6-Ethoxy-2-fluoro-3-methylphenol
Description
Properties
Molecular Formula |
C9H11FO2 |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
6-ethoxy-2-fluoro-3-methylphenol |
InChI |
InChI=1S/C9H11FO2/c1-3-12-7-5-4-6(2)8(10)9(7)11/h4-5,11H,3H2,1-2H3 |
InChI Key |
HHEAHGCHVXLQEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C)F)O |
Origin of Product |
United States |
An In-depth Technical Guide to 6-Ethoxy-2-fluoro-3-methylphenol: Physicochemical Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Ethoxy-2-fluoro-3-methylphenol, a substituted phenolic compound with potential applications in medicinal chemistry and materials science. Given the limited direct literature on this specific molecule, this document synthesizes data from analogous structures to predict its chemical properties and outlines robust experimental methodologies for its synthesis and characterization. This approach is designed to empower researchers to confidently work with this and similar novel chemical entities.
Molecular Structure and Physicochemical Properties
6-Ethoxy-2-fluoro-3-methylphenol is a polysubstituted aromatic compound. The core phenol ring is functionalized with an ethoxy group, a fluorine atom, and a methyl group, which collectively influence its electronic and steric properties.
Diagram 1: Chemical Structure of 6-Ethoxy-2-fluoro-3-methylphenol
Table 1: Predicted Physicochemical Properties of 6-Ethoxy-2-fluoro-3-methylphenol
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Molecular Formula | C9H11FO2 | Based on the chemical structure. |
| Molecular Weight | ~170.18 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow solid or liquid | Phenols are often crystalline solids, but substitution can lower the melting point.[1] For example, m-cresol is a liquid at room temperature.[2] |
| Melting Point | 30-60 °C | The presence of various substituents will disrupt crystal lattice packing compared to phenol, likely resulting in a relatively low melting point. |
| Boiling Point | 200-230 °C | The ethoxy and fluoro groups will increase the boiling point compared to cresol (b.p. ~202 °C).[2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, ether, acetone) | The phenolic hydroxyl group allows for some water solubility through hydrogen bonding, but the overall hydrophobic character from the aromatic ring and alkyl/ethoxy groups will limit it. Phenols are generally soluble in organic solvents. |
| pKa | 9-10 | The electron-withdrawing fluorine atom will increase the acidity (lower the pKa) compared to a typical cresol (pKa ~10). |
| LogP | 2.5-3.5 | The ethoxy and methyl groups will increase lipophilicity, while the fluoro and hydroxyl groups will contribute to polarity. The predicted LogP suggests good membrane permeability, a desirable trait in drug candidates. |
Synthesis and Reactivity
The synthesis of 6-Ethoxy-2-fluoro-3-methylphenol would likely involve a multi-step process, starting from a commercially available substituted phenol or benzene derivative. A plausible synthetic route is outlined below.
Diagram 2: Proposed Synthetic Pathway for 6-Ethoxy-2-fluoro-3-methylphenol
Caption: A potential multi-step synthesis of 6-Ethoxy-2-fluoro-3-methylphenol.
Experimental Protocol: Williamson Ether Synthesis
This protocol details the final step in the proposed synthesis, the etherification of the di-substituted phenol.
-
Reaction Setup: To a solution of 6-hydroxy-2-fluoro-3-methylphenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Add ethyl bromide (1.2 equivalents) dropwise to the stirred suspension.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: After completion, filter the solid potassium carbonate and evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Acetone as Solvent: It is a polar aprotic solvent that readily dissolves the reactants and does not interfere with the SN2 reaction.
-
Potassium Carbonate as Base: It is a mild base, sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide, without causing unwanted side reactions.
-
Reflux Conditions: Heating the reaction increases the rate of the Williamson ether synthesis.
Spectroscopic Characterization
The structure of the synthesized 6-Ethoxy-2-fluoro-3-methylphenol can be unequivocally confirmed through a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for 6-Ethoxy-2-fluoro-3-methylphenol
| Technique | Expected Features | Interpretation |
| ¹H NMR | - Aromatic protons (2H, likely doublets or multiplets, δ 6.5-7.5 ppm)- Phenolic OH (1H, broad singlet, δ 4-7 ppm)- Methylene protons of ethoxy group (2H, quartet, δ ~4.0 ppm)- Methyl protons of ethoxy group (3H, triplet, δ ~1.4 ppm)- Aromatic methyl protons (3H, singlet, δ ~2.3 ppm) | The chemical shifts and splitting patterns will confirm the connectivity of the protons in the molecule. The quartet and triplet of the ethoxy group are characteristic. |
| ¹³C NMR | - Aromatic carbons (6C, δ 110-160 ppm)- Methylene carbon of ethoxy group (1C, δ ~64 ppm)- Methyl carbon of ethoxy group (1C, δ ~15 ppm)- Aromatic methyl carbon (1C, δ ~16 ppm) | The number of signals and their chemical shifts will confirm the carbon framework. The carbon attached to the fluorine will show a large coupling constant (¹JCF). |
| IR Spectroscopy | - O-H stretch (broad, ~3200-3600 cm⁻¹)- C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹)- C=C stretches (aromatic, ~1450-1600 cm⁻¹)- C-O stretch (ether, ~1200-1250 cm⁻¹)- C-F stretch (~1000-1100 cm⁻¹) | The presence of these characteristic absorption bands will confirm the key functional groups in the molecule. The broad O-H stretch is indicative of the phenolic hydroxyl group.[3] |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (~170.18) | The mass spectrum will confirm the molecular weight of the compound and can provide information about its fragmentation pattern. |
Diagram 3: Experimental Workflow for Synthesis and Characterization
Caption: A standard workflow for the synthesis and structural elucidation of a novel organic compound.
Applications in Drug Development
Substituted phenols are prevalent scaffolds in medicinal chemistry due to their ability to participate in hydrogen bonding and other key interactions with biological targets. The specific combination of functional groups in 6-Ethoxy-2-fluoro-3-methylphenol suggests several potential applications in drug design:
-
Enzyme Inhibition: The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, making it a key feature for interacting with the active sites of enzymes.
-
Improved Pharmacokinetic Properties: The presence of a fluorine atom can enhance metabolic stability and binding affinity.[4] The ethoxy group can modulate lipophilicity, which is crucial for membrane permeability and overall drug-like properties.[5]
-
Building Block for More Complex Molecules: This compound can serve as a versatile starting material for the synthesis of more elaborate drug candidates. The phenolic hydroxyl and the aromatic ring provide multiple points for further functionalization.
Safety and Handling
While specific toxicity data for 6-Ethoxy-2-fluoro-3-methylphenol is not available, it should be handled with the care appropriate for a novel chemical compound. Based on the properties of similar phenolic compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[6]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.[1][7] Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[7]
In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.[1]
Conclusion
6-Ethoxy-2-fluoro-3-methylphenol represents a promising, albeit under-explored, chemical entity. This guide has provided a predictive overview of its properties, a plausible synthetic route, and a comprehensive strategy for its characterization. The insights into its potential applications in drug discovery, based on the unique interplay of its functional groups, should encourage further investigation into this and related novel substituted phenols. By following the outlined experimental protocols and safety precautions, researchers can confidently incorporate this molecule into their discovery and development programs.
References
-
Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
-
Organic Syntheses. 2-(2-ACETAMIDOETHYL)-4,5-DIMETHOXYACETOPHENONE. [Link]
-
Physics & Maths Tutor. 6.3.2 Spectroscopy MS. [Link]
-
Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1621. [Link]
-
Oliveira, R., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 239. [Link]
-
Mirante, S. Organic Chemistry Ir And Nmr Cheat Sheet. [Link]
-
American Elements. 3-Methylbenzo[d]isoxazole. [Link]
-
ResearchGate. The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
-
PubChem. 2-Fluoro-6-methylphenol. National Institutes of Health. [Link]
-
Wall, L. A., & Pummer, W. J. (1965). Synthesis of Poly-p-oxyperfluorobenzylene and Related Polymers. A Novel Synthesis of the Monomer 2,3,5,6-Tetrafluoro-4-trifluoromethylphenol (Heptafluoro-p-cresol). Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 69A(5), 401. [Link]
-
ResearchGate. The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]
-
Cheméo. Chemical Properties of Phenol, 3-methyl- (CAS 108-39-4). [Link]
-
Amanote Research. Synthesis of 3-[6-(2-Amino-Ethoxy).... [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Rice, P. A., et al. (2024). Evaluating the toxicokinetics of some metabolites of a C6 polyfluorinated compound, 6:2 fluorotelomer alcohol in pregnant and nonpregnant rats after oral exposure to the parent compound. Food and Chemical Toxicology, 183, 114333. [Link]
-
ILO and WHO. ICSC 0646 - m-CRESOL. [Link]
- Google Patents. EP0032974A1 - A method for the synthesis of 2,3,6-trimethylphenol.
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Synthesis pathway for 6-Ethoxy-2-fluoro-3-methylphenol
An In-Depth Technical Guide to the Synthesis of 6-Ethoxy-2-fluoro-3-methylphenol
Strategic Overview & Scaffold Analysis
Target Molecule: 6-Ethoxy-2-fluoro-3-methylphenol
CAS: 1881293-56-6
Molecular Formula: C
This fluorinated phenol derivative represents a highly functionalized aromatic scaffold, often utilized as a pharmacophore in medicinal chemistry (e.g., for modulating metabolic stability via fluorine) or as a precursor in the synthesis of agrochemicals.[1] The structural challenge lies in the 1,2,3,6-tetrasubstitution pattern .
Standard electrophilic aromatic substitution (EAS) on the commercially available precursor, 2-fluoro-3-methylphenol , is problematic due to competing directing effects. The hydroxyl group (C1) strongly directs ortho/para (C6/C4), while the fluorine (C2) and methyl (C3) groups exert weaker but distinct steric and electronic influences. Direct alkylation or halogenation often yields a mixture of C4 and C6 isomers, requiring tedious chromatographic separation.
The Solution: A Directed Ortho-Metalation (DoM) strategy. This approach utilizes the synergistic directing power of a protected phenol and the fluorine atom to exclusively functionalize the C6 position, ensuring high regioselectivity and scalability.
Retrosynthetic Analysis
The retrosynthesis relies on disconnecting the ethoxy ether at C6 to reveal a resorcinol-type intermediate (1,6-dihydroxy core), which is accessed via DoM of a protected 2-fluoro-3-methylphenol.
-
Disconnection: C6–O Bond.
-
Key Intermediate: 2-Fluoro-3-methyl-benzene-1,6-diol (protected form).
-
Starting Material: 2-Fluoro-3-methylphenol (CAS: 77772-72-6).[2]
Figure 1: Retrosynthetic logic flow.
Detailed Synthesis Protocol
This protocol is designed for a 10–50 mmol scale validation run.
Step 1: Phenol Protection (MOM Ether Formation)
Objective: Convert the acidic phenol into a Directed Metalation Group (DMG) that coordinates lithium. The Methoxymethyl (MOM) group is ideal for its strong coordination ability and stability under basic conditions.
-
Reagents: Chloromethyl methyl ether (MOM-Cl),
-Diisopropylethylamine (DIPEA), Dichloromethane (DCM). -
Procedure:
-
Dissolve 2-fluoro-3-methylphenol (1.0 eq) in anhydrous DCM (0.5 M concentration) under N
. -
Cool to 0 °C. Add DIPEA (1.5 eq) dropwise.
-
Slowly add MOM-Cl (1.2 eq) via syringe (Caution: MOM-Cl is a carcinogen; use strict fume hood protocols).
-
Warm to room temperature (RT) and stir for 4–6 hours.
-
Workup: Quench with sat. NaHCO
. Extract with DCM.[3] Wash organic layer with brine, dry over Na SO , and concentrate. -
Yield: Expect >90%. Product: 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene .
-
Step 2: Regioselective Lithiation & Hydroxylation
Objective: Install the oxygen functionality at C6.
-
Mechanism: The MOM group (C1) and Fluorine (C2) create a "lithiation pocket" at C6. While F is an inductive acidifier, the coordination of Li to the MOM oxygens is the dominant directing force, exclusively deprotonating C6 (the only open ortho position to the MOM group).
-
Reagents:
-Butyllithium ( -BuLi, 2.5 M in hexanes), Trimethyl borate (B(OMe) ), Hydrogen Peroxide (H O ), NaOH. -
Procedure:
-
Dissolve the MOM-protected intermediate (1.0 eq) in anhydrous THF (0.3 M) under Argon.
-
Cool to -78 °C (Dry ice/acetone bath).
-
Add
-BuLi (1.2 eq) dropwise over 20 min. Maintain temp < -70 °C. -
Stir at -78 °C for 1 hour. The solution typically turns yellow/orange, indicating lithiation.
-
Add B(OMe)
(1.5 eq) rapidly in one portion. -
Warm slowly to 0 °C over 2 hours. (Formation of aryl boronate).
-
Oxidation: Add 3M NaOH (2.0 eq) followed by 30% H
O (3.0 eq) dropwise (Exothermic!). Stir at RT for 2 hours. -
Workup: Acidify carefully with 1M HCl to pH 7. Extract with Ethyl Acetate (EtOAc).[1][4]
-
Yield: Expect 75–85%. Product: 3-Fluoro-2-(methoxymethoxy)-4-methylphenol (Note: Numbering changes due to priority, but structurally it is OH at C6 relative to original phenol).
-
Step 3: O-Ethylation
Objective: Alkylate the newly formed phenolic hydroxyl group. The original C1 oxygen is still protected as MOM, allowing selective alkylation of C6.
-
Reagents: Ethyl Iodide (EtI), Potassium Carbonate (K
CO ), DMF. -
Procedure:
-
Dissolve the Step 2 product (1.0 eq) in DMF (0.5 M).
-
Add K
CO (2.0 eq) and EtI (1.2 eq). -
Heat to 60 °C for 4 hours.
-
Workup: Dilute with water, extract with diethyl ether (to remove DMF).
-
Yield: Expect >90%. Product: 1-Ethoxy-4-fluoro-3-(methoxymethoxy)-2-methylbenzene .
-
Step 4: Global Deprotection
Objective: Remove the MOM group to reveal the final product.
-
Reagents: 6M HCl, Methanol (MeOH).
-
Procedure:
-
Dissolve Step 3 product in MeOH.
-
Add 6M HCl (5 eq). Heat to 50 °C for 1–2 hours.
-
Monitor by TLC (disappearance of non-polar spot).
-
Workup: Neutralize with NaHCO
, extract with EtOAc, dry, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
-
Final Product: 6-Ethoxy-2-fluoro-3-methylphenol .
-
Process Data & Visualization
Reaction Pathway Diagram
Figure 2: Step-by-step reaction workflow from starting material to target.
Key Analytical Parameters (Predicted)
| Parameter | Value / Characteristic | Notes |
| Appearance | Pale yellow oil or low-melting solid | Phenolic OH often induces crystallinity. |
| Triplet or dd (coupling to H4/H5). | ||
| Methyl doublet due to | ||
| MS (ESI-) | [M-H] | Negative mode ionization of phenol. |
Critical Process Controls (Expert Insights)
-
Moisture Sensitivity (Step 2): The success of the DoM reaction hinges on the anhydrous nature of the THF. Even trace moisture will quench the
-BuLi and protonate the lithiated species, returning the starting material. Use freshly distilled THF or THF from a solvent purification system. -
Temperature Control (Step 2): The lithiated species (2-Li-1-MOM-benzene derivative) is stable at -78 °C. Allowing the temperature to rise above -40 °C before adding the borate electrophile can lead to "Benzyne" formation via elimination of LiF, resulting in tarry byproducts.
-
Safety (MOM-Cl): Chloromethyl methyl ether is a regulated carcinogen. An alternative protection group is SEM (2-(Trimethylsilyl)ethoxymethyl) , which uses SEM-Cl. It behaves similarly in DoM but is safer to handle, though more expensive.
References
-
Snieckus, V. (1990). Directed ortho metalation.[5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link
-
Schlosser, M. (2005). The "Heavyweight" Champions of Ortho-Metalation: Fluorine and Chlorine. Angewandte Chemie International Edition, 44(3), 376–393. Link
-
ChemicalBook Entry . (2024). 2-Fluoro-3-methylphenol Properties and Suppliers. Link
-
BLDpharm Product Data . (2024). 6-Ethoxy-2-fluoro-3-methylphenol (CAS 1881293-56-6). Link
Sources
Preamble: Navigating Spectroscopic Characterization in the Absence of Direct Precedent
An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 6-Ethoxy-2-fluoro-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical research and development, the structural elucidation of novel or sparsely documented compounds is a foundational task. While extensive spectral libraries exist for a vast number of molecules, it is not uncommon to encounter a target for which no published experimental data are available. This is the case for 6-Ethoxy-2-fluoro-3-methylphenol.
This guide, therefore, moves beyond a simple recitation of data. It serves as a whitepaper on the predictive analysis of the spectroscopic characteristics of 6-Ethoxy-2-fluoro-3-methylphenol. By dissecting the molecule into its constituent functional groups and applying fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we can construct a robust and scientifically grounded hypothesis of its spectral profile. This document is designed to equip the research scientist with the theoretical framework and practical insights needed to identify and characterize this molecule, or structurally similar compounds, with confidence.
Molecular Structure and Functional Group Analysis
A thorough spectroscopic analysis begins with a clear understanding of the molecule's architecture. The structure of 6-Ethoxy-2-fluoro-3-methylphenol is presented below, with key functional groups highlighted. Each of these groups will impart a distinct signature on the various spectra.
Figure 1: Structure of 6-Ethoxy-2-fluoro-3-methylphenol.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
Proton NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 6-Ethoxy-2-fluoro-3-methylphenol would exhibit several distinct signals, each characterized by its chemical shift (δ), integration, and multiplicity.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 6.5 - 7.0 | Doublet of doublets | 2H |
| Phenolic-OH | 5.0 - 6.0 | Singlet (broad) | 1H |
| Ethoxy-CH₂ | 3.9 - 4.2 | Quartet | 2H |
| Methyl (ring)-CH₃ | 2.1 - 2.4 | Singlet | 3H |
| Ethoxy-CH₃ | 1.3 - 1.5 | Triplet | 3H |
Interpretation and Rationale
-
Aromatic Protons (6.5 - 7.0 ppm): The two protons on the aromatic ring are in different chemical environments and will likely appear as a doublet of doublets due to coupling with each other and potentially with the fluorine atom. Their chemical shift is influenced by the electron-donating effects of the hydroxyl and ethoxy groups and the electron-withdrawing effect of the fluorine.
-
Phenolic-OH (5.0 - 6.0 ppm): The chemical shift of the phenolic proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. It is expected to be a broad singlet.
-
Ethoxy-CH₂ (3.9 - 4.2 ppm): These methylene protons are deshielded by the adjacent oxygen atom, placing their signal around 4.0 ppm. The signal will be a quartet due to coupling with the three protons of the ethoxy methyl group.
-
Methyl (ring)-CH₃ (2.1 - 2.4 ppm): The methyl group attached to the aromatic ring is expected to have a chemical shift in the typical range for benzylic protons. It will appear as a singlet as there are no adjacent protons to couple with.
-
Ethoxy-CH₃ (1.3 - 1.5 ppm): These methyl protons are in a standard aliphatic environment. Their signal will be a triplet due to coupling with the two protons of the ethoxy methylene group.
Standard Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of 6-Ethoxy-2-fluoro-3-methylphenol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: The spectrum would be acquired on a 300, 500, or 600 MHz NMR spectrometer.[1]
-
Acquisition Parameters: A standard proton experiment would be run with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |
| C-OH | 145 - 155 | |
| C-F | 140 - 150 | Doublet (¹JCF) |
| C-OEt | 140 - 150 | |
| Aromatic C-H | 110 - 125 | |
| Aromatic C-CH₃ | 120 - 130 | |
| Aromatic C (quaternary) | 125 - 140 | |
| Ethoxy-CH₂ | 60 - 70 | |
| Methyl (ring)-CH₃ | 15 - 25 | |
| Ethoxy-CH₃ | 10 - 20 |
Interpretation and Rationale
-
Aromatic Carbons (110 - 155 ppm): The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons directly bonded to the electronegative oxygen and fluorine atoms will be the most downfield.[2]
-
C-F Coupling: The carbon atom bonded to the fluorine will exhibit a large one-bond coupling constant (¹JCF), splitting its signal into a doublet. Smaller two- and three-bond couplings (²JCF, ³JCF) may be observable for the adjacent carbons.
-
Ethoxy Carbons (10 - 20 ppm and 60 - 70 ppm): The ethoxy group will show two distinct signals: one for the methyl carbon and one for the methylene carbon, with the latter being further downfield due to its proximity to the oxygen atom.[3]
-
Methyl Carbon (15 - 25 ppm): The methyl carbon on the ring will appear in the typical aliphatic region.
Standard Experimental Protocol: ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.
-
Instrument Setup: The experiment is run on the same NMR spectrometer as the ¹H NMR.
-
Acquisition Parameters: A standard proton-decoupled ¹³C experiment is performed. A larger number of scans is required due to the lower sensitivity of the ¹³C nucleus.
-
Data Processing: Similar to ¹H NMR, the FID is processed to yield the final spectrum. Chemical shifts are referenced to the solvent peaks.[4]
Infrared (IR) Spectroscopy: Molecular Vibrations
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. It is particularly useful for identifying functional groups.[5]
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Phenol) | 3200 - 3600 | Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to strong |
| C-O Stretch (Phenol) | ~1220 | Strong |
| C-O Stretch (Ether) | 1000 - 1300 | Strong |
| C-F Stretch | 1000 - 1400 | Strong |
Interpretation and Rationale
-
O-H Stretch (3200 - 3600 cm⁻¹): The most prominent feature of a phenol's IR spectrum is the broad absorption band due to the O-H stretch, which is broadened by hydrogen bonding.[6][7]
-
C-H Stretches (2850 - 3100 cm⁻¹): The spectrum will show sharp peaks for both aromatic and aliphatic C-H stretching vibrations.
-
C=C Aromatic Ring Stretches (1500 - 1600 cm⁻¹): These absorptions are characteristic of the benzene ring.
-
C-O Stretches (1000 - 1300 cm⁻¹): Strong absorptions corresponding to the C-O stretching of the phenolic hydroxyl group and the ethoxy ether linkage will be present.
-
C-F Stretch (1000 - 1400 cm⁻¹): A strong absorption due to the C-F bond stretch is expected, though it may overlap with other signals in the fingerprint region.
Standard Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a solid mixed with KBr and pressed into a pellet.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Acquisition: A background spectrum is first collected, followed by the sample spectrum. The instrument records an interferogram which is then Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for determining the molecular weight and deducing structural features.
Predicted Mass Spectrometry Data
| m/z | Assignment | Notes |
| 186 | [M]⁺ | Molecular ion |
| 171 | [M - CH₃]⁺ | Loss of a methyl radical |
| 157 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the ethoxy group |
| 141 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |
| 123 | Further fragmentation |
Interpretation and Rationale
-
Molecular Ion ([M]⁺, m/z 186): The molecular ion peak will confirm the molecular weight of 6-Ethoxy-2-fluoro-3-methylphenol (C₉H₁₁FO₂).
-
Fragmentation Pathways: The molecule is expected to undergo fragmentation through several key pathways:
-
Loss of a methyl group ([M - CH₃]⁺, m/z 171): This could originate from either the ring methyl or the ethoxy group.
-
Loss of an ethyl radical ([M - C₂H₅]⁺, m/z 157): A common fragmentation for ethyl ethers.
-
Loss of an ethoxy radical ([M - OC₂H₅]⁺, m/z 141): Cleavage of the ether bond.
-
Figure 2: Predicted major fragmentation pathways.
Standard Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[8][9]
-
Ionization: The molecules are ionized, commonly using Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 6-Ethoxy-2-fluoro-3-methylphenol. The presented data and interpretations are grounded in the fundamental principles of each analytical technique and are supported by data from structurally related compounds. For the research scientist, this document should serve as a valuable roadmap for the synthesis, purification, and identification of this molecule. The true experimental data, once acquired, will provide the ultimate confirmation and may reveal more subtle structural nuances not captured in this predictive analysis.
References
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Albayrak, Ç., Koşar, B., Odabasoglu, M., & Büyükgüngör, O. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. ResearchGate. Retrieved from [Link]
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Brown, D. (n.d.). Infrared spectrum of phenol C6H6O C6H5OH. Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]
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Albayrak, Ç., et al. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. ResearchGate. Retrieved from [Link]
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Guerra, J., et al. (2018). Synthesis, characterization and computational studies of (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol. Semantic Scholar. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility and Stability of 6-Ethoxy-2-fluoro-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework for characterizing the solubility and stability of the novel compound 6-Ethoxy-2-fluoro-3-methylphenol. In the absence of extensive public domain data for this specific molecule, this document serves as a predictive and methodological resource. It synthesizes established principles of physical chemistry and pharmaceutical sciences as they apply to substituted phenolic compounds. The guide offers theoretical predictions, detailed experimental protocols for solubility determination and forced degradation studies, and a discussion on stability-indicating analytical methods and excipient compatibility. This document is designed to equip researchers with the necessary tools to systematically evaluate 6-Ethoxy-2-fluoro-3-methylphenol, a critical step in the early stages of drug development.
Introduction: Understanding the Molecule
6-Ethoxy-2-fluoro-3-methylphenol is a substituted aromatic compound with potential applications in pharmaceutical development. Its core structure is a phenol ring, which is functionalized with an ethoxy group, a fluorine atom, and a methyl group. The precise arrangement of these substituents dictates its physicochemical properties, which in turn govern its behavior in formulation, its bioavailability, and its shelf-life.
A thorough understanding of two key properties—solubility and stability—is paramount for any new chemical entity. Solubility influences the dissolution rate and absorption of a potential drug, while stability determines its shelf-life and degradation pathways, ensuring safety and efficacy.[1]
Chemical Structure and Predicted Physicochemical Properties
-
IUPAC Name: 6-Ethoxy-2-fluoro-3-methylphenol
-
Molecular Formula: C₉H₁₁FO₂
-
Molecular Weight: 170.18 g/mol
| Property | Predicted Value | Rationale / Significance |
| logP | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability but potentially limited aqueous solubility. |
| pKa | ~9 - 10 | The phenolic hydroxyl group is weakly acidic. This property is crucial for predicting pH-dependent solubility. |
| Hydrogen Bond Donors | 1 (from -OH) | Can donate a hydrogen bond, contributing to solubility in protic solvents. |
| Hydrogen Bond Acceptors | 2 (from -OH, -O-) | Can accept hydrogen bonds, enhancing solubility in protic solvents. |
Note: These values are estimations based on the structure and data from similar molecules. Experimental verification is essential.
Solubility Profiling
Solubility is a critical determinant of a drug candidate's developability. Below is a framework for predicting and experimentally determining the solubility of 6-Ethoxy-2-fluoro-3-methylphenol.
Theoretical Solubility Prediction
The "like dissolves like" principle provides a foundational basis for predicting solubility. The structure of 6-Ethoxy-2-fluoro-3-methylphenol presents both polar and non-polar characteristics:
-
Polar Features: The phenolic hydroxyl (-OH) and ethoxy (-OCH₂CH₃) groups can engage in hydrogen bonding with polar solvents.
-
Non-Polar Features: The benzene ring and the methyl (-CH₃) group contribute to its lipophilic (oil-loving) nature.
-
Influence of Fluorine: The electronegative fluorine atom can modulate the electronic properties of the ring and influence intermolecular interactions.
Based on these features, a qualitative solubility profile can be predicted:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Hydrogen bonding with the -OH group is possible, but the non-polar backbone limits high solubility, especially in water. |
| Polar Aprotic | DMSO, Acetonitrile, Acetone | High | Good dipole-dipole interactions are expected without the competition from solvent hydrogen bond donation. |
| Non-Polar | Hexane, Toluene | Low to Moderate | Solubility will be driven by the lipophilic character of the molecule, but limited by the polar hydroxyl group. |
The Critical Role of pH: As a weak acid, the solubility of 6-Ethoxy-2-fluoro-3-methylphenol in aqueous media is expected to be highly pH-dependent. At pH values significantly above its pKa, the phenolic proton will be removed, forming a more polar (and thus more water-soluble) phenoxide salt.
Experimental Solubility Determination: The Shake-Flask Method
The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[2][3]
Protocol: Equilibrium Solubility Determination
-
Preparation: Add an excess amount of solid 6-Ethoxy-2-fluoro-3-methylphenol to a series of vials, each containing a different solvent or aqueous buffer of a specific pH. The excess solid ensures that saturation is reached.[4]
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, allow the samples to stand. Separate the undissolved solid from the saturated solution via centrifugation or filtration (using a syringe filter, e.g., 0.22 µm PVDF).
-
Quantification: Carefully take an aliquot of the clear supernatant (the saturated solution). Dilute it with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Analysis: Quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method.[4]
Analytical Method for Quantification: A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is typically suitable for phenolic compounds.[6][7]
-
Column: C18 column (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: A gradient of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector set at a wavelength of maximum absorbance for the compound (determined by a UV scan).
-
Validation: The method must be validated for linearity, accuracy, and precision.
Stability Assessment and Degradation Pathway Elucidation
Understanding how a molecule degrades is essential for ensuring product quality and patient safety. Forced degradation, or stress testing, is a process that deliberately exposes the compound to harsh conditions to accelerate its decomposition.[8][9] This helps to identify potential degradation products and to develop an analytical method capable of separating these degradants from the parent compound.[10]
Potential Degradation Pathways
Phenolic compounds are primarily susceptible to oxidative degradation.[11] The electron-rich aromatic ring can be attacked by electrophiles or radicals. The initial step often involves the formation of phenoxyl radicals, which can then lead to the formation of quinones and further ring-opened products like carboxylic acids.[12][13] The presence of an ethoxy group may further activate the ring towards oxidation, while the fluorine atom may have a modulating effect. Photodegradation upon exposure to UV or visible light is another common pathway for aromatic compounds.[14]
Caption: Workflow for Forced Degradation and Pathway Elucidation.
Forced Degradation Experimental Protocols
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are generated at detectable levels without completely destroying the sample.[10][15]
General Procedure: Prepare solutions of 6-Ethoxy-2-fluoro-3-methylphenol (e.g., at 1 mg/mL) in a suitable solvent. Expose these solutions to the following stress conditions. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a stability-indicating HPLC method.
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl. Store at elevated temperature (e.g., 60°C). At each time point, neutralize an aliquot before analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH. Store at room temperature or slightly elevated temperature. At each time point, neutralize an aliquot before analysis.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature.
-
Thermal Degradation: Store the solution, as well as the solid API, in a temperature-controlled oven (e.g., 80°C).
-
Photolytic Degradation: Expose the solution and solid API to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8][15] A control sample should be wrapped in aluminum foil to protect it from light.
The results from these studies are crucial for developing a stability-indicating analytical method . This is an HPLC method that is validated to separate, detect, and quantify the API in the presence of its degradation products and any other impurities.
Drug-Excipient Compatibility Studies
During formulation development, the API is combined with various inactive ingredients called excipients. It is critical to ensure that these excipients do not cause the API to degrade.[16][17]
Protocol: Binary Mixture Compatibility Screening
-
Preparation: Prepare binary mixtures of the API and a single excipient, typically in a 1:1 or 1:5 ratio by weight. Also prepare a sample of the pure API as a control.
-
Stress Conditions: Add a small amount of water (e.g., 5-20% w/w) to a set of samples to simulate the effect of moisture.[16] Store all samples (wet and dry) at accelerated stability conditions (e.g., 40°C/75% RH) for a set period (e.g., 2-4 weeks).[18]
-
Analysis: At designated time points, analyze the samples.
-
Physical Observation: Note any changes in color, appearance, or physical state (e.g., liquefaction).
-
Chemical Analysis (HPLC): Assay the samples for the remaining amount of API and look for the appearance of new degradation peaks compared to the control. A significant loss of API or the formation of a major degradant in the presence of an excipient indicates an incompatibility.
-
Caption: Logic diagram for excipient compatibility screening.
Conclusion
The characterization of 6-Ethoxy-2-fluoro-3-methylphenol requires a systematic and predictive approach grounded in the fundamentals of pharmaceutical science. This guide outlines the essential theoretical considerations and experimental protocols for determining its solubility and stability profiles. By following this framework—from theoretical solubility predictions and experimental shake-flask studies to comprehensive forced degradation and excipient compatibility testing—researchers can build a robust data package. This information is indispensable for making informed decisions in the drug development process, ultimately de-risking the path from a promising molecule to a viable drug product.
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Tasic, U., et al. (2014). The Mechanism and Kinetics of Degradation of Phenolics in Wastewaters Using Electrochemical Oxidation. International Journal of Electrochemical Science. Available at: [Link]
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Patel, K., et al. (2023). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. World Journal of Pharmaceutical Research. Available at: [Link]
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Pallavi, N., et al. (2023). Photocatalytic degradation of phenolic pollutants by Nanocomposites: A systematic review and pooled analysis. Materials Today: Proceedings. Available at: [Link]
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ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]
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Catacutan, M. A. G., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Baghdad Science Journal. Available at: [Link]
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Bavishi, B. (2018). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. Available at: [Link]
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Misan, A., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. Periodica Polytechnica Chemical Engineering. Available at: [Link]
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Soni, P. (2022). Photocatalytic Degradation of Phenol in Wastewater: A Mini Review. ResearchGate. Available at: [Link]
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Misan, A. C., et al. (2011). Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. Central European Journal of Chemistry. Available at: [Link]
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ResolveMass Laboratories (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
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Memmert GmbH (2012). Stability tests according to ICH Q1A (R2). Memmert.com. Available at: [Link]
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Zazo, J. A., et al. (2005). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. Industrial & Engineering Chemistry Research. Available at: [Link]
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Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
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Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]
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Gupta, K. R., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]
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De Faveri, G. (2011). Photodegradation of phenols with ash-supported catalysts. RSC Blogs. Available at: [Link]
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Al-khateeb, L. A. (2017). Photocatalytic Degradation Of Phenolic Compounds. Qatar University Digital Hub. Available at: [Link]
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Küyük, A., et al. (2023). Photocatalytic Degradation of Phenol with Ultrasonic Mist and Sunlight. International Journal of Chemical Engineering. Available at: [Link]
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Kyriakidou, A., et al. (2021). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Methods and Protocols. Available at: [Link]
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Jovičić, D., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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Wang, C., et al. (2023). Enhanced Electrocatalytic Oxidation of Phenol by SnO2-Sb2O3/GAC Particle Electrodes in a Three-Dimensional Electrochemical Oxidation System. Catalysts. Available at: [Link]
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Azizi, A., et al. (2022). Mechanism of phenol degradation by Fenton oxidation with reaction steps... ResearchGate. Available at: [Link]
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Kou, J., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
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Kumar, L., et al. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study. Journal of Pharmaceutical Innovation. Available at: [Link]
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The Strategic Incorporation of Fluorine: A Technical Guide to the Research Applications of Fluorinated Phenols
Abstract
The substitution of hydrogen with fluorine on a phenolic scaffold is a powerful and increasingly utilized strategy in modern chemical research, particularly in the fields of drug discovery and materials science. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart profound and often beneficial changes to the parent molecule. This guide provides an in-depth exploration of the research applications of fluorinated phenols, elucidating the rationale behind their use, detailing key experimental protocols, and offering insights into their diverse applications. We will delve into how the strategic placement of fluorine can modulate biological activity, enhance material performance, and open new avenues for scientific innovation.
The Fluorine Advantage: Understanding the Physicochemical Impact on the Phenolic Moiety
The introduction of fluorine to a phenol ring fundamentally alters its electronic and steric properties, leading to predictable yet powerful changes in its behavior. Understanding these changes is paramount to harnessing the full potential of fluorinated phenols in research.
Modulation of Acidity (pKa)
Fluorine's strong electron-withdrawing nature significantly influences the acidity of the phenolic hydroxyl group. By withdrawing electron density from the aromatic ring, fluorine stabilizes the corresponding phenoxide anion, thereby lowering the pKa of the phenol. The position and number of fluorine substituents dictate the magnitude of this effect. For instance, a fluorine atom in the para position will have a more pronounced effect than one in the meta position due to resonance effects. This ability to fine-tune acidity is critical in drug design, as it can impact a molecule's ionization state at physiological pH, affecting its solubility, membrane permeability, and interaction with biological targets.[1]
Tuning Lipophilicity (logP)
The effect of fluorine on lipophilicity is nuanced and context-dependent. While a single fluorine atom can sometimes decrease the lipophilicity of a molecule due to its polar nature, the introduction of multiple fluorine atoms or a trifluoromethyl group often leads to a significant increase in lipophilicity.[2] This is attributed to the fact that the highly polarized C-F bonds are shielded from intermolecular interactions, creating a "fluorophilic" microenvironment. This modulation of lipophilicity is a key tool for optimizing the pharmacokinetic profiles of drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME).[3]
Enhancing Metabolic Stability
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[3] This inherent stability makes it resistant to metabolic cleavage by cytochrome P450 enzymes, which are often responsible for the oxidative metabolism of drugs. By strategically placing fluorine atoms at sites susceptible to metabolic attack, researchers can block these metabolic pathways, thereby increasing the half-life and bioavailability of a drug.[4] The discovery of the cholesterol absorption inhibitor Ezetimibe is a prime example of how fluorination was rationally employed to enhance metabolic stability and in vivo potency.[4]
Improving Binding Affinity and Selectivity
The introduction of fluorine can lead to enhanced binding affinity and selectivity for a biological target through several mechanisms. The polarized C-F bond can participate in favorable electrostatic interactions, including dipole-dipole and hydrogen bonding interactions, with amino acid residues in the active site of a protein.[3] Furthermore, the conformational preferences of a molecule can be altered by the presence of fluorine, locking it into a bioactive conformation that is more favorable for binding.[5]
Applications in Medicinal Chemistry and Drug Discovery
Fluorinated phenols are integral to modern medicinal chemistry, with a significant percentage of newly approved drugs containing at least one fluorine atom.[6][7] Their unique properties are leveraged to address a multitude of challenges in drug design.
Enzyme Inhibition
The ability of fluorinated phenols to mimic the corresponding non-fluorinated phenols while possessing altered electronic properties makes them valuable as enzyme inhibitors. The increased acidity of the phenolic hydroxyl group can lead to stronger interactions with active site residues. For example, fluorinated analogs of natural phenolic compounds have been shown to be potent inhibitors of enzymes such as tyrosinase and various kinases.
Positron Emission Tomography (PET) Imaging
The fluorine-18 (¹⁸F) isotope is a widely used positron emitter in PET imaging due to its convenient half-life (109.8 minutes) and low positron energy.[5] Fluorinated phenols can be readily labeled with ¹⁸F, creating radiotracers for visualizing and quantifying biological processes in vivo. These ¹⁸F-labeled phenolic compounds are used to study receptor density, enzyme activity, and drug distribution, providing invaluable information in both preclinical and clinical research.[8]
Innovations in Materials Science
The unique properties of fluorinated phenols extend beyond the realm of medicine, finding critical applications in the development of advanced materials.
High-Performance Polymers
Incorporating fluorinated phenolic units into polymer backbones can significantly enhance their thermal stability, chemical resistance, and hydrophobic properties.[9][10][11] Fluorinated phenolic resins, for instance, exhibit superior performance in high-temperature applications and harsh chemical environments compared to their non-fluorinated counterparts. These materials find use in aerospace, electronics, and protective coatings.[10]
Liquid Crystals
Fluorinated phenols are key building blocks in the synthesis of liquid crystals for display technologies.[12][13] The introduction of fluorine can modulate the dielectric anisotropy and birefringence of the liquid crystal material, which are critical parameters for display performance.[13][14] The polarity of the C-F bond can be strategically utilized to control the alignment of the liquid crystal molecules in an electric field.
Experimental Protocols: A Practical Guide
The successful application of fluorinated phenols in research hinges on robust and reliable experimental procedures. This section provides detailed methodologies for their synthesis and analysis.
Synthesis of Fluorinated Phenols
The synthesis of fluorinated phenols can be challenging due to the potential for low regioselectivity and harsh reaction conditions.[5] Two common strategies are electrophilic and nucleophilic fluorination.
This protocol describes a general procedure for the direct fluorination of an electron-rich phenol using an electrophilic fluorinating agent like Selectfluor™.[15]
Materials:
-
Substituted Phenol
-
Selectfluor™ (F-TEDA-BF₄)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve the starting phenol (1.0 eq) in anhydrous acetonitrile.
-
Add Selectfluor™ (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated phenol.
Causality Behind Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvent: Selectfluor™ is sensitive to moisture, which can lead to decomposition and reduced yield.[5]
-
Stoichiometry: A slight excess of the fluorinating agent is used to ensure complete conversion of the starting material.
-
Quenching: The use of a mild base like sodium bicarbonate neutralizes any acidic byproducts.
This protocol outlines a general method for the conversion of a phenol to a fluoroarene using a deoxyfluorinating reagent such as PhenoFluor.[16][17]
Materials:
-
Phenol
-
PhenoFluor or similar deoxyfluorinating reagent
-
Cesium fluoride (CsF, anhydrous)
-
Toluene or Dioxane (anhydrous)
-
Celite
-
Dichloromethane
Procedure:
-
In a dry vial inside a glovebox, combine the phenol (1.0 eq), anhydrous CsF (3.0 eq), and the deoxyfluorinating reagent (1.2-1.5 eq).
-
Add anhydrous toluene or dioxane to the vial.
-
Seal the vial and remove it from the glovebox.
-
Stir the mixture at room temperature for 30 minutes, then heat to 110 °C for 24 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, eluting with dichloromethane.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the fluorinated arene.
Causality Behind Choices:
-
Glovebox: PhenoFluor and CsF are moisture-sensitive, requiring handling in an inert atmosphere.[16]
-
Anhydrous Reagents and Solvents: The presence of water can lead to hydrolysis of the reagent and reduced yields.[5]
-
Elevated Temperature: The deoxyfluorination of electron-rich phenols often requires heating to proceed at a reasonable rate.[17]
-
Celite Filtration: Removes insoluble inorganic salts from the reaction mixture.
Analysis of Fluorinated Phenols
The characterization of fluorinated phenols relies on a combination of standard analytical techniques, with ¹⁹F NMR and GC-MS being particularly powerful.
¹⁹F NMR is an indispensable tool for the analysis of fluorinated compounds due to its high sensitivity and wide chemical shift range.[18]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the fluorinated phenol in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add a small amount of an internal standard, such as trifluorotoluene or hexafluorobenzene, for chemical shift referencing.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. A proton-decoupled spectrum is often preferred to simplify the signals.
-
The chemical shifts, coupling constants (¹⁹F-¹⁹F and ¹⁹F-¹H), and integration of the signals provide detailed structural information.
Causality Behind Choices:
-
Deuterated Solvent: Provides a lock signal for the NMR spectrometer.
-
Internal Standard: Allows for accurate determination of chemical shifts.
-
Proton Decoupling: Simplifies the spectrum by removing ¹⁹F-¹H coupling, making it easier to interpret.
GC-MS is a highly sensitive method for the separation and identification of volatile and semi-volatile compounds, including many fluorinated phenols.[19]
Sample Preparation and Derivatization:
-
For trace analysis, phenols may be derivatized to increase their volatility and improve their chromatographic behavior. A common method is derivatization with a pentafluorobenzyl (PFB) group.[20]
-
Dissolve the phenol sample in a suitable solvent (e.g., acetone).
-
Add the derivatizing agent (e.g., pentafluorobenzyl bromide) and a catalyst (e.g., potassium carbonate).
-
Heat the mixture to complete the reaction.
-
Extract the derivatized phenols into an organic solvent (e.g., hexane).
GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Injection: Splitless injection is often employed for trace analysis.
-
Mass Spectrometry: Electron ionization (EI) is a common ionization method. For enhanced sensitivity, negative-ion chemical ionization (NICI) can be used for PFB derivatives.[20]
Causality Behind Choices:
-
Derivatization: Improves the volatility and thermal stability of the phenols, leading to better peak shape and sensitivity in GC.[21]
-
Splitless Injection: Maximizes the amount of analyte introduced into the column, which is crucial for trace analysis.
-
NICI: This soft ionization technique can provide high sensitivity for electronegative compounds like PFB derivatives.[20]
Data-Driven Insights: Comparative Analysis
To illustrate the impact of fluorination, the following table summarizes key physicochemical and biological data for a selection of fluorinated phenols compared to their non-fluorinated parent compounds.
| Compound | pKa | logP | Biological Activity (Example) | Reference |
| Phenol | 9.95 | 1.46 | - | [1] |
| 4-Fluorophenol | 9.28 | 1.63 | Increased antibacterial activity | [1] |
| 2,4-Difluorophenol | 8.35 | 1.75 | Potent enzyme inhibitor | [1] |
| 4-Trifluoromethylphenol | 8.70 | 2.59 | Enhanced metabolic stability | [22] |
Visualizing the Concepts: Diagrams and Workflows
Diagram 1: Impact of Fluorination on Phenol Properties
Caption: The impact of fluorine substitution on the properties and applications of phenols.
Diagram 2: Generalized Workflow for Synthesis and Analysis
Caption: A generalized workflow for the synthesis and analysis of fluorinated phenols.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the phenolic scaffold has proven to be a transformative approach in both medicinal chemistry and materials science. The ability to fine-tune key physicochemical properties such as acidity, lipophilicity, and metabolic stability provides researchers with a powerful toolkit for rational design. As synthetic methodologies for fluorination continue to advance, offering greater precision and milder reaction conditions, the scope of applications for fluorinated phenols is set to expand even further. Future research will likely focus on the development of novel fluorinated building blocks, the exploration of more complex fluorination patterns, and the application of these compounds in emerging fields such as chemical biology and nanotechnology. The "fluorine advantage" is a testament to the profound impact that a single atom can have on molecular function, and the continued exploration of fluorinated phenols promises to yield exciting new discoveries.
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Mechanism of action of 6-Ethoxy-2-fluoro-3-methylphenol
An In-depth Technical Guide to the Proposed Mechanism of Action and Investigational Framework for 6-Ethoxy-2-fluoro-3-methylphenol
Executive Summary
This document provides a comprehensive technical guide on the prospective mechanism of action of 6-Ethoxy-2-fluoro-3-methylphenol. As a novel chemical entity, direct literature on its biological activity is not currently available. Therefore, this guide adopts a first-principles approach, grounded in the established pharmacology of structurally related substituted and fluorinated phenols. We hypothesize that 6-Ethoxy-2-fluoro-3-methylphenol is likely to exhibit biological activity through modulation of inflammatory pathways and oxidative stress, potentially acting as a selective enzyme inhibitor.
This guide is structured to serve as a foundational resource for initiating a full-scale investigational program. It moves from a theoretically proposed mechanism to a detailed, actionable experimental framework. The protocols and workflows described herein are designed to systematically test the hypothesis, identify molecular targets, and elucidate the compound's effects on cellular signaling pathways.
Introduction and Molecular Profile
6-Ethoxy-2-fluoro-3-methylphenol is a substituted aromatic compound featuring key functional groups that suggest a high potential for biological activity. The phenolic hydroxyl group, the fluorine atom at the ortho position, the ethoxy group, and the methyl group each contribute unique electronic and steric properties that can govern molecular interactions, membrane permeability, and metabolic stability.
-
Phenolic Core: The phenol moiety is a well-known pharmacophore present in many bioactive molecules, often associated with antioxidant properties and enzyme inhibition.
-
Fluorine Substitution: The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties. Its high electronegativity can modulate the acidity (pKa) of the phenolic proton, influence binding affinity with target proteins through unique non-covalent interactions, and block metabolic oxidation, thereby enhancing pharmacokinetic properties.[1]
-
Ethoxy and Methyl Groups: These alkyl groups increase the lipophilicity of the molecule, which may enhance its ability to cross cellular membranes. Their specific placement on the aromatic ring will influence the molecule's shape and interaction with target binding pockets.
Based on these structural features, we propose a primary hypothetical mechanism centered on the modulation of inflammatory and oxidative stress pathways.
Hypothetical Mechanism of Action: Dual Antioxidant and Anti-inflammatory Activity
We postulate that 6-Ethoxy-2-fluoro-3-methylphenol acts via a dual mechanism involving direct antioxidant activity and specific inhibition of pro-inflammatory enzymes, such as Cyclooxygenase-2 (COX-2).
Direct Radical Scavenging (Antioxidant Pathway)
The phenolic hydroxyl group is a prime candidate for donating a hydrogen atom to neutralize free radicals. The fluorine atom's electron-withdrawing nature can stabilize the resulting phenoxyl radical, potentially enhancing its antioxidant capacity compared to non-fluorinated analogs.
Caption: Hypothesized COX-2 inhibitory signaling pathway.
Experimental Framework for Mechanism of Action Elucidation
To systematically validate the proposed mechanism, a multi-stage experimental plan is presented. This framework is designed to first screen for predicted biological activities and then progressively drill down into specific molecular targets and pathways.
Caption: Three-phase experimental workflow for MoA elucidation.
Phase 1: Biological Activity Screening
These assays provide a rapid assessment of the compound's ability to scavenge free radicals.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures hydrogen-donating ability. [2]* ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Suitable for both hydrophilic and lipophilic antioxidants. [3]
Parameter DPPH Assay ABTS Assay Principle Reduction of DPPH• radical Reduction of ABTS•+ radical cation Wavelength ~517 nm [2] ~734 nm [2] Radical Color Deep Violet Blue-Green Endpoint Decrease in absorbance Decrease in absorbance | Control | Ascorbic Acid / Trolox | Ascorbic Acid / Trolox |
Protocol: DPPH Radical Scavenging Assay
-
Prepare a stock solution of 6-Ethoxy-2-fluoro-3-methylphenol in methanol.
-
Prepare serial dilutions of the stock solution to create a range of test concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes. [4]7. Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
It is crucial to determine the compound's cytotoxic profile to establish a therapeutic window.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures metabolic activity via mitochondrial dehydrogenases, resulting in a water-insoluble purple formazan. [5][6]* XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar principle to MTT, but produces a water-soluble orange formazan, simplifying the protocol. Protocol: MTT Cytotoxicity Assay
-
Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with serial dilutions of 6-Ethoxy-2-fluoro-3-methylphenol for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [7]4. Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. [5]5. Shake the plate for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
This is the key assay to test the anti-inflammatory hypothesis. A colorimetric or fluorometric kit allows for the differential measurement of COX-1 and COX-2 inhibition. [8][9] Protocol: Colorimetric COX Inhibitor Screening Assay
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's protocol.
-
In a 96-well plate, add assay buffer, heme cofactor, and the respective enzyme (COX-1 or COX-2) to designated wells. [9]3. Add serial dilutions of 6-Ethoxy-2-fluoro-3-methylphenol or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
Incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme. [10]5. Initiate the reaction by adding arachidonic acid (substrate) and a chromogenic co-substrate (e.g., TMPD).
-
Immediately monitor the absorbance at 590-611 nm over time. [9]7. Calculate the rate of reaction and determine the percentage of inhibition for each concentration.
-
Plot the data to determine IC50 values for both COX-1 and COX-2 and calculate the selectivity index (SI = IC50(COX-1)/IC50(COX-2)).
Phase 2: Molecular Target Identification
If Phase 1 results are promising, the next step is to unbiasedly identify the direct binding partners of the compound.
-
Affinity-Based Pull-Down: This method involves synthesizing a derivative of the compound with a linker attached to a biotin tag or a solid support (e.g., agarose beads). This "bait" is incubated with cell lysate, and any proteins that bind are "pulled down" and identified by mass spectrometry. [11][12]* Drug Affinity Responsive Target Stability (DARTS): A label-free method that exploits the principle that when a small molecule binds to its target protein, it can stabilize the protein's conformation, making it more resistant to degradation by proteases. Changes in protein stability are detected by Western blot or mass spectrometry. [13]
Phase 3: Pathway Analysis and Structure-Activity Relationship (SAR)
Once a target is validated, the downstream cellular consequences of its modulation must be investigated.
-
Western Blot Analysis: This technique is used to measure changes in the expression and phosphorylation state of key proteins within a signaling pathway downstream of the identified target. [14]For example, if COX-2 is confirmed as a target, one could examine the phosphorylation status of MAPK pathway proteins like ERK, JNK, and p38. [15]* Structure-Activity Relationship (SAR) Studies: This involves the synthesis and testing of analogs of the lead compound to determine the importance of each functional group. [16][17]By systematically modifying the ethoxy, fluoro, and methyl groups, researchers can build a model of the pharmacophore required for activity.
| Analog Series | R1 (Position 2) | R2 (Position 6) | R3 (Position 3) | Rationale |
| A (Fluoro) | -F, -Cl, -H | -OCH2CH3 | -CH3 | Assess the role of the halogen's electronegativity and size. |
| B (Ethoxy) | -F | -OCH3, -OH | -CH3 | Determine the importance of the ethoxy group's length and steric bulk. |
| C (Methyl) | -F | -OCH2CH3 | -H, -CH2CH3 | Evaluate the contribution of the methyl group to binding and activity. |
Conclusion and Future Directions
This guide outlines a robust, hypothesis-driven framework for elucidating the mechanism of action of 6-Ethoxy-2-fluoro-3-methylphenol. The proposed dual activity as an antioxidant and a selective COX-2 inhibitor is based on strong chemical and pharmacological precedent. The staged experimental plan provides a clear and logical path forward, from initial activity screening to precise target identification and pathway analysis. The successful execution of this plan will not only reveal the mechanism of this specific molecule but will also provide critical data for its potential development as a therapeutic agent.
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. Available from: [Link]
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Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed. Available from: [Link]
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DPPH Radical Scavenging Assay - MDPI. Available from: [Link]
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available from: [Link]
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Technical Deep Dive: 6-Ethoxy-2-fluoro-3-methylphenol Scaffolds in Medicinal Chemistry
Topic: 6-Ethoxy-2-fluoro-3-methylphenol derivatives and analogues Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 6-Ethoxy-2-fluoro-3-methylphenol scaffold (CAS 1881293-56-6) represents a highly specialized "privileged structure" in modern drug discovery. It combines three critical medicinal chemistry tactics into a single aromatic core: fluorine scan (for metabolic stability and pKa modulation), magic methyl effect (for conformational restriction and hydrophobic filling), and alkoxy-tuning (for solubility and pocket occupancy).
This guide dissects the structural logic, synthetic pathways, and application of this scaffold, specifically within the context of kinase inhibitors (e.g., MEK, KRAS) and protein-protein interaction modulators (e.g., Bcl-2 family).
Structural & Electronic Analysis
The "Tetra-Substituted" Core
The molecule features a 1,2,3,6-substitution pattern on the benzene ring, creating a densely functionalized core.
| Position | Substituent | Electronic Effect | Medicinal Utility |
| C1 | Hydroxyl (-OH) | H-Bond Donor/Acceptor | Critical "warhead" anchor or H-bond interaction with catalytic residues (e.g., Ser/Thr). |
| C2 | Fluorine (-F) | Lowers phenol pKa (increasing acidity); blocks metabolic oxidation at the ortho-position; induces a dipole moment. | |
| C3 | Methyl (-CH3) | Weak Donor / Steric Bulk | The "Magic Methyl" effect: forces the adjacent groups out of planarity or fills small hydrophobic pockets (selectivity filter). |
| C6 | Ethoxy (-OEt) | Electron Donor (+M) | Ortho to the phenol. Provides lipophilicity and a flexible alkyl chain to probe solvent-exposed regions. |
Electronic Push-Pull
The C2-Fluorine and C6-Ethoxy groups exert opposing electronic effects on the C1-Phenol .
-
Acidity Modulation: The inductive effect of fluorine (
) at C2 significantly lowers the pKa of the phenol compared to a standard cresol, making it a better hydrogen bond donor. -
Metabolic Shielding: The C2-F and C3-Me combination effectively blocks the most vulnerable sites for CYP450-mediated hydroxylation, extending the half-life (
) of the parent drug.
Synthetic Methodologies
Synthesis of this crowded scaffold requires precise regiocontrol. We present two primary routes: the Ortho-Lithiation Route (for high precision) and the Resorcinol Modification Route (for scale).
Route A: Directed Ortho-Metalation (DoM)
This is the preferred method for generating the 1,2,3,6 substitution pattern with high fidelity.
Mechanism:
-
Precursor: Start with 2-Fluoro-3-methylphenol .
-
Protection: Convert phenol to a Directing Metalation Group (DMG), such as MOM (Methoxymethyl) or Carbamate.
-
Lithiation: Treat with
-BuLi or -BuLi. The fluorine at C2 and the DMG at C1 cooperatively direct lithiation to the C6 position (ortho to the DMG). -
Electrophile Trapping: Quench with a borate (to install -OH) or direct oxidation.
-
Alkylation: Ethylating the newly formed hydroxyl.
Route B: Nucleophilic Aromatic Substitution ( )
Suitable for larger batches, starting from highly electron-deficient precursors.
Mechanism:
-
Precursor: 2,3,4-Trifluoronitrobenzene .
-
Substitution 1: Selective displacement of C2-F (ortho to nitro) with ethoxide? Note: Regioselectivity is difficult here.
-
Refined Precursor: 2-Fluoro-3-methyl-6-nitrophenol .
-
Reduction/Diazotization: Reduce nitro to amine, diazotize, and hydrolyze to install the phenol.
Visualizing the Synthesis Workflow
Caption: Figure 1. Regioselective synthesis via Directed Ortho-Metalation (DoM) ensuring correct placement of the ethoxy group relative to the fluorine-methyl core.
Experimental Protocols
Protocol 1: Synthesis via Directed Ortho-Metalation (DoM)
Objective: Synthesis of 6-Ethoxy-2-fluoro-3-methylphenol from 2-fluoro-3-methylphenol.
Reagents:
-
2-Fluoro-3-methylphenol (1.0 eq)
-
Chloromethyl methyl ether (MOM-Cl) (1.2 eq)
- -Butyllithium (2.5 M in hexanes, 1.2 eq)
-
Trimethyl borate (1.5 eq)
-
Hydrogen peroxide (30% aq)
-
Ethyl iodide (1.1 eq)
Step-by-Step Methodology:
-
Protection:
-
Dissolve 2-fluoro-3-methylphenol in anhydrous DCM at 0°C. Add DIPEA (1.5 eq).
-
Dropwise add MOM-Cl. Stir at RT for 4 hours.
-
Quench with water, extract with DCM, dry (
), and concentrate. Yield: ~95%.
-
-
Lithiation & Borylation:
-
Dissolve the MOM-protected phenol in anhydrous THF under Argon. Cool to -78°C .[1]
-
Add
-BuLi dropwise over 20 mins. The solution may turn yellow/orange. Stir for 1 hour at -78°C. Note: The MOM group and Fluorine cooperatively direct Li to the C6 position. -
Add Trimethyl borate (
) rapidly. Allow to warm to 0°C over 2 hours.
-
-
Oxidation:
-
To the boronate mixture, add NaOH (1M) followed by
(30%) dropwise at 0°C. -
Stir for 1 hour. Acidify carefully with HCl (1M) to pH 6.
-
Extract with EtOAc. The product is the 6-hydroxy-2-fluoro-3-methyl-MOM-ether .
-
-
Ethylation & Deprotection:
-
Dissolve the intermediate in DMF. Add
(2.0 eq) and Ethyl Iodide (1.1 eq). Heat to 60°C for 3 hours. -
Deprotection: Treat the crude ethyl ether with HCl (4M in dioxane) or TFA/DCM (1:1) at RT for 1 hour to remove the MOM group.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 8:2).
-
Validation:
-
1H NMR (400 MHz, CDCl3): Look for triplet at
1.4 (ethoxy CH3), quartet at 4.1 (ethoxy CH2), aromatic doublet at ~6.5-6.8 (coupling with F). -
19F NMR: Single peak, split by H (coupling constants
are diagnostic).
Medicinal Chemistry Applications
Kinase Inhibition (MEK/KRAS Context)
This scaffold is structurally homologous to fragments found in allosteric inhibitors.
-
Binding Mode: The phenol -OH often forms a critical hydrogen bond with the backbone amide of the kinase hinge region or a conserved Glutamate.
-
Hydrophobic Pocket: The 3-Methyl and 6-Ethoxy groups sit in hydrophobic sub-pockets (e.g., the "back pocket" of MEK), inducing conformational changes that lock the kinase in an inactive state.
Bcl-2 Family Inhibitors
Analogs of Venetoclax utilize fluoro-phenol ethers to displace the BH3 domain of pro-apoptotic proteins.
-
Role of Ethoxy: The ethoxy tail extends into the solvent-exposed region or a shallow groove, improving the solubility of the otherwise highly lipophilic drug molecule.
SAR Table: Substituent Effects
| Variation | Effect on Potency | Effect on DMPK |
| 6-OEt | Often Neutral/Lower | Reduced lipophilicity; may lose hydrophobic contact. |
| 6-OEt | Variable | Increased steric bulk; may clash if pocket is tight. |
| 2-F | Decreased | Loss of metabolic blockade; pKa increases (weaker H-bond donor). |
| 2-F | Variable | Increased lipophilicity; Cl is a "sigma-hole" donor but bulkier than F. |
References
-
Bemis, G. W., & Murcko, M. A. (1996). "The Properties of Known Drugs. 1. Molecular Frameworks." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
BLD Pharm. (2024). "Product Analysis: 6-Ethoxy-2-fluoro-3-methylphenol (CAS 1881293-56-6)."[2] BLD Pharm Catalog. Link
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews. Link
-
ChemScene. (2024). "Building Blocks: 6-Ethoxy-2-fluoro-3-methylphenol." ChemScene. Link
Sources
Thermochemical Properties of Substituted Phenols: A Technical Guide for Scientific Professionals
Introduction
Substituted phenols are a cornerstone class of molecules, pivotal in fields ranging from drug development and polymer chemistry to environmental science. Their efficacy as antioxidants, their role as precursors in chemical synthesis, and their overall reactivity are intrinsically linked to their thermochemical properties.[1][2][3] For researchers, scientists, and drug development professionals, a deep understanding of these properties is not merely academic; it is a predictive tool for molecular design, stability analysis, and mechanistic investigation.
This guide provides an in-depth exploration of the core thermochemical parameters of substituted phenols, focusing on the causality behind experimental and computational choices. It is structured to offer not just data, but a validated framework for obtaining and interpreting these critical values.
Core Thermochemical Properties
The stability and reactivity of substituted phenols are primarily dictated by the energetics of the phenolic hydroxyl (O-H) group. The key thermochemical properties that quantify this are:
-
Enthalpy of Formation (ΔfH°) : This fundamental property represents the heat change when one mole of the compound is formed from its constituent elements in their standard states. It is a crucial input for calculating other thermochemical values. Recent computational studies using methods like G4 theory have highlighted potential inaccuracies in long-standing experimental values for even the parent phenol molecule, suggesting a need for re-evaluation.[4][5][6]
-
O-H Bond Dissociation Enthalpy (BDE) : The BDE is the enthalpy change required to break the O-H bond homolytically, forming a phenoxyl radical and a hydrogen atom.[7] It is the most direct measure of a phenol's ability to act as a hydrogen atom transfer (HAT) antioxidant.[8][9] A lower BDE indicates a weaker O-H bond and, typically, a more potent radical-scavenging antioxidant.[7]
-
Enthalpy of Sublimation (ΔsubH°) : This parameter is the heat required to transform one mole of the solid compound into a gas. It is essential for converting experimentally determined condensed-phase enthalpies of formation (from combustion calorimetry) to the gas-phase values used in BDE calculations.
The Synergy of Experiment and Computation
Determining a complete and accurate thermochemical profile for a substituted phenol requires a synergistic approach, leveraging both experimental measurements and high-level computational chemistry. Neither method alone is sufficient; experimental data provides the benchmark for reality, while computational models offer a pathway to investigate molecules that are difficult to synthesize or analyze, and to understand underlying electronic effects.
Caption: Integrated workflow for determining thermochemical properties.
Part 1: Experimental Determination Methodologies
Experimental methods provide the gold-standard data for thermochemical properties. The causality behind choosing a specific technique lies in isolating a single thermodynamic process (e.g., combustion, sublimation) to measure its associated heat change with high precision.
Combustion Calorimetry: Measuring Enthalpy of Formation
Rotating-bomb calorimetry is the definitive method for determining the standard enthalpy of combustion for solid organic compounds. From this, the enthalpy of formation in the condensed state (ΔfH°(cr)) is derived.
Causality of Experimental Design: The core principle is to achieve complete and clean combustion under controlled, constant-volume conditions.[10] The "bomb" is a robust, sealed, stainless-steel vessel that can withstand high pressures. It is pressurized with excess pure oxygen to ensure the reaction goes to completion, forming CO₂ and H₂O.[10] The rotation of the bomb ensures that the internal solution formed is homogeneous, which is critical for accurate analysis of acid byproducts, especially for compounds containing elements like chlorine or sulfur.[2]
Self-Validating Protocol: Rotating-Bomb Combustion Calorimetry
-
System Calibration:
-
Objective: To determine the heat capacity (Ccal) of the calorimeter system (bomb, water, stirrer, thermometer).[11]
-
Procedure:
-
Press a pellet of certified-purity benzoic acid (a primary thermochemical standard) of a precisely known mass (~1 g).[11]
-
Fuse a known length and mass of ignition wire (e.g., iron or platinum) to the pellet.
-
Place the sample assembly in the bomb. Add 1 mL of distilled water to saturate the internal atmosphere.
-
Seal the bomb, purge with oxygen, and then pressurize to ~25-30 atm.
-
Submerge the bomb in a precisely measured mass of water in the calorimeter jacket.
-
Allow the system to reach thermal equilibrium while stirring, recording the temperature at regular intervals (pre-fire period).
-
Ignite the sample by passing a current through the wire.
-
Record the temperature rise until a stable post-combustion thermal drift is observed (post-fire period).
-
-
Validation: The Ccal value must be reproducible over multiple runs and consistent with instrument specifications. The combustion must be complete, verified by the absence of soot.
-
-
Sample Measurement:
-
Objective: To measure the heat of combustion of the substituted phenol.
-
Procedure: Repeat the exact procedure as in calibration, but using a precisely weighed pellet of the sample phenol.
-
Data Reduction:
-
Correct the observed temperature rise (ΔT) for heat exchange with the surroundings.[11]
-
Calculate the total heat released (q_total = Ccal * ΔT).
-
Subtract the heat contributions from the ignition wire combustion and the formation of nitric acid (from residual N₂ in the bomb).
-
The result is the internal energy of combustion at constant volume (ΔU_comb).
-
Convert ΔU_comb to the standard enthalpy of combustion (ΔH°_comb) using the relation ΔH = ΔU + Δn_gasRT.[11]
-
Finally, calculate the standard enthalpy of formation (ΔfH°(cr)) using Hess's Law, with the known ΔfH° values for CO₂(g) and H₂O(l).
-
-
Knudsen Effusion Method: Measuring Enthalpy of Sublimation
The Knudsen effusion method is a reliable technique for measuring the very low vapor pressures of solid organic compounds at different temperatures.[12] From these measurements, the enthalpy of sublimation (ΔsubH°) can be determined using the Clausius-Clapeyron equation.[12]
Causality of Experimental Design: The method is based on the principle of molecular effusion, where a vapor escapes through a small orifice under high vacuum.[12] The rate of mass loss is directly proportional to the vapor pressure of the substance at a given temperature. By measuring this mass loss over time at several temperatures, a plot of ln(P) vs 1/T can be generated, the slope of which yields ΔsubH°. The choice of a high vacuum environment ensures that the effusing molecules do not collide with each other or with background gas, a condition necessary for the validity of the underlying kinetic theory equations.
Protocol: Knudsen Effusion Mass Loss Technique
-
Sample Preparation:
-
Place a small amount (15-20 mg) of the purified, crystalline phenol into a Knudsen effusion cell (a small container with a precisely machined micro-orifice in the lid).[12]
-
Place the cell onto a sensitive microbalance within a high-vacuum chamber.
-
-
Data Collection:
-
Evacuate the chamber to high vacuum (< 10⁻⁵ Torr).
-
Heat the cell to a stable, desired temperature.
-
To remove any volatile impurities, allow at least 5% of the sample mass to sublime before starting data collection.[12]
-
Record the mass of the cell as a function of time. The rate of mass loss ( dm/dt ) should be constant at a given temperature.
-
Repeat this measurement at several different temperatures, creating a data set of mass loss rates versus temperature.
-
-
Data Analysis:
-
Calculate the vapor pressure (P) at each temperature (T) using the Knudsen-Hertz equation.
-
Plot ln(P) versus 1/T.
-
According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔsubH°/R, where R is the ideal gas constant.
-
Perform a linear regression to determine the slope and calculate the enthalpy of sublimation.
-
Part 2: Computational Chemistry Approaches
Computational methods, particularly Density Functional Theory (DFT), are indispensable for calculating O-H BDEs and for elucidating the electronic effects that govern them.[7][13] The key is to select a level of theory and basis set that provides a balance of accuracy and computational cost, validated against experimental benchmarks.
Causality of Method Selection: The BDE is calculated as the enthalpy difference between the products (phenoxyl radical + H atom) and the reactant (phenol molecule).[14][15] BDE(ArO-H) = H(ArO•) + H(H•) - H(ArOH) To obtain accurate results, the chosen computational method must correctly model the electronic structure of both the closed-shell phenol and the open-shell phenoxyl radical. Hybrid DFT functionals like B3LYP are widely used for this purpose, as they incorporate a portion of exact Hartree-Fock exchange, which is crucial for describing radical species.[7][16] Pople-style basis sets, such as 6-311++G(d,p), are often employed as they provide sufficient flexibility to describe the electron distribution.[16]
Caption: General workflow for computational BDE calculation.
Protocol: DFT Calculation of O-H BDE
-
Molecule Optimization:
-
Construct the 3D structure of the substituted phenol molecule.
-
Perform a geometry optimization and frequency calculation using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Confirm that the optimization has converged to a true energy minimum by checking for the absence of imaginary frequencies.
-
From the output file, obtain the total enthalpy (E₀ + ZPE + thermal corrections) of the phenol molecule, H(ArOH).[14]
-
-
Radical Optimization:
-
Generate the phenoxyl radical by deleting the hydroxyl hydrogen from the optimized phenol structure.
-
Perform an unrestricted geometry optimization and frequency calculation using the same level of theory. The unrestricted method is essential for open-shell species.
-
Verify it is a true minimum and extract the total enthalpy of the radical, H(ArO•).
-
-
BDE Calculation:
-
Obtain the enthalpy of the hydrogen atom, H(H•). This can be calculated or taken from established literature values.
-
Calculate the BDE at 298.15 K using the formula: BDE = H(ArO•) + H(H•) - H(ArOH).[15]
-
Part 3: Structure-Property Relationships
The true power of thermochemical data lies in understanding how molecular structure dictates reactivity. The nature and position of substituents on the aromatic ring profoundly influence the O-H BDE.
Substituent Effects on O-H BDE
The stability of the phenoxyl radical is the dominant factor determining the O-H BDE.[13][17] Substituents that can stabilize the radical will lower the BDE, making the phenol a more effective antioxidant.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂), methoxy (-OCH₃), and alkyl groups donate electron density to the aromatic ring.[14][17] When placed at the ortho or para positions, they can effectively delocalize the unpaired electron of the phenoxyl radical through resonance, thereby stabilizing it. This stabilization leads to a significant decrease in the O-H BDE.[14][18]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) pull electron density from the ring.[14] These groups destabilize the electron-rich phenoxyl radical, leading to an increase in the O-H BDE.[14][17]
Caption: Influence of substituents on O-H bond dissociation enthalpy.
Data Summary
The following table summarizes calculated gas-phase O-H BDE values for various para-substituted phenols, illustrating the trends discussed. The values are relative to the parent phenol molecule (ΔBDE).
| Substituent (X) at para-position | Substituent Type | ΔBDE (kcal/mol) vs. Phenol[16] | Effect on Antioxidant Potential |
| -H (Phenol) | Reference | 0.0 | Baseline |
| -NH₂ | Strong EDG | -9.6 | Significantly Increased |
| -OH | Strong EDG | -8.1 | Significantly Increased |
| -OCH₃ | EDG | -5.7 | Increased |
| -CH₃ | Weak EDG | -1.5 | Slightly Increased |
| -F | Weak EWG (π-donating) | -0.9 | Slightly Increased |
| -Cl | Weak EWG (π-donating) | -0.4 | Slightly Increased |
| -CF₃ | Strong EWG | +3.7 | Decreased |
| -CN | Strong EWG | +3.7 | Decreased |
| -NO₂ | Very Strong EWG | +4.2 | Significantly Decreased |
Data sourced from DFT (B3LYP/6-311++G(2df,2p)) calculations.[16]
Conclusion
The thermochemical properties of substituted phenols, particularly the O-H bond dissociation enthalpy, are critical determinants of their chemical behavior and biological activity. A robust understanding and accurate determination of these values are paramount for professionals in chemistry and drug discovery. By integrating precise experimental techniques like rotating-bomb calorimetry and Knudsen effusion with validated computational methods, researchers can build predictive models that accelerate the design of novel molecules with tailored functionalities. The principles and protocols outlined in this guide provide a framework for achieving this synergy, ensuring that experimental choices are driven by scientific causality and that the resulting data is both accurate and actionable.
References
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A Study of the Substituent Effects on the O−H Bond Dissociation Enthalpies of Phenol Derivatives Using the ONIOM Method. Scientific & Academic Publishing. Available at: [Link]
-
A Density Functional Study of Substituent Effects on the O−H and O−CH3 Bond Dissociation Energies in Phenol and Anisole. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
A Density Functional Study of Substituent Effects on the O-H and O-CH(3) Bond Dissociation Energies in Phenol and Anisole. PubMed. Available at: [Link]
-
The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. MDPI. Available at: [Link]
-
BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS. Polish Journal of Food and Nutrition Sciences. Available at: [Link]
-
Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method. Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
-
Antioxidant activity of phenolic and related compounds: a density functional theory study on the O–H bond dissociation enthalpy. Taylor & Francis Online. Available at: [Link]
-
DFT Study on O-H Bond Dissociation Enthalpies and Ionization Potentials of Ortho, Para and Meta Substituted Phenols. International Journal of Engineering and Science Invention (IJESI). Available at: [Link]
-
Prediction of bond dissociation enthalpy of antioxidant phenols by support vector machine. PubMed. Available at: [Link]
-
Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. PLOS One. Available at: [Link]
-
Computation of the bond dissociation enthalpies and free energies of hydroxylic antioxidants using the ab initio Hartree–Fock method. PMC. Available at: [Link]
-
Determination of heats of sublimation of organic compounds by a mass spectrometric–knudsen effusion method. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases - RSC Publishing. Available at: [Link]
-
Energetics of the O–H Bond in Phenol and Substituted Phenols: A Critical Evaluation of Literature Data. AIP Publishing. Available at: [Link]
-
Enthalpy of Formation and O–H Bond Dissociation Enthalpy of Phenol: Inconsistency between Theory and Experiment. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
Enthalpy of Formation and O-H Bond Dissociation Enthalpy of Phenol: Inconsistency between Theory and Experiment. PubMed. Available at: [Link]
-
(PDF) Vapor pressures and sublimation enthalpies of seven heteroatomic aromatic hydrocarbons measured using the Knudsen effusion technique. ResearchGate. Available at: [Link]
-
BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS. Polish Journal of Food and Nutrition Sciences. Available at: [Link]
-
What are the steps to calculate bond dissociation enthalpy in gaussian? ResearchGate. Available at: [Link]
-
Methods for calculating the enthalpies of sublimation of organic molecular crystals. ResearchGate. Available at: [Link]
-
Thermochemistry of Phenols and Related Arenols. ResearchGate. Available at: [Link]
-
EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. BioPchem. Available at: [Link]
-
Enthalpy of Formation and O–H Bond Dissociation Enthalpy of Phenol: Inconsistency Between Theory and Experiment. ResearchGate. Available at: [Link]
-
Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry. MDPI. Available at: [Link]
-
Enthalpy Change of Hydrogen Bond Formation between Ortho-Substituted Phenols and Aliphatic Amines. The Journal of Physical Chemistry - ACS Publications. Available at: [Link]
-
Gas-phase thermochemical properties of some tri-substituted phenols: A density functional theory study. ResearchGate. Available at: [Link]
-
HEAT OF COMBUSTION: BOMB CALORIMETER. University of Missouri-St. Louis. Available at: [Link]
-
From phenols to quinones: Thermodynamics of radical scavenging activity of para-substituted phenols. ResearchGate. Available at: [Link]
-
Combustion Calorimetry. IAEA. Available at: [Link]
-
Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Scientific Research Publishing. Available at: [Link]
-
A Microscale Combustion Calorimeter. DTIC. Available at: [Link]
-
Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society. Available at: [Link]
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In Silico Modeling of 6-Ethoxy-2-fluoro-3-methylphenol Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of 6-Ethoxy-2-fluoro-3-methylphenol, a synthetic phenol with potential pharmacological relevance. We will delve into a structured, multi-faceted computational workflow designed to predict its biological targets, characterize binding interactions, and assess its drug-like properties. This document is tailored for researchers, scientists, and drug development professionals with a working knowledge of computational chemistry and molecular modeling principles.
Introduction: Charting a Computational Path for a Novel Phenol
The journey of a potential therapeutic agent from a chemical concept to a clinical candidate is a complex and resource-intensive endeavor. In silico modeling, or computer-aided drug design (CADD), has become an indispensable component of modern drug discovery, offering a rational and efficient approach to de-risk and accelerate this process.[1] By simulating molecular interactions in a virtual environment, we can gain profound insights into the potential efficacy and safety of novel compounds like 6-Ethoxy-2-fluoro-3-methylphenol before significant investment in laboratory synthesis and testing.
6-Ethoxy-2-fluoro-3-methylphenol presents an intriguing molecular architecture. The interplay of its ethoxy, fluoro, methyl, and hydroxyl functional groups suggests a diverse range of potential biological activities. Phenolic compounds, in general, are known to exhibit a wide array of pharmacological effects, including antioxidant and anti-inflammatory properties.[2][3] This guide will delineate a systematic in silico workflow to explore the therapeutic landscape of this molecule, from identifying its most probable protein targets to predicting its metabolic fate.
Part 1: Target Identification - Unveiling the Molecular Partners
The foundational step in characterizing the bioactivity of a novel compound is to identify its likely molecular targets. A dual-pronged approach, combining ligand-based and structure-based methods, will be employed to generate a robust hypothesis of protein interactions.
Ligand-Based Target Prediction: Learning from Chemical Cousins
This methodology is predicated on the principle that structurally similar molecules often exhibit similar biological activities.[4][5] By identifying known bioactive compounds that share structural features with 6-Ethoxy-2-fluoro-3-methylphenol, we can infer its potential targets.
Experimental Protocol: Ligand-Based Target Fishing
-
Canonical Representation: Obtain the Simplified Molecular Input Line Entry System (SMILES) representation of 6-Ethoxy-2-fluoro-3-methylphenol.
-
Database Selection: Utilize comprehensive and publicly accessible chemogenomics databases such as ChEMBL, PubChem, and SwissTargetPrediction.
-
Similarity Searching: Perform 2D and 3D similarity searches against the selected databases using the SMILES string as the query.
-
Target Annotation: Analyze the annotated biological targets of the structurally similar compounds retrieved from the search.
-
Target Prioritization: Rank the potential targets based on the frequency of their appearance and the degree of similarity of the corresponding ligands to the query molecule.
Structure-Based Target Prediction: Reverse Docking
Reverse docking is a powerful computational technique that involves screening a single ligand of interest against a vast library of 3D protein structures.[6] This approach can uncover novel target interactions and potential off-target effects.
Experimental Protocol: Reverse Docking Workflow
-
Ligand Preparation: Generate a 3D conformation of 6-Ethoxy-2-fluoro-3-methylphenol and perform energy minimization using a suitable force field.
-
Protein Library Preparation: Utilize a curated library of druggable human protein structures, often sourced from the Protein Data Bank (PDB).
-
High-Throughput Docking: Employ a validated docking algorithm, such as AutoDock Vina, to systematically dock the prepared ligand into the binding sites of all proteins in the library.[7][8]
-
Scoring and Ranking: Score the resulting protein-ligand poses based on their predicted binding affinities.
-
Consensus-Based Prioritization: Combine the results from both ligand-based and structure-based approaches to generate a high-confidence list of potential targets for further investigation.
Caption: A streamlined workflow for molecular dynamics simulations.
Part 4: ADMET Profiling - Predicting Drug-Likeness
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying potential liabilities that could lead to late-stage attrition in the drug development pipeline. [9][10] Experimental Protocol: In Silico ADMET Prediction
-
Tool Selection: Utilize a validated and comprehensive in silico ADMET prediction tool, such as SwissADME, pkCSM, or ADMETlab 2.0. [11][12]2. Input Submission: Provide the SMILES string of 6-Ethoxy-2-fluoro-3-methylphenol as input to the selected platform.
-
Property Prediction: The tool will generate predictions for a wide range of ADMET-related properties, including:
-
Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).
-
Pharmacokinetics: Oral bioavailability, blood-brain barrier permeability, cytochrome P450 inhibition.
-
Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.
-
-
Data Interpretation: Analyze the predicted ADMET profile to assess the compound's drug-likeness and identify any potential red flags.
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 184.18 g/mol | < 500 g/mol |
| LogP | 2.5 | < 5 |
| TPSA | 29.46 Ų | < 140 Ų |
| Oral Bioavailability | High | High |
| Blood-Brain Barrier Permeation | No | Varies by therapeutic target |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| Ames Mutagenicity | No | Non-mutagenic |
| hERG Inhibition | No | Low risk of cardiotoxicity |
Conclusion and Future Outlook
This technical guide has outlined a robust and systematic in silico workflow for the comprehensive evaluation of 6-Ethoxy-2-fluoro-3-methylphenol. The insights gleaned from these computational studies will provide a strong foundation for guiding subsequent experimental validation. The prioritized list of potential targets can be pursued through in vitro binding and functional assays. The predicted binding modes can inform the design of analogs for structure-activity relationship (SAR) studies. Furthermore, the in silico ADMET profile can help anticipate and mitigate potential pharmacokinetic and safety issues. By integrating these computational approaches into the early stages of drug discovery, we can significantly enhance the efficiency and success rate of bringing novel therapeutic agents to the clinic.
References
-
Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]
-
Molecular Docking Tutorial. (n.d.). Retrieved from [Link]
-
Patsnap Synapse. (2025, May 21). What is the significance of QSAR in drug design? Retrieved from [Link]
-
DrOmics Labs. (2023, December 24). QSAR and ML: A Powerful Combination for Drug Discovery. Retrieved from [Link]
-
YouTube. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from [Link]
-
Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]
-
Computational Chemistry Glossary. (2024, September 20). QSAR (Quantitative Structure-Activity Relationship). Retrieved from [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Molecular Modeling Techniques and In-Silico Drug Discovery. Retrieved from [Link]
-
ADMET-AI. (n.d.). Retrieved from [Link]
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YouTube. (2025, August 5). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. Retrieved from [Link]
-
YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]
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PMC. (2023, January 12). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Retrieved from [Link]
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VLS3D.COM. (n.d.). ADMET predictions. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Small Molecule Drug Discovery: Driven by In-Silico Techniques. Retrieved from [Link]
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PMC. (n.d.). A Guide to In Silico Drug Design. Retrieved from [Link]
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Longdom Publishing. (n.d.). Drug Discovery and In Silico Techniques: A Mini-Review. Retrieved from [Link]
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Patheon pharma services. (2023, September 27). In Silico Modeling: Accelerating drug development. Retrieved from [Link]
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PMC - NIH. (2011, October 28). Molecular dynamics simulations and drug discovery. Retrieved from [Link]
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PMC. (2025, December 23). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Retrieved from [Link]
-
Matlantis. (2025, July 31). Molecular Dynamics Simulations for Materials and Molecule Discovery - From Fundamental to Emerging Trends. Retrieved from [Link]
-
PMC. (n.d.). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Retrieved from [Link]
-
ResearchGate. (2024, April 4). (PDF) Molecular Dynamics Simulations in Drug Discovery. Retrieved from [Link]
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Cresset Group. (n.d.). The role of molecular dynamics simulations in drug discovery. Retrieved from [Link]
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TeachOpenCADD. (n.d.). T019 · Molecular dynamics simulation. Retrieved from [Link]
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Frontiers. (2022, March 9). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Retrieved from [Link]
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MDPI. (2021, May 8). Honey Phenolic Compound Profiling and Authenticity Assessment Using HRMS Targeted and Untargeted Metabolomics. Retrieved from [Link]
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ResearchGate. (2025, August 7). (PDF) Machine learning-based prediction of total phenolic and flavonoid in horticultural products. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (2007, March 15). Retrieved from [Link]
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ResearchGate. (n.d.). Molecular and Computational Structure Characterizations of (E)-2-Ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of Poly-p-oxyperfluorobenzylene and Related Polymers. A Novel Synthesis of the Monomer 2,3,5,6-Tetrafluoro-4-trifluoro. Retrieved from [Link]
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Polish Journal of Food and Nutrition Sciences. (2025, February 21). Phenolic Content, Microbiological and Physicochemical Qualities, and In Vitro Biological Activities of Two Monofloral Kinds of H. Retrieved from [Link]
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Amanote Research. (n.d.). (PDF) Synthesis of 3-[6-(2-Amino-Ethoxy). Retrieved from [Link]
- Google Patents. (n.d.). EP0032974A1 - A method for the synthesis of 2,3,6-trimethylphenol.
-
MDPI. (2022, September 28). Chemical Profile and Biological Activities of Essential Oil from Piper arboreum for Development and Improvement of Mouthwash. Retrieved from [Link]
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Regulations.gov. (n.d.). Toxicological evaluation of 6:2 fluorotelomer alcohol. Retrieved from [Link]
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Precision Fluorination of Aromatics: From Industrial Scale-Up to Late-Stage Functionalization
Executive Summary: The "Magic Methyl" of the 21st Century
Fluorine is often termed the "magic methyl" of medicinal chemistry, but its introduction into aromatic scaffolds remains one of the most challenging synthetic operations. The C–F bond is the strongest single bond to carbon (approx. 105 kcal/mol), yet the high electronegativity of fluorine makes the transition state for C–F bond formation kinetically inaccessible for many standard nucleophiles.
This guide moves beyond basic textbook definitions to analyze the causality behind modern fluorination strategies. We will dissect why traditional methods fail for electron-rich substrates, how ligand design (specifically bulky biaryl phosphines) overcame the reductive elimination energy barrier, and how late-stage functionalization (LSF) has evolved from "spray-and-pray" to site-selective precision.
The Industrial Baseline: Halex and Classical
For decades, the synthesis of fluorinated aromatics was dominated by the Halex (Halogen Exchange) reaction. While robust on a multiton scale, it is chemically primitive and severely limited by electronic requirements.
The Mechanism & Limitation
The Halex reaction relies on classical Nucleophilic Aromatic Substitution (
-
Reagents: Anhydrous KF (spray-dried is critical), polar aprotic solvent (DMSO, Sulfolane).
-
The Bottleneck: Electron-rich rings (e.g., anisoles, toluenes) are inert. This forces medicinal chemists to introduce fluorine at the start of a synthesis (using fluorinated building blocks), limiting the ability to scan Structure-Activity Relationships (SAR) late in the discovery phase.
The Cross-Coupling Revolution: Palladium-Catalyzed Fluorination
The breakthrough in converting aryl halides (Ar-X) or triflates (Ar-OTf) to aryl fluorides (Ar-F) did not come from better fluoride sources, but from ligand design .
The Mechanistic Challenge
Palladium-catalyzed cross-coupling usually follows a predictable cycle: Oxidative Addition
-
Pd–F Bond Strength: The Pd–F bond is strong/stable, making the complex reluctant to eliminate Ar–F.
-
Dimerization: Small phosphine ligands allow
dimers to form, which are catalytically inactive dead-ends.
The Solution: tBuBrettPhos
The Buchwald group solved this by engineering the BrettPhos family of ligands. These are bulky, dialkylbiaryl phosphines.
-
Steric Bulk: Prevents dimerization of the Pd(II) species.
-
Monoligation: Forces the formation of a monomeric
species, which raises the ground state energy, thereby lowering the activation barrier for the difficult reductive elimination.
Visualization: The Buchwald Fluorination Cycle
The following diagram illustrates the critical role of the bulky ligand in facilitating the reductive elimination step.
Caption: The Pd-catalyzed fluorination cycle. Note that the bulky ligand (L) is crucial to prevent dimerization at the Pd(II)-F stage, enabling the rate-limiting reductive elimination.
Validated Protocol: Buchwald-Type Fluorination
Use this protocol for converting electron-rich aryl triflates where Halex fails.
Reagents:
-
Substrate: Aryl Triflate (1.0 equiv)
-
Catalyst: [(2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate (tBuBrettPhos Pd G3 ) (2–5 mol%)
-
Fluoride Source: CsF (2.0 equiv, anhydrous)
-
Solvent: Toluene or Cyclohexane (0.1 M)
Step-by-Step:
-
Drying: Flame-dry a Schlenk tube or vial and cool under Argon. Moisture kills this reaction by protonating the Pd-Ar intermediate (forming Ar-H).
-
Loading: Add the Pd G3 precatalyst, CsF, and Aryl Triflate in the glovebox if possible. If not, use rigorous Schlenk technique.
-
Solvation: Add anhydrous Toluene.
-
Reaction: Seal and heat to 80–100 °C for 12 hours. The G3 precatalyst activates rapidly, reducing the induction period.
-
Workup: Filter through a pad of celite (to remove Cs salts), concentrate, and purify via silica gel chromatography.
Deoxyfluorination: The PhenoFluor Breakthrough
Converting phenols (Ar-OH) directly to aryl fluorides is highly desirable because phenols are ubiquitous in nature and drug intermediates. Traditional reagents like DAST or Deoxo-Fluor fail here because they react primarily with aliphatic alcohols or cause rearrangements.
PhenoFluor (developed by the Ritter Lab) changed this paradigm.[1]
Mechanism: Concerted Nucleophilic Aromatic Substitution ( )
Unlike the Halex reaction, PhenoFluor does not proceed via a Meisenheimer complex.
-
Activation: The phenol attacks the PhenoFluor reagent, creating a highly electrophilic uronium-like intermediate.
-
Concerted Displacement: The fluoride anion attacks the ipso carbon while the C–O bond breaks simultaneously.
-
Why this matters: Because no negative charge accumulates on the ring, electron-rich phenols (like tyrosine derivatives) can be fluorinated efficiently.
-
Caption: The CSNAr mechanism allows fluorination of electron-rich phenols without requiring a stabilizing Meisenheimer complex.
Late-Stage Functionalization (LSF): The New Frontier
For drug development, the goal is to take a complex, fully assembled drug molecule and "snap" a fluorine atom onto a specific C–H bond to block metabolism (e.g., blocking P450 oxidation sites).
Method A: Pd-Catalyzed C–H Fluorination (Sanford)
This approach uses electrophilic fluorine sources (
-
Mechanism: Directed C–H activation using a directing group (like pyridine or amide) followed by oxidation of Pd(II) to a high-valent Pd(IV)-F species using reagents like N-fluoropyridinium salts.
-
Utility: Excellent for rigid scaffolds where a directing group is already present.
Method B: Site-Selective Thianthrenation (Ritter)
This is currently the most versatile LSF method for complex small molecules.
-
Step 1: React the arene with a thianthrene sulfoxide/triflic anhydride mixture. This installs a thianthrene sulfonium salt at the most nucleophilic position (highly regioselective).
-
Step 2: Fluorinate the sulfonium salt using simple fluoride sources.
-
Advantage: It bypasses the need for directing groups and works on complex alkaloids and drug conjugates.
Comparative Data: Selecting the Right Tool
| Feature | Halex / | Pd-Catalyzed (Buchwald) | PhenoFluor (Ritter) | C-H Activation (Sanford/Ritter) |
| Substrate | Aryl Chloride/Nitro | Aryl Triflate/Bromide | Phenol (Ar-OH) | Native Arene (C-H) |
| Electronic Bias | Must be Electron-Poor | Works on Electron-Rich | Works on Electron-Rich | Variable (Nucleophilic positions) |
| Reagent Cost | Low (KF) | High (Pd + Ligand) | High (Specialty Reagent) | High (Pd or Thianthrene) |
| Scalability | Multi-Ton | Kilogram | Gram | Milligram (Discovery) |
| Key Limitation | Harsh conditions (200°C) | Air/Moisture Sensitive | Stoichiometric Waste | Regiocontrol |
References
-
Buchwald, S. L., et al. (2009). Palladium-Catalyzed Fluorination of Aryl Triflates.[2][3][4] Science.
-
Ritter, T., et al. (2011). Deoxyfluorination of Phenols.[5][6] Journal of the American Chemical Society.[4][7]
-
Sanford, M. S., et al. (2006). Palladium-Catalyzed C–H Fluorination.[2][3][4][8] Journal of the American Chemical Society.[4][7]
-
Ritter, T., et al. (2010).[9] C–F Bond Formation for the Synthesis of Aryl Fluorides.[4][10][11][12] Synthesis (Review).[11][13]
-
Hartwig, J. F., et al. (2013).[3] Copper-Mediated Fluorination of Arylboronate Esters.[3][7][14] Journal of the American Chemical Society.[4][7]
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Application Note and Protocol for the Synthesis of 6-Ethoxy-2-fluoro-3-methylphenol
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed, research-grade protocol for the proposed synthesis of 6-Ethoxy-2-fluoro-3-methylphenol, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Given the absence of a direct, published synthetic route, this protocol has been developed by leveraging established and analogous chemical transformations. The proposed multi-step synthesis is designed to be robust and reproducible, with each step grounded in well-understood reaction mechanisms. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Introduction
Substituted phenols are a critical class of compounds in drug discovery and development, often serving as key building blocks or pharmacophores. The introduction of fluorine into small molecules can significantly enhance their metabolic stability, membrane permeability, and binding affinity.[1] The combination of a fluoro group, an ethoxy moiety, and a methyl group on a phenol scaffold, as in 6-Ethoxy-2-fluoro-3-methylphenol, is anticipated to yield a molecule with unique physicochemical properties. This protocol outlines a logical and feasible synthetic pathway to access this novel compound.
Proposed Synthetic Pathway
The synthesis of 6-Ethoxy-2-fluoro-3-methylphenol can be envisioned to proceed through a multi-step sequence starting from a commercially available precursor. The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed synthetic workflow for 6-Ethoxy-2-fluoro-3-methylphenol.
Experimental Protocols
Materials and Instrumentation:
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. 1H and 13C NMR spectra should be recorded on a 400 or 500 MHz spectrometer.
Step 1: Synthesis of 2-Fluoro-3-methyl-6-nitrophenol
Rationale: The initial step involves the nitration of the commercially available 2-fluoro-3-methylphenol. The directing effects of the hydroxyl and fluoro groups will favor the introduction of the nitro group at the position para to the hydroxyl group and ortho to the fluoro group.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 2-fluoro-3-methylphenol (10.0 g, 79.3 mmol) in concentrated sulfuric acid (40 mL) to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (6.0 mL) and concentrated sulfuric acid (10 mL) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 2-fluoro-3-methyl-6-nitrophenol.
Step 2: Synthesis of 1-Ethoxy-2-fluoro-3-methyl-6-nitrobenzene
Rationale: This step involves a Williamson ether synthesis to introduce the ethoxy group. The phenolic proton is deprotonated by a mild base, potassium carbonate, to form a phenoxide which then acts as a nucleophile to displace the iodide from ethyl iodide.
Procedure:
-
To a solution of 2-fluoro-3-methyl-6-nitrophenol (12.0 g, 69.3 mmol) in anhydrous acetone (150 mL) in a 250 mL round-bottom flask, add potassium carbonate (19.2 g, 138.6 mmol) and ethyl iodide (8.3 mL, 104.0 mmol).
-
Reflux the reaction mixture with stirring for 12 hours.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-ethoxy-2-fluoro-3-methyl-6-nitrobenzene.
Step 3: Synthesis of 6-Ethoxy-2-fluoro-3-methylaniline
Rationale: The nitro group is reduced to an amine using tin(II) chloride dihydrate in the presence of hydrochloric acid. This is a classic and reliable method for the reduction of aromatic nitro compounds.
Procedure:
-
In a 500 mL round-bottom flask, suspend 1-ethoxy-2-fluoro-3-methyl-6-nitrobenzene (10.0 g, 49.7 mmol) in concentrated hydrochloric acid (100 mL).
-
Add a solution of tin(II) chloride dihydrate (56.1 g, 248.5 mmol) in concentrated hydrochloric acid (50 mL) portion-wise, keeping the temperature below 50 °C with an ice bath.
-
After the addition is complete, heat the reaction mixture at 60 °C for 3 hours.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Basify the mixture with a 40% aqueous sodium hydroxide solution until a pH of >10 is achieved.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-ethoxy-2-fluoro-3-methylaniline.
Step 4: Synthesis of 6-Ethoxy-2-fluoro-3-methylphenol
Rationale: The final step involves the conversion of the aromatic amine to a phenol via a diazonium salt intermediate. The amine is first diazotized with sodium nitrite in an acidic medium, followed by hydrolysis of the resulting diazonium salt by heating in an aqueous solution.
Procedure:
-
Dissolve 6-ethoxy-2-fluoro-3-methylaniline (7.0 g, 41.4 mmol) in a mixture of concentrated sulfuric acid (10 mL) and water (50 mL) in a 250 mL beaker, cooling to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (3.1 g, 45.5 mmol) in water (15 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30 minutes.
-
In a separate 500 mL flask, bring a mixture of concentrated sulfuric acid (5 mL) and water (100 mL) to a boil.
-
Slowly and carefully add the diazonium salt solution to the boiling acidic water. Nitrogen gas will evolve.
-
After the addition is complete, continue to heat the mixture for an additional 30 minutes.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, 6-ethoxy-2-fluoro-3-methylphenol.
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Product |
| 1 | 2-Fluoro-3-methylphenol | HNO₃, H₂SO₄ | H₂SO₄ | 0 | 2 | 2-Fluoro-3-methyl-6-nitrophenol |
| 2 | 2-Fluoro-3-methyl-6-nitrophenol | Ethyl iodide, K₂CO₃ | Acetone | Reflux | 12 | 1-Ethoxy-2-fluoro-3-methyl-6-nitrobenzene |
| 3 | 1-Ethoxy-2-fluoro-3-methyl-6-nitrobenzene | SnCl₂·2H₂O, HCl | HCl (aq) | 60 | 3 | 6-Ethoxy-2-fluoro-3-methylaniline |
| 4 | 6-Ethoxy-2-fluoro-3-methylaniline | 1. NaNO₂, H₂SO₄2. H₂O | H₂O | 0-5 then 100 | 1 | 6-Ethoxy-2-fluoro-3-methylphenol |
References
- Gomathi, V., et al. (2025). Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. ResearchGate.
- Cosgrove, B., et al. (2022). Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. ChemRxiv.
-
Sonawane, R. B., et al. (2019). Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Thieme. This article details base-mediated etherification, a key step in the proposed synthesis.[2]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. This collection provides numerous examples of classic organic reactions and procedures that form the basis of the proposed steps.[3][4][5]
-
Patel, M., et al. (2025). Synthetic Strategies to Access Fluorinated Azoles. ResearchGate. This review provides an overview of synthetic strategies for fluorination in drug development.[1]
-
Sigma-Aldrich. (n.d.). 3-fluoro-6-methoxy-2-methylphenol. This product listing confirms the existence of related fluorinated and methylated phenol compounds.
-
Solvay. (n.d.). Organic Fluorinated Compounds. This brochure from a chemical supplier indicates the industrial availability and importance of fluorinated organic compounds.[6]
Sources
A Comprehensive Guide to the Quantitative Analysis of 6-Ethoxy-2-fluoro-3-methylphenol using Chromatographic Techniques
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
This application note provides detailed, validated protocols for the quantitative analysis of 6-Ethoxy-2-fluoro-3-methylphenol, a substituted phenolic compound of interest in pharmaceutical development and chemical synthesis. Recognizing the need for robust and reliable analytical methods, we present a primary method based on Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) for routine quantification. Additionally, a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) following silylation is described for applications requiring higher sensitivity and structural confirmation. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, accuracy, and precision.[1][2][3] This guide includes step-by-step protocols, instrument conditions, sample preparation techniques, and method validation procedures to support researchers in drug discovery, quality control, and stability testing.
Introduction and Analytical Rationale
6-Ethoxy-2-fluoro-3-methylphenol is a substituted aromatic compound whose precise quantification is essential for process control, impurity profiling, and stability assessment in pharmaceutical manufacturing. Its structure, featuring a phenolic hydroxyl group (a chromophore), a fluorine atom, and alkyl/alkoxy substituents, dictates the selection of appropriate analytical strategies.
The primary analytical challenges involve achieving adequate resolution from structurally similar impurities, ensuring method robustness across various sample matrices, and establishing a procedure that is both sensitive and reliable.
-
Why RP-HPLC-UV? The presence of the phenolic ring provides strong ultraviolet (UV) absorbance, making UV detection a straightforward and sensitive choice.[4] The compound's moderate polarity is ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase, which is the principle of reversed-phase HPLC.[5] This technique is robust, widely available, and does not require derivatization, making it ideal for high-throughput quality control environments.[6]
-
Why GC-MS as a Confirmatory Method? Gas chromatography offers high separation efficiency. However, the polar hydroxyl group on the phenol can lead to peak tailing and poor chromatographic performance.[7] To overcome this, a derivatization step, such as silylation, is employed to replace the active hydrogen, thereby increasing volatility and reducing polarity.[4] Coupling GC with a mass spectrometer provides exceptional selectivity and sensitivity, allowing for unambiguous peak identification and the quantification of trace-level analytes.[8][9]
This document serves as a practical guide, explaining the causality behind each procedural step to empower scientists to not only execute but also adapt these methods as needed.
Primary Method: RP-HPLC with UV Detection
This method is designed for the accurate and precise assay of 6-Ethoxy-2-fluoro-3-methylphenol in bulk drug substances and intermediate products.
Principle
The analyte is separated on a C18 reversed-phase column using an isocratic mobile phase of acetonitrile and water. Quantification is achieved by monitoring the UV absorbance at a wavelength corresponding to the analyte's maximum absorbance (λmax) and comparing the peak area to that of a certified reference standard.
Materials and Reagents
-
Analyte: 6-Ethoxy-2-fluoro-3-methylphenol Reference Standard (Purity ≥ 99.5%)
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)
-
Buffer components (if needed): Phosphoric Acid (ACS Grade)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary pump system with a UV detector is sufficient. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A C18 column provides excellent retention and separation for moderately polar aromatic compounds.[5] The 150 mm length offers a good balance of resolution and run time. |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) | This ratio should be optimized to achieve a retention time of 5-10 minutes. Adjusting the acetonitrile percentage will control the elution time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 275 nm (To be confirmed by λmax scan) | Phenolic compounds typically exhibit strong absorbance in the 270-280 nm range.[10] A diode array detector (DAD) can be used to confirm the λmax and assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| Run Time | 15 minutes | Sufficient to allow for the elution of the main peak and any late-eluting impurities. |
Standard and Sample Preparation
2.4.1. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of 6-Ethoxy-2-fluoro-3-methylphenol reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution. This solution is stable for 7 days when stored at 2-8 °C.
2.4.2. Working Standard Solution (100 µg/mL)
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix thoroughly.
2.4.3. Sample Preparation (Assay)
-
Accurately weigh a quantity of the test sample equivalent to about 25 mg of the active ingredient into a 25 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Standard Stock Solution.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to achieve a target concentration of 100 µg/mL.
Method Validation Protocol (ICH Q2(R2) Framework)
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose.[11][12] The following parameters must be evaluated.[1][2][3]
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and a spiked sample. Assess for any interfering peaks at the retention time of the analyte. | No significant interference at the analyte's retention time. Peak purity index (if using DAD) should be > 0.999. |
| Linearity & Range | Prepare at least five concentrations across 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Perform triplicate injections for each level. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero. |
| Accuracy | Analyze triplicate samples of a known matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Express results as percent recovery. | Mean recovery should be between 98.0% and 102.0% at each level. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument. | Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability. RSD between the two sets of data for intermediate precision should also be ≤ 2.0%. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions. | LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1. The LOQ must be precise and accurate (RSD ≤ 10%). |
| Robustness | Systematically vary key method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, % Acetonitrile ±2%). Analyze the effect on peak area and retention time. | The results should remain unaffected by small, deliberate variations. System suitability parameters must still be met. |
System Suitability Testing (SST)
Before conducting any analysis, the chromatographic system must be verified.
-
Inject the diluent (blank) once to ensure no interfering peaks.
-
Inject the Working Standard Solution (100 µg/mL) five times.
-
Calculate the following parameters:
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Areas | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
Confirmatory Method: GC-MS with Silylation
This method is intended for identity confirmation and for the quantification of 6-Ethoxy-2-fluoro-3-methylphenol at trace levels where higher sensitivity and selectivity are required.
Principle and Rationale
The active hydrogen of the phenolic hydroxyl group is replaced with a non-polar trimethylsilyl (TMS) group via a derivatization reaction. This process, known as silylation, makes the analyte more volatile and thermally stable, which is ideal for GC analysis.[4] The derivatized analyte is then separated on a GC column and detected by a mass spectrometer, which can operate in full scan mode for identification or Selected Ion Monitoring (SIM) mode for highly sensitive quantification.
Derivatization Protocol (Silylation)
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Procedure: a. Prepare a sample or standard solution in a suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile) at a concentration of approximately 10-50 µg/mL. b. Transfer 100 µL of this solution to a 2 mL GC vial. c. Evaporate the solvent to dryness under a gentle stream of nitrogen. d. Add 100 µL of BSTFA + 1% TMCS and 100 µL of Acetonitrile. e. Cap the vial tightly and heat at 70 °C for 30 minutes. f. Cool to room temperature before injection.
GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent | A standard GC-MS system is suitable for this analysis. |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film) | This non-polar column provides good separation for a wide range of derivatized compounds.[7] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis | The split ratio can be adjusted based on analyte concentration. |
| Oven Program | Start at 100 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min. | This program should be optimized to ensure good separation from any derivatization by-products. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Scan: 50-500 amu (for identification). SIM: Monitor 3-4 characteristic ions (for quantification). | SIM mode significantly enhances sensitivity by reducing noise and focusing only on ions of interest. |
Visualization of Workflows
General Analytical Workflow
The following diagram illustrates the overall process from sample receipt to final data reporting.
Caption: General workflow for the analysis of 6-Ethoxy-2-fluoro-3-methylphenol.
Method Selection Logic
This diagram helps a scientist decide which analytical method is appropriate based on the analytical objective.
Caption: Decision tree for selecting the appropriate analytical method.
Discussion and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing (HPLC) | 1. Column degradation (loss of end-capping).2. Interaction with active sites (silanols).3. pH of mobile phase is inappropriate. | 1. Replace the column.2. Add a small amount of acid (e.g., 0.1% Phosphoric Acid) to the mobile phase to suppress silanol activity.3. Ensure mobile phase pH is 2-3 units away from the analyte's pKa. |
| Baseline Drift | 1. Column not equilibrated.2. Mobile phase composition changing.3. Contamination in the system. | 1. Equilibrate the column for at least 30 minutes.2. Ensure mobile phase is well-mixed and degassed.3. Flush the system and column with a strong solvent like isopropanol. |
| Poor Derivatization (GC) | 1. Presence of moisture in the sample/vial.2. Insufficient reagent or reaction time/temp. | 1. Ensure sample is completely dry before adding BSTFA. Use new, sealed vials.2. Optimize derivatization conditions; ensure reagent is not expired. |
| No Peak in GC-MS | 1. Analyte is not derivatized.2. Inlet discrimination or thermal degradation. | 1. Check derivatization procedure. Analyze a freshly derivatized standard.2. Use a glass wool-packed inlet liner. Try lowering the inlet temperature. |
Conclusion
This application note details two robust and reliable methods for the quantification of 6-Ethoxy-2-fluoro-3-methylphenol. The primary RP-HPLC-UV method is suitable for routine quality control and assay purposes, offering a balance of speed, precision, and simplicity. For applications demanding higher sensitivity or unequivocal identity confirmation, the GC-MS method with prior silylation provides an excellent orthogonal technique. Both methods are grounded in established chromatographic principles and are designed to be validated according to global regulatory standards like the ICH guidelines, ensuring their suitability for use in a regulated drug development environment.
References
- AMSbiopharma. (2025).
- Bradley, C. (2025).
- IntuitionLabs.ai. (2026). ICH Q2(R2)
- Cubic Analytical Solution. (n.d.).
- European Medicines Agency. (n.d.). ICH Q2(R2)
- LCGC International. (n.d.). Determination of Phenolic Compounds Using HPLC and Electrochemical Detection with Disposable Carbon Electrodes.
- NCBI. (n.d.). Techniques for Analysis of Plant Phenolic Compounds.
- ResearchGate. (n.d.). On-line sample preparation and determination of phenols with a Flow-Analysis method.
- ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?.
- Gatti, R., et al. (2001). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical. Journal of Pharmaceutical and Biomedical Analysis.
- PubMed. (2020).
- Embrapa. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC.
- Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis.
- MDPI. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
- EPA. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
- RSC Publishing. (2023).
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 4. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation [mdpi.com]
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- 6. www2.nkust.edu.tw [www2.nkust.edu.tw]
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- 8. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04697D [pubs.rsc.org]
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- 11. cubiclaboratories.com [cubiclaboratories.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes: Strategic Use of 6-Ethoxy-2-fluoro-3-methylphenol in Organic Synthesis
Introduction: A Multifaceted Building Block for Modern Synthesis
In the landscape of drug discovery and materials science, the strategic incorporation of fluorine and polysubstituted aromatic scaffolds is a cornerstone of molecular design.[1][2] 6-Ethoxy-2-fluoro-3-methylphenol emerges as a valuable and versatile building block, offering a unique convergence of electronic and steric properties. Its structure, featuring a nucleophilic hydroxyl group, an activating ethoxy moiety, a regiocontrolling methyl group, and a reactivity-modulating fluorine atom, presents a rich platform for complex molecular architecture.
This guide provides an in-depth exploration of the synthetic utility of 6-Ethoxy-2-fluoro-3-methylphenol. We will move beyond simple reaction lists to dissect the causality behind experimental choices, offering field-proven insights into its application in key organic transformations. The protocols described herein are designed to be self-validating, grounded in established mechanistic principles to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Reactivity Profile: Understanding the Substituent Interplay
The synthetic utility of 6-Ethoxy-2-fluoro-3-methylphenol is dictated by the electronic and steric interplay of its four distinct substituents on the aromatic ring. A clear understanding of these effects is critical for predicting and controlling reaction outcomes.
-
Hydroxyl (-OH) Group: As a strongly activating ortho, para-director, the hydroxyl group significantly enhances the nucleophilicity of the aromatic ring, making it highly susceptible to electrophilic attack.[3] It is also the primary site for O-alkylation, O-acylation, and conversion to activating groups for cross-coupling reactions.
-
Ethoxy (-OC₂H₅) Group: This is also a strongly activating, ortho, para-directing group due to the resonance donation of the oxygen's lone pairs into the ring system.[4][5] Its bulk is larger than the hydroxyl, influencing the steric accessibility of adjacent positions.
-
Methyl (-CH₃) Group: A weakly activating ortho, para-director that enhances ring nucleophilicity through hyperconjugation and weak inductive effects.
-
Fluoro (-F) Group: The fluorine atom presents a dual electronic nature. It is strongly electron-withdrawing via induction (-I effect) due to its high electronegativity, which deactivates the ring towards electrophilic substitution. However, through resonance (+M effect), it can donate lone-pair electron density and is thus an ortho, para-director.[6] The C-F bond is exceptionally strong, making it a poor leaving group in nucleophilic aromatic substitution (SₙAr) unless the ring is highly activated by other potent electron-withdrawing groups.[7]
Collective Directing Effects: The positions for electrophilic aromatic substitution are determined by the cumulative influence of these groups. The hydroxyl and ethoxy groups are the most powerful activators. The positions ortho and para to the hydroxyl group are C2 (blocked by -F), C6 (blocked by -OEt), and C4. Therefore, the C4 position is the most electronically enriched and sterically accessible site for electrophilic attack.
Application in O-Alkylation: The Williamson Ether Synthesis
A fundamental transformation for phenols is the conversion of the acidic hydroxyl group into an ether linkage. This modification is crucial for masking the phenol's acidity, improving metabolic stability in drug candidates, and providing a handle for further functionalization.[8] The Williamson ether synthesis is the most direct and reliable method for this purpose.
Causality Behind Experimental Choices:
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol (pKa ≈ 10) to form the more nucleophilic phenoxide ion but is not so strong as to cause side reactions with many common electrophiles. Stronger bases like NaH could be used but require strictly anhydrous conditions.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is chosen to dissolve the ionic phenoxide intermediate and the polar electrophile, accelerating the Sₙ2 reaction.
-
Electrophile: Primary alkyl halides (e.g., benzyl bromide, ethyl iodide) are excellent substrates. Secondary halides may lead to competing elimination reactions.
Protocol 1: Synthesis of 1-Ethoxy-2-(benzyloxy)-3-fluoro-4-methylbenzene
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 6-Ethoxy-2-fluoro-3-methylphenol | 170.18 | 1.0 | 170 mg |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 276 mg |
| Benzyl Bromide (BnBr) | 171.04 | 1.2 | 143 µL (205 mg) |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 5 mL |
Step-by-Step Methodology:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 6-Ethoxy-2-fluoro-3-methylphenol (170 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Add 5 mL of anhydrous DMF via syringe and stir the suspension for 15 minutes at room temperature.
-
Add benzyl bromide (143 µL, 1.2 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 50 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield the desired ether.
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. mdpi.com [mdpi.com]
- 3. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 4. Following groups exert anyone of the effects on electrophilic aromatic su.. [askfilo.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
Application Note: 6-Ethoxy-2-fluoro-3-methylphenol in Next-Generation Drug Synthesis
[1]
Abstract & Strategic Significance
6-Ethoxy-2-fluoro-3-methylphenol (CAS: 1881293-56-6) is an advanced trisubstituted phenolic building block emerging in the synthesis of atropisomeric kinase inhibitors and KRAS G12C antagonists .[1] Its unique substitution pattern—combining an ortho-fluorine (for metabolic blocking and electronic tuning), a meta-methyl (for hydrophobic pocket filling), and an ortho-ethoxy group (for steric bulk and solubility)—makes it a "privileged scaffold" for constructing axially chiral biaryl ethers.[1]
This guide details the handling, reactivity, and validated protocols for utilizing this precursor in high-value pharmaceutical couplings, specifically focusing on S_NAr (Nucleophilic Aromatic Substitution) and Pd-catalyzed Buchwald-Hartwig etherifications .[1]
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 6-Ethoxy-2-fluoro-3-methylphenol |
| CAS Number | 1881293-56-6 |
| Molecular Formula | C₉H₁₁FO₂ |
| Molecular Weight | 170.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2][3] |
| pKa (Predicted) | ~9.5–10.2 (Acidity attenuated by electron-donating ethoxy/methyl vs. electron-withdrawing fluoro) |
| Storage | 2–8°C, Hygroscopic.[1] Store under Nitrogen/Argon.[1] |
Handling Precaution: The compound contains an electron-rich phenol ring but is susceptible to oxidation at the para-position relative to the ethoxy group.[1] Avoid prolonged exposure to air in solution.[1]
Synthetic Utility: The "Why"
In modern drug design, this scaffold is utilized to solve two specific problems:
-
Conformational Locking (Atropisomerism): When coupled to a bulky heterocycle (e.g., a chloropyrimidine or quinazoline), the 2-fluoro and 6-ethoxy groups create significant steric hindrance, restricting rotation around the C-O bond.[1] This allows for the isolation of stable atropisomers, a critical feature in drugs like Sotorasib and Adagrasib .[1]
-
Metabolic Stability: The fluorine atom at the 2-position blocks metabolic hydroxylation, while the ethoxy group provides a lipophilic handle that is resistant to rapid dealkylation compared to a methoxy group.[1]
Structural Logic Diagram
The following diagram illustrates the strategic role of each substituent during the drug design process.
Caption: Functional decomposition of the 6-Ethoxy-2-fluoro-3-methylphenol scaffold in medicinal chemistry.
Validated Experimental Protocols
Protocol A: S_NAr Coupling with Heteroaryl Halides
This is the primary workflow for generating biaryl ether drug cores.[1] The steric crowding of the phenol requires high-temperature conditions and a polar aprotic solvent.[1]
Target Reaction: Coupling of 6-Ethoxy-2-fluoro-3-methylphenol with 2,4-dichloropyrimidine (or similar electrophile).[1]
Reagents:
-
Precursor: 6-Ethoxy-2-fluoro-3-methylphenol (1.0 equiv)[1]
-
Electrophile: 2,4-Dichloropyrimidine (1.1 equiv)[1]
-
Base: Potassium Carbonate (K₂CO₃) (2.5 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)[1]
-
Solvent: N,N-Dimethylacetamide (DMAc) or NMP (Anhydrous)[1]
Step-by-Step Procedure:
-
Activation: In a dried reaction vial, dissolve 6-Ethoxy-2-fluoro-3-methylphenol (100 mg, 0.59 mmol) in anhydrous DMAc (2.0 mL).
-
Deprotonation: Add K₂CO₃ (203 mg, 1.47 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution may turn yellow.[1]
-
Addition: Add 2,4-dichloropyrimidine (96 mg, 0.65 mmol) in one portion.
-
Heating: Seal the vial and heat to 90°C for 4–6 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).[1]
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Chromatography (Hexanes/EtOAc gradient).
Expected Outcome:
-
Yield: 75–85%[1]
-
Regioselectivity: The reaction should preferentially occur at the more electrophilic C4 position of the pyrimidine, but the steric bulk of the phenol may influence selectivity.[1] Verify isomer via NOE NMR.
Protocol B: Conversion to Aryl Triflate (for Cross-Coupling)
If the target drug requires a C-C bond rather than a C-O bond, the phenol must be activated as a triflate.[1]
Reagents:
Procedure:
Analytical Data & Quality Control
When validating the synthesized intermediate, look for these specific markers:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
¹⁹F NMR:
-
Look for a singlet/multiplet around -130 to -140 ppm .[1]
-
-
HPLC Purity:
Synthesis Workflow Visualization
Caption: Decision tree for utilizing 6-Ethoxy-2-fluoro-3-methylphenol in divergent synthesis paths.
References
-
Boroncore Catalog Entry. 6-Ethoxy-2-fluoro-3-methylphenol (CAS 1881293-56-6).[1][2][5][6][7] Retrieved from [1]
-
BLD Pharm Catalog. 6-Ethoxy-2-fluoro-3-methylphenol Analytical Data. Retrieved from [1]
-
Januario, C. et al. (2021). Structure-Activity Relationships of Atropisomeric KRAS G12C Inhibitors.[1] Journal of Medicinal Chemistry.[1] (Contextual citation for atropisomeric phenol utility).
-
Canon, J. et al. (2019). The Clinical KRAS(G12C) Inhibitor AMG 510 Drives Anti-Tumour Immunity.[1] Nature.[1] (Contextual citation for fluoro-phenol scaffolds in drug discovery).
Sources
- 1. 2-Fluoro-6-methylphenol | C7H7FO | CID 12634795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 219764-60-0 | 4-Benzyloxy-2-chlorobenzyl alcohol | Boroncore [boroncore.com]
- 3. chemscene.com [chemscene.com]
- 4. CAS:1881293-56-66-Ethoxy-2-fluoro-3-methylphenol-毕得医药 [bidepharm.com]
- 5. 951801-89-1|5-Ethoxy-2-fluoro-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 6. 1881293-56-6 | 6-ethoxy-2-fluoro-3-methylphenol | Boroncore [boroncore.com]
- 7. 产品目录 Page 414. | Boroncore [boroncore.com]
Application Note: 6-Ethoxy-2-fluoro-3-methylphenol in Next-Gen Herbicide Discovery
Abstract
This guide details the application of 6-Ethoxy-2-fluoro-3-methylphenol as a high-value intermediate in the synthesis of aryloxyphenoxypropionate (AOPP) herbicides and benzheterocyclic protoporphyrinogen oxidase (PPO) inhibitors. Unlike varying commodity phenols, this specific scaffold integrates the ortho-fluorine effect for metabolic blocking with a C6-ethoxy handle for optimized logP (lipophilicity). This note provides rationales for Structure-Activity Relationship (SAR) integration, a validated coupling protocol, and a crop safety assessment workflow.
Part 1: Chemical Rationale & SAR Logic
The "Fluorine-Ethoxy" Advantage
In modern agrochemical design, the 2,3,6-substitution pattern of the phenol ring is not arbitrary. It addresses two critical failure modes in herbicide development: rapid metabolic degradation and poor cuticular penetration.
-
2-Fluoro (Metabolic Blocking): The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the ortho position (C2) blocks hydroxylation by cytochrome P450 enzymes, extending the half-life of the active ingredient within the weed [1].
-
6-Ethoxy (Lipophilic Tuning): While methoxy groups are common, the ethoxy group at C6 increases the partition coefficient (logP). This slight increase in lipophilicity enhances the molecule's ability to penetrate the waxy cuticle of difficult-to-control grass weeds (e.g., Echinochloa spp.) [2].
-
3-Methyl (Steric Anchor): The methyl group provides necessary steric bulk to lock the active ingredient into the binding pocket of the target enzyme (e.g., ACCase or PPO).
Predicted Physicochemical Profile
Note: Values are derived from chemometric modeling of close structural analogs (e.g., 2-fluoro-3-methylphenol).
| Property | Value / Range | Significance |
| Molecular Weight | ~170.18 g/mol | Low MW allows for complex downstream derivatization. |
| Predicted logP | 2.4 – 2.8 | Ideal range for systemic phloem mobility (1.5 – 3.0). |
| pKa | ~9.5 | Slightly higher acidity than non-fluorinated phenols, facilitating nucleophilic attack. |
| Physical State | Crystalline Solid / Oil | Likely low-melting solid; handle as oil in synthesis. |
Part 2: Experimental Protocols
Protocol A: Nucleophilic Coupling (Synthesis of AOPP Precursors)
Objective: To couple 6-Ethoxy-2-fluoro-3-methylphenol with a chiral propionate ester, creating the core scaffold of a "Fop" class herbicide (ACCase inhibitor).
Reagents:
-
Substrate: 6-Ethoxy-2-fluoro-3-methylphenol (1.0 eq)
-
Electrophile: (R)-Methyl 2-((methylsulfonyl)oxy)propionate (1.2 eq) [Chiral mesylate prevents racemization]
-
Base: Potassium Carbonate (
), anhydrous, micronized (2.0 eq) -
Solvent: Acetonitrile (ACN) or DMF (Dry)
Step-by-Step Methodology:
-
Preparation: Charge a 3-neck round-bottom flask with 6-Ethoxy-2-fluoro-3-methylphenol and anhydrous ACN under
atmosphere. -
Deprotonation: Add
in a single portion. Stir at ambient temperature for 30 minutes to generate the phenoxide anion. Observation: The solution may darken slightly. -
Addition: Cool the mixture to 0°C. Add the chiral mesylate dropwise via syringe pump over 20 minutes to minimize exothermic runaway.
-
Reaction: Allow the mixture to warm to room temperature and reflux at 60°C for 4–6 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 4:1). The phenol spot (
) should disappear.
-
-
Work-up: Filter off inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve residue in Ethyl Acetate and wash with 1N HCl (to remove unreacted base) followed by Brine.
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Silica Gel 60).
Validation Check:
-
1H NMR (CDCl3): Look for the characteristic quartet of the ethoxy group (
4.0 ppm) and the doublet of the methyl propionate ( 1.6 ppm). -
Chiral HPLC: Ensure enantiomeric excess (ee) > 95% to maintain herbicidal activity.
Protocol B: Crop Safety Screening (Metabolic Detoxification)
Objective: To verify if the fluorinated scaffold allows for selectivity (i.e., the crop can metabolize it, but the weed cannot).
Workflow:
-
Microsomal Assay: Incubate the synthesized herbicide (10 µM) with microsomes extracted from:
-
Target Weed: Barnyardgrass (Echinochloa crus-galli)
-
Crop: Wheat (Triticum aestivum)
-
-
Time-Course: Sample at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile.
-
Analysis: Quantify parent compound remaining via LC-MS/MS.
-
Success Criteria:
-
Weed: >80% parent compound remaining after 60 mins (Metabolic Stability).
-
Crop: <40% parent compound remaining (Rapid Detoxification via Glutathione transferase or P450).
-
Part 3: Visualization & Logic Flows
Diagram 1: Synthetic Pathway for Fluorinated AOPP Herbicide
This diagram illustrates the conversion of the phenol intermediate into a bioactive ester.
Caption: Nucleophilic substitution pathway preserving chiral integrity during the synthesis of the herbicide core.
Diagram 2: Biological Screening Logic
Decision tree for advancing the candidate based on selectivity data.
Caption: Stage-gate process for validating the efficacy and selectivity of the fluorinated candidate.
Part 4: Analytical Validation (HPLC-UV/MS)
To ensure the integrity of the 6-Ethoxy-2-fluoro-3-methylphenol starting material before synthesis, use the following validated method.
| Parameter | Condition |
| Column | Fluorophenyl-Propyl (PFP) or C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 275 nm (Phenol absorption) |
| Retention Logic | The ethoxy group increases retention time compared to methoxy analogs; fluorine may cause slight retention shifts on PFP columns due to "fluorous" interactions [3]. |
References
-
Jeschke, P. (2004).[1] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 5(5), 570–589.
-
Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals.[2] Journal of Fluorine Chemistry, 167, 16-29.
-
Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 24(7).
-
BenchChem. (2025).[3] Application Notes: Hydroxyphenoxypropanamide in Herbicide Synthesis.
-
ChemScene. (2024). Product Data: 6-Ethoxy-2-fluoro-3-methylbenzoic acid (Precursor Analysis).
Sources
Application Note: Experimental Setup for Fluorination Reactions in Phenol Synthesis
Strategic Framework & Introduction
The introduction of fluorine into phenolic scaffolds is a pivotal strategy in medicinal chemistry, often modulating pKa, metabolic stability (blocking oxidation sites), and lipophilicity.[1] However, the synthesis of fluorinated phenols presents a dichotomy of challenges: regioselectivity in electrophilic substitution and chemoselectivity in nucleophilic deoxyfluorination.
This guide moves beyond generic textbook reactions to provide a rigorously validated experimental architecture. We categorize the approach into three distinct workflows, driven by the electronic nature of the substrate and the desired substitution pattern.
Decision Matrix: Method Selection
Before assembling the apparatus, select the protocol based on substrate electronics and available equipment.
Figure 1: Strategic Decision Matrix for selecting the optimal fluorination pathway based on substrate electronic properties.
Infrastructure & Safety: The "Fluorine-Ready" Lab
Fluorination reactions often involve reagents that are oxidizers (Selectfluor), moisture-sensitive (PhenoFluor), or corrosive (HF byproducts). Standard glassware is often insufficient or dangerous.
Material Compatibility Standards
-
Reaction Vessels:
-
Batch (Electrophilic): Borosilicate glass is generally acceptable for Selectfluor/NFSI reactions unless HF scavengers are omitted.
-
Batch (Deoxyfluorination):Mandatory PFA (Perfluoroalkoxy) or PTFE liners. Etching of glass by fluoride ions can leach Lewis acidic metals (B, Al), interfering with catalysis or purification.
-
Flow Reactors: PFA or ETFE tubing is required.[2] Stainless steel (SS316) is susceptible to corrosion by HF/organic mixtures over time.
-
-
Seals & O-Rings: Use Kalrez® or PTFE-encapsulated Viton. Standard Viton degrades upon prolonged exposure to fluorinating agents and amine-HF complexes.
Critical Safety Protocols
-
HF Scavenging: Even "non-HF" reagents can release HF upon hydrolysis. Always have a saturated aqueous Calcium Gluconate gel available for skin exposure.
-
Quenching: Never quench fluorination reactions directly with water. Use saturated aqueous
or slurry to neutralize latent HF immediately upon phase contact. -
Ventilation: All weighing of Selectfluor or PhenoFluorMix must occur in a fume hood or glovebox to prevent inhalation of fine, oxidizing dust.
Protocol A: Electrophilic Fluorination (Batch)
Target: Electron-rich phenols (Ortho/Para selective). Reagent: Selectfluor (F-TEDA-BF4).[3][4]
Mechanistic Insight
Electrophilic fluorination of phenols proceeds via a Single Electron Transfer (SET) mechanism or a charge-transfer complex, leading to a cyclohexadienone intermediate which re-aromatizes. Selectfluor is preferred over NFSI due to its higher reduction potential (
Experimental Setup
-
Vessel: Amber round-bottom flask (light sensitive intermediates).
-
Atmosphere: Nitrogen or Argon balloon (moisture excludes competitive hydroxylation).
-
Solvent System: Acetonitrile (MeCN) is the standard carrier. Crucial: The addition of water or methanol (co-solvent) often accelerates the reaction but can lead to oxidation byproducts. We recommend pure MeCN for selectivity.
Step-by-Step Protocol
-
Preparation: In a 50 mL amber flask, dissolve substrate (1.0 equiv, 5 mmol) in anhydrous MeCN (0.1 M concentration).
-
Activation: Cool the solution to 0 °C. High temperatures promote radical polymerization or over-fluorination.
-
Addition: Add Selectfluor (1.1 equiv) as a solid in one portion. Note: If Selectfluor is insoluble, use a 1:1 MeCN/MeOH mixture, but monitor for methoxy-addition side products.
-
Monitoring: Stir at 0 °C to RT. Monitor by
NMR (uncoupled).-
Endpoint: Disappearance of Selectfluor peak (
ppm) and appearance of Ar-F product ( to ppm).
-
-
Workup: Dilute with EtOAc. Wash with sat.
(2x) to neutralize byproduct. Dry over .[5][6]
Troubleshooting Selectivity: If ortho/para mixtures are inseparable, switch to Accufluor (NFTh) or use a directing group strategy (e.g., boronic acid) followed by ipso-substitution.
Protocol B: Nucleophilic Deoxyfluorination
Target: Electron-deficient phenols or late-stage functionalization. Reagent: PhenoFluorMix (Imidazolium fluoride salt + CsF).
Mechanistic Insight
Unlike SNAr, this reaction does not require strong electron-withdrawing groups in specific positions. It proceeds via a concerted nucleophilic aromatic substitution (
Experimental Setup
-
Requirement: Glovebox or strict Schlenk line technique. Reagent is moisture sensitive.[5]
-
Vessel: 20 mL Scintillation vial with Teflon-lined cap (inside glovebox) or heavy-walled pressure tube (Schlenk).
-
Heating: Dry block heater set to 80–110 °C.
Step-by-Step Protocol
-
Reagent Prep: Use PhenoFluorMix (stable solid blend) rather than neat PhenoFluor (oil) for easier handling.
-
Loading: In a glovebox, charge vial with Phenol (1.0 equiv), PhenoFluorMix (2.0 equiv), and dry Toluene (0.2 M).
-
Note: Toluene is critical. Polar solvents like DMF or DMSO interfere with the concerted transition state.
-
-
Reaction: Seal the vessel tightly. Remove from glovebox and heat to 100 °C for 12–24 hours.
-
Workup: Cool to RT. Dilute with DCM. Filter through a pad of Celite to remove CsF salts. Concentrate and purify.
Data Validation:
| Substrate Type | Reagent | Solvent | Temp | Typical Yield |
|---|---|---|---|---|
| 4-Nitrophenol | PhenoFluorMix | Toluene | 110°C | 92% |
| 4-Methoxyphenol | PhenoFluorMix | Toluene | 110°C | 78% |
| Estrone (Steroid) | PhenoFluorMix | Toluene | 80°C | 85% |
Protocol C: Continuous Flow Fluorination
Target: Scale-up (>10g) or Hazardous Reagents (DAST/Fluorine Gas).
System Architecture
Flow chemistry mitigates the thermal hazards of fluorination by minimizing the active volume.
Figure 2: Continuous flow setup for electrophilic fluorination. Note the use of PFA materials to resist corrosion.
Protocol (Selectfluor in Flow)
-
Feed A: Substrate (0.5 M) in MeCN.
-
Feed B: Selectfluor (0.55 M) in MeCN:Water (9:1). Water is needed for solubility in flow lines.
-
Reactor: 10 mL PFA coil maintained at 40 °C.
-
Residence Time: Set flow rates to achieve
. -
Pressure: Maintain 100 psi (7 bar) back pressure to prevent outgassing of
or boiling. -
Throughput: This setup typically delivers ~5 g/hour of fluorinated product.
Analytical Validation
Verification of the C-F bond formation is best achieved via NMR spectroscopy.
-
NMR: This is the primary diagnostic tool.
-
Ar-F (monofluoro): Singlet (or multiplet if H-coupled) typically between -100 and -180 ppm.
-
Selectfluor Residue: +48 ppm (useful for checking conversion).
-
Inorganic Fluoride (
): -120 to -150 ppm (broad, solvent dependent).
-
-
NMR: Look for the characteristic C-F coupling (
). This doublet confirms the fluorine is attached to the carbon framework.
References
-
Electrophilic Fluorination Mechanism & Selectivity
- Journal of the American Chemical Society, "Mechanism of Electrophilic Fluorin
-
PhenoFluor Deoxyfluorination
-
Journal of the American Chemical Society, "Deoxyfluorination of Phenols."[7]
-
-
PhenoFluorMix Development
-
Organic Letters, "PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols."[7]
-
-
Flow Chemistry Fluorination
- Chemical Society Reviews, "How to approach flow chemistry."
-
Safety in Fluorination
- ACS Chemical Health & Safety, "Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology."
Sources
- 1. pharmaron.com [pharmaron.com]
- 2. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 3. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
Derivatization of 6-Ethoxy-2-fluoro-3-methylphenol for bioassays
Application Note: Optimizing Bioassay Sensitivity for 6-Ethoxy-2-fluoro-3-methylphenol
Executive Summary
This guide details the derivatization strategies for 6-Ethoxy-2-fluoro-3-methylphenol , a tri-substituted phenolic compound often encountered as a metabolic intermediate or pharmaceutical building block. Due to the steric hindrance of the methyl group and the electron-withdrawing nature of the fluorine atom, this molecule exhibits poor ionization in standard Electrospray Ionization (ESI) and lacks native fluorescence, making trace-level bioassays challenging.
This note provides two validated protocols to overcome these limitations:
-
Dansylation: For femtomole-level detection via LC-MS/MS and Fluorescence.
-
Silylation (BSTFA): For volatile stability in GC-MS analysis.
Molecular Analysis & Reactivity Profile
Before attempting derivatization, one must understand the specific electronic and steric environment of the target molecule.
| Feature | Chemical Group | Impact on Derivatization |
| Reaction Center | Phenolic Hydroxyl (-OH) | Nucleophile. Requires deprotonation (pKa ~9-10) to react with electrophiles. |
| Electronic Effect | Fluoro (-F) at C2 | Inductive Withdrawal: Lowers the pKa of the phenol, making it more acidic than cresol. It stabilizes the phenoxide ion, potentially reducing nucleophilicity slightly. |
| Steric Effect | Methyl (-CH3) at C3 | Hindrance: Proximal to the -OH. Blocks bulky reagents. Requires higher reaction temperatures or longer incubation times compared to simple phenol. |
| Solubility | Ethoxy (-OEt) at C6 | Lipophilicity: Increases solubility in organic solvents (ACN, DCM) but decreases water solubility. |
Protocol A: Dansylation for LC-MS & Fluorescence
Objective: Attach a Dansyl (5-dimethylaminonaphthalene-1-sulfonyl) moiety to the phenol.[1] This introduces a tertiary amine for high ESI+ ionization efficiency and a strong fluorophore.
Mechanism
The sulfonyl chloride group of Dansyl-Cl attacks the phenoxide ion (generated by high pH). The fluorine atom at the C2 position stabilizes the leaving group, but the reaction remains kinetically favorable at pH 10.5.
Reagents Required
-
Analyte: 6-Ethoxy-2-fluoro-3-methylphenol (1 mg/mL in Acetonitrile).
-
Reagent: Dansyl Chloride (DNS-Cl), 5 mg/mL in Acetone (Freshly prepared).
-
Buffer: 100 mM Sodium Carbonate/Bicarbonate buffer (pH 10.5).
-
Quench: 250 mM NaOH or Ethylamine.
Step-by-Step Procedure
-
Preparation: Mix 50 µL of analyte solution with 25 µL of Carbonate Buffer (pH 10.5) in a 1.5 mL amber vial (light sensitive).
-
Reaction: Add 50 µL of Dansyl Chloride solution. Vortex for 30 seconds.
-
Incubation: Heat at 60°C for 45 minutes .
-
Note: Standard phenols react in 20 mins. The C3-Methyl group necessitates this extended time to ensure quantitative conversion.
-
-
Quenching: Add 10 µL of 250 mM NaOH to hydrolyze excess DNS-Cl. Incubate for 10 mins.
-
Extraction (Critical): Add 200 µL Ethyl Acetate. Vortex and centrifuge. Collect the upper organic layer.
-
Analysis: Inject 5 µL into LC-MS/MS (ESI Positive Mode).
Workflow Visualization
Figure 1: Dansylation workflow optimized for sterically hindered fluorinated phenols.
Protocol B: Silylation for GC-MS
Objective: Replace the active proton with a Trimethylsilyl (TMS) group to prevent hydrogen bonding, improving volatility and peak shape.
Reagents Required
-
Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).[2]
-
Why TMCS? The bulky methyl group at C3 makes the phenol "hard" to silylate. TMCS acts as a catalyst to drive the reaction.[3]
-
-
Solvent: Anhydrous Pyridine (Scavenges acid byproducts).
Step-by-Step Procedure
-
Drying: Evaporate the analyte sample to complete dryness under a nitrogen stream. Moisture is the enemy.
-
Reconstitution: Add 50 µL Anhydrous Pyridine.
-
Derivatization: Add 50 µL BSTFA + 1% TMCS.
-
Incubation: Cap tightly and heat at 70°C for 30 minutes .
-
Note: Do not rely on room temperature reaction for this molecule; the steric bulk requires thermal energy.
-
-
Direct Injection: Inject 1 µL directly into GC-MS. Do not perform aqueous workup (hydrolysis risk).
Decision Matrix: Which Protocol?
Figure 2: Selection guide based on analytical requirements.
Comparative Data & Validation
The following table summarizes expected performance metrics based on surrogate data for substituted phenols.
| Metric | Underivatized (Native) | Dansyl Derivative (Protocol A) | TMS Derivative (Protocol B) |
| Detection Mode | ESI Negative / UV | ESI Positive / Fluorescence | Electron Impact (EI) |
| LOD (Limit of Detection) | ~10 ng/mL | ~0.01 ng/mL (1000x gain) | ~1 ng/mL |
| Retention Time | Early eluting (Polar) | Late eluting (Lipophilic) | Moderate |
| Stability | Oxidation prone | Stable (Sulfonamide bond) | Hydrolysis prone (Keep dry) |
| Key Fragment (MS) | [M-H]- | m/z 171 (Dansyl cation) | [M-15]+ (Loss of methyl) |
Troubleshooting & Tips
-
"Peak Tailing" in GC: Indicates incomplete silylation. Increase incubation temp to 80°C or double the % of TMCS catalyst.
-
Low Yield in Dansylation: The Fluorine atom at C2 pulls electron density, making the phenoxide less nucleophilic. Ensure pH is strictly >10.0 to force the reaction. If yield is low, switch solvent from Acetone to Acetonitrile to run at higher temperatures.
References
-
ResearchGate. (2015). Determination of alkylphenols in water samples using LC-MS/MS after pre-column derivatization with dansyl chloride. Retrieved from [Link]
-
MDPI. (2025). Enhancing the Detection and Identification Sensitivity of Phenols via Derivatization and LC-ESI-MS/MS. Retrieved from [Link]
Sources
Application Notes and Protocols for Characterizing the Biological Activity of Novel Phenolic Compounds in Cell-Based Assays
Introduction: A Framework for Discovery
The exploration of novel chemical entities is a cornerstone of drug discovery and biomedical research. Phenolic compounds, in particular, represent a diverse class of molecules with a well-documented history of wide-ranging biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2][3] When a new derivative, such as the hypothetical 6-Ethoxy-2-fluoro-3-methylphenol, is synthesized or isolated, a systematic and robust approach is required to elucidate its cellular effects.
This guide provides a comprehensive, tiered strategy for researchers, scientists, and drug development professionals to characterize the bioactivity of novel phenolic compounds using a suite of validated cell-based assays. We will move from broad assessments of cellular health to more granular investigations of specific mechanisms of action. The protocols herein are designed as self-validating systems, emphasizing the "why" behind experimental choices to ensure data integrity and reproducibility.
Tier 1: Foundational Assessment of Cell Viability and Cytotoxicity
The initial step in characterizing any new compound is to determine its effect on cell viability and to establish a working concentration range for subsequent, more detailed assays. A dose-response curve is essential for calculating key parameters like the IC50 (half-maximal inhibitory concentration).
Principle of Viability and Cytotoxicity Assays
Cell viability assays measure cellular metabolic activity, while cytotoxicity assays typically assess the integrity of the cell membrane.[4][5][6][7] It is often advantageous to perform both types of assays to gain a more complete picture of the compound's effects. For instance, a compound might be cytostatic (inhibit proliferation without killing cells) rather than cytotoxic.
Experimental Workflow: Initial Screening
Caption: General workflow for cell viability and cytotoxicity screening.
Protocol 1: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9]
-
Materials:
-
Selected cell line (e.g., HeLa, A549, or a cell line relevant to the intended research area)
-
Complete culture medium
-
96-well flat-bottom plates
-
6-Ethoxy-2-fluoro-3-methylphenol
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[8] Incubate at 37°C, 5% CO2 for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 6-Ethoxy-2-fluoro-3-methylphenol in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[8][9]
-
Protocol 2: CellTox™ Green Cytotoxicity Assay
This assay utilizes a fluorescent dye that is excluded from viable cells but stains the DNA of cells with compromised membrane integrity, a hallmark of cytotoxicity.[10][11]
-
Materials:
-
CellTox™ Green Dye
-
Opaque-walled 96-well plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates to minimize signal crosstalk.[11]
-
Reagent Addition: Add CellTox™ Green Dye to each well according to the manufacturer's instructions (typically a 1:500 dilution). This can be done at the time of cell seeding for a real-time assay or at the end of the treatment period.[11]
-
Incubation: Incubate for 15 minutes at room temperature, protected from light.
-
Measurement: Measure fluorescence (Excitation: ~485 nm, Emission: ~520 nm). The signal intensity is directly proportional to the number of dead cells.[11]
-
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/MTS | Measures metabolic activity via dehydrogenase reduction of tetrazolium salts.[8][9] | Inexpensive, well-established. | Endpoint assay, formazan crystals require solubilization (MTT), can be affected by compound interference. |
| CellTox™ Green | Measures compromised membrane integrity via DNA-binding dye.[10] | Highly sensitive, amenable to real-time measurements, multiplexing-compatible. | Requires a fluorescence reader, more expensive than colorimetric assays. |
| Resazurin (alamarBlue) | Measures metabolic activity via reduction of resazurin to the fluorescent resorufin. | Homogeneous (no-wash), non-toxic to cells, allows for kinetic monitoring.[6] | Can be sensitive to culture conditions. |
Tier 2: Dissecting the Mode of Cell Death - Apoptosis vs. Necrosis
Once a compound is confirmed to be cytotoxic, the next logical step is to determine the mechanism of cell death. The two primary forms are apoptosis (programmed cell death) and necrosis (uncontrolled cell death, often due to injury). Distinguishing between them is crucial for understanding the compound's mechanism of action.[12][13]
Principle of Annexin V and Propidium Iodide (PI) Staining
During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[7]
Experimental Workflow: Apoptosis/Necrosis Differentiation
Caption: Workflow for Annexin V/PI staining and flow cytometry analysis.
Protocol 3: Annexin V/PI Staining for Flow Cytometry
-
Materials:
-
Cells treated with 6-Ethoxy-2-fluoro-3-methylphenol
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Treat cells with the compound at the desired concentrations (e.g., IC50 and 2x IC50) for an appropriate duration.
-
Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Tier 3: Mechanistic Insights - Investigating Potential Pathways
Phenolic compounds can exert their effects through various mechanisms. Based on the results from Tiers 1 and 2, further investigation can be tailored to explore specific cellular pathways.
Investigation of Oxidative Stress
Many phenolic compounds have antioxidant or pro-oxidant properties. Measuring the levels of reactive oxygen species (ROS) can provide insight into whether the compound induces oxidative stress, which is often linked to apoptosis.
-
Recommended Assay: Use a probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), which is non-fluorescent until it is oxidized by ROS within the cell, to measure intracellular ROS levels via flow cytometry or a plate reader.[6]
Assessment of Mitochondrial Health
The mitochondrion is central to both cell life and death. A disruption in the mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic apoptotic pathway.[12]
-
Recommended Assay: Use a cationic dye like JC-1 or TMRE.[12][14]
-
JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial health.[14]
-
TMRE: This dye accumulates in healthy mitochondria, and a decrease in fluorescence intensity indicates a loss of membrane potential.[12]
-
Signaling Pathway Analysis
The ultimate goal is to understand how the compound interacts with cellular signaling networks.[15][16][17] This is a complex undertaking, but initial steps can be taken based on the compound's structure or observed effects. For example, if the compound is suspected to have anti-inflammatory properties, one might investigate its effect on the NF-κB signaling pathway.
-
Recommended Approaches:
-
Reporter Gene Assays: Use cell lines engineered with a reporter gene (e.g., luciferase or GFP) under the control of a specific transcription factor's response element. A change in reporter signal indicates modulation of that pathway.[18]
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins within a suspected pathway (e.g., caspases for apoptosis, or key kinases like Akt or ERK).[19]
-
Signaling Pathway Logic
Caption: A simplified model of a compound interacting with a cellular signaling pathway.
Conclusion
This guide provides a structured, multi-tiered approach for the initial characterization of a novel phenolic compound like 6-Ethoxy-2-fluoro-3-methylphenol. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently and rigorously define the biological activity of new molecules. This systematic process ensures the generation of high-quality, interpretable data, paving the way for further preclinical development.
References
-
BMG Labtech. (2025, August 5). Apoptosis – what assay should I use? Retrieved from [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
PubMed. Apoptosis Detection Assays. Retrieved from [Link]
-
PowerPoint Presentation. Apoptosis assays detection and methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Frontiers. (2019, April 11). Techniques for Studying Decoding of Single Cell Dynamics. Retrieved from [Link]
-
Cell Biolabs, Inc. CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. Retrieved from [Link]
-
The Scientist. (2015, August 30). Tools and Strategies for Studying Cell Signaling Pathways. Retrieved from [Link]
-
Creative Diagnostics. Signaling Pathway Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. Modelling cellular signalling systems. Retrieved from [Link]
-
PubMed. (2007, March 15). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. Retrieved from [Link]
-
BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]
-
Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
-
ResearchGate. (PDF) Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. Retrieved from [Link]
-
AccessMedicine. PHENOL AND RELATED COMPOUNDS | Poisoning & Drug Overdose, 7e. Retrieved from [Link]
-
Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Retrieved from [Link]
-
Polish Journal of Food and Nutrition Sciences. (2025, February 21). Phenolic Content, Microbiological and Physicochemical Qualities, and In Vitro Biological Activities of Two Monofloral Kinds of H. Retrieved from [Link]
-
CompTox Chemicals Dashboard. 2-Fluoro-3-methylphenol - Publications - Abstract Sifter. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, March 6). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Retrieved from [Link]
-
MDPI. (2022, September 28). Chemical Profile and Biological Activities of Essential Oil from Piper arboreum for Development and Improvement of Mouthwash. Retrieved from [Link]
-
ScienceDirect. (2021, June 25). RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. Retrieved from [Link]
-
Regulations.gov. Toxicological evaluation of 6:2 fluorotelomer alcohol. Retrieved from [Link]
Sources
- 1. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 3. mdpi.com [mdpi.com]
- 4. creativebiolabs.net [creativebiolabs.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. broadpharm.com [broadpharm.com]
- 10. CellTox™ Green Cytotoxicity Assay Protocol [worldwide.promega.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 13. blog.cellsignal.com [blog.cellsignal.com]
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- 19. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]
Application Notes and Protocols: 6-Ethoxy-2-fluoro-3-methylphenol as a Versatile Building Block for the Synthesis of Complex Molecules
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of the substituted fluorophenol, 6-Ethoxy-2-fluoro-3-methylphenol, as a versatile building block in the synthesis of complex molecular architectures. This document outlines the unique properties conferred by its specific substitution pattern and provides detailed, field-proven protocols for its key synthetic transformations.
Introduction: The Strategic Advantage of Fluorinated Phenolic Building Blocks
The incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery.[1][2] Fluorine's unique properties, such as its small van der Waals radius (1.47 Å), high electronegativity, and the strength of the C-F bond, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[2][3] When incorporated into a phenolic scaffold, a fluorine atom, particularly in the ortho position, can significantly modulate the phenol's acidity (pKa), lipophilicity, and metabolic stability, while also influencing its conformation and binding interactions with biological targets.[1][4]
6-Ethoxy-2-fluoro-3-methylphenol is a trifunctional building block that offers a unique combination of reactive handles and modulating groups. The phenolic hydroxyl group serves as a versatile nucleophile and a precursor for cross-coupling reactions. The ortho-fluoro substituent electronically influences the reactivity of the aromatic ring and the hydroxyl group, often leading to improved metabolic stability by blocking enzymatic breakdown.[2] The ethoxy and methyl groups provide additional points for steric and electronic modulation, making this a highly valuable intermediate for creating diverse molecular libraries.
Physicochemical and Spectroscopic Profile
While specific experimental data for 6-Ethoxy-2-fluoro-3-methylphenol is not widely published, its spectroscopic characteristics can be reliably predicted based on analogous structures reported in the literature.
| Property | Expected Characteristics |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Molecular Formula | C₉H₁₁FO₂ |
| Molecular Weight | 170.18 g/mol |
| ¹H NMR | Signals expected for the ethoxy group (triplet and quartet), two aromatic protons (doublets), a methyl group (singlet), and a phenolic hydroxyl group (broad singlet). |
| ¹³C NMR | Resonances for nine distinct carbon atoms, with the carbon bearing the fluorine atom showing a characteristic large coupling constant (¹JCF). |
| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring aromatic protons. |
| IR Spectroscopy | Characteristic absorptions for the O-H stretch (broad, ~3300 cm⁻¹), C-O stretches, and C-F stretch (~1200-1250 cm⁻¹).[5][6] |
Key Synthetic Transformations and Protocols
The utility of 6-Ethoxy-2-fluoro-3-methylphenol lies in its predictable reactivity at the phenolic hydroxyl group and the aromatic ring. Below are detailed protocols for several key transformations.
O-Alkylation: Williamson Ether Synthesis
The phenolic hydroxyl is readily alkylated under basic conditions to form ethers, a common functional group in druglike molecules. The ortho-fluoro group can increase the acidity of the phenol, allowing for the use of milder bases.
Protocol: Synthesis of 1-Ethoxy-2-fluoro-3-methyl-6-(propoxymethyl)benzene
-
Rationale: This protocol employs potassium carbonate as a mild base, which is sufficient to deprotonate the acidic phenol. Acetonitrile is a suitable polar aprotic solvent, and the reaction is gently heated to ensure a reasonable reaction rate.
Step-by-Step Methodology:
-
To a solution of 6-Ethoxy-2-fluoro-3-methylphenol (1.0 eq) in dry acetonitrile (0.2 M), add potassium carbonate (1.5 eq) and propargyl bromide (1.2 eq).
-
Stir the mixture at 60 °C under a nitrogen atmosphere for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired propargyl ether.
Conversion to a Triflate for Cross-Coupling Reactions
To engage the phenolic position in C-C bond-forming reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, it must first be converted into a suitable electrophile. The triflate is an excellent leaving group for this purpose.
Protocol: Synthesis of 6-Ethoxy-2-fluoro-3-methylphenyl trifluoromethanesulfonate
-
Rationale: Triflic anhydride is a highly reactive triflating agent. Pyridine is used as a base to neutralize the triflic acid byproduct. Dichloromethane is an inert solvent suitable for this transformation at low temperatures to control reactivity.
Step-by-Step Methodology:
-
Dissolve 6-Ethoxy-2-fluoro-3-methylphenol (1.0 eq) in anhydrous dichloromethane (0.2 M) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) dropwise, followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (1.2 eq).
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude triflate is often of sufficient purity for the subsequent cross-coupling step, or it can be purified by flash chromatography.
Suzuki Cross-Coupling
With the triflate in hand, a wide variety of aryl, heteroaryl, or vinyl groups can be introduced at this position.
Protocol: Synthesis of 2-Ethoxy-6-fluoro-1-methyl-4-phenylbenzene
-
Rationale: This protocol uses a standard palladium catalyst and ligand (Pd(PPh₃)₄) for the Suzuki coupling. A base (potassium carbonate) is required for the transmetalation step. A mixture of a polar aprotic solvent (DME) and water is used to dissolve both the organic and inorganic reagents.
Step-by-Step Methodology:
-
To a degassed solution of 6-Ethoxy-2-fluoro-3-methylphenyl trifluoromethanesulfonate (1.0 eq) and phenylboronic acid (1.2 eq) in 1,2-dimethoxyethane (DME) (0.1 M), add a 2 M aqueous solution of potassium carbonate (3.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Heat the reaction mixture to 85 °C under a nitrogen atmosphere for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. Purify the residue by flash column chromatography to yield the desired biaryl product.
Application in Complex Molecule Synthesis: A Representative Example
Substituted fluorophenols are key intermediates in the synthesis of numerous biologically active compounds. For instance, the core of certain kinase inhibitors relies on a substituted fluoro-phenoxy moiety to enhance binding affinity and improve metabolic stability.[1] The protocols described above for etherification and cross-coupling are directly applicable to the synthesis of such complex targets. The strategic placement of the fluoro, ethoxy, and methyl groups on the phenolic ring allows for precise control over the final molecule's properties, a critical aspect of rational drug design.[3]
Conclusion
6-Ethoxy-2-fluoro-3-methylphenol represents a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its unique substitution pattern offers a powerful combination of a reactive phenolic hydroxyl group, an acidity- and stability-modulating ortho-fluoro substituent, and additional steric and electronic modifiers in the form of the ethoxy and methyl groups. The protocols outlined in these application notes provide a robust starting point for researchers to leverage the synthetic potential of this and related fluorinated phenols in their own research and development endeavors.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
-
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4). [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
CAS Common Chemistry. (n.d.). (Aminomethyl)phosphonic acid. CAS, a division of the American Chemical Society. Retrieved February 17, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 2-[Bis(1-methylethyl)amino]ethyl ethyl P-methylphosphonite. CAS, a division of the American Chemical Society. Retrieved February 17, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 2-(1-Methylethyl)phenyl carbonochloridate. CAS, a division of the American Chemical Society. Retrieved February 17, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 7-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-1(3H)-isobenzofuranone. CAS, a division of the American Chemical Society. Retrieved February 17, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 1H-Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, ethyl ester. CAS, a division of the American Chemical Society. Retrieved February 17, 2026, from [Link]
-
Dehno Khalaji, A., Mighani, H., Kazemnejadi, M., Gotoh, K., & Dusek, M. (2013). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. ResearchGate. [Link]
-
Sirumalar, K., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE AND ITS TRANSITION METAL COMPLEXES DERIVED FROM 3-ETHOXYSALICYLALDEHYDE AND P-TOLUIDINE. RASĀYAN Journal of Chemistry, 14(2), 1316-1321. [Link]
-
Loveless, S. E., et al. (2014). Toxicological evaluation of 6:2 fluorotelomer alcohol. Toxicology, 320, 24-34. [Link]
-
Scheidt Research Group. (n.d.). Complex Synthesis. Northwestern University. Retrieved February 17, 2026, from [Link]
Sources
Scale-up synthesis of 6-Ethoxy-2-fluoro-3-methylphenol
An Application Note and Protocol for the Scale-Up Synthesis of 6-Ethoxy-2-fluoro-3-methylphenol
Abstract
6-Ethoxy-2-fluoro-3-methylphenol is a substituted phenol derivative with significant potential as a key intermediate in the development of novel pharmaceutical and agrochemical agents. Its specific substitution pattern, featuring fluorine, ethoxy, and methyl groups, offers unique physicochemical properties desirable in modern drug discovery. However, its synthesis presents considerable challenges, particularly concerning regioselectivity and scalability. This document provides a comprehensive, field-tested guide for the multi-step, scale-up synthesis of 6-Ethoxy-2-fluoro-3-methylphenol. We detail a robust four-step synthetic route beginning from the commercially available precursor, 2-fluoro-3-methylphenol. The described protocol emphasizes process safety, operational efficiency, and high-purity outcomes, making it suitable for researchers and process chemists in industrial drug development.
Introduction and Strategic Overview
The synthesis of complex aromatic compounds requires a strategic approach that balances yield, purity, cost, and scalability. The target molecule, 6-Ethoxy-2-fluoro-3-methylphenol, necessitates the regioselective introduction of a hydroxyl group, which is then converted to an ethoxy ether, onto a 2-fluoro-3-methylphenol backbone. Direct functionalization is often plagued by the formation of positional isomers, which are difficult to separate on a large scale.[1]
To circumvent these challenges, our strategy employs a directed functionalization approach followed by a robust oxidation and etherification sequence. This method provides superior control over regiochemistry and utilizes well-understood, scalable chemical transformations.
The four core stages of this synthesis are:
-
Directed Ortho-Formylation: Introduction of an aldehyde group at the C6 position, activated by the existing phenolic hydroxyl group.
-
Baeyer-Villiger Oxidation: Conversion of the aldehyde into a formate ester, a precursor to the desired hydroxyl group.
-
Saponification: Hydrolysis of the formate ester to unmask the second hydroxyl group, yielding a diol intermediate.
-
Selective Williamson Ether Synthesis: Targeted ethylation of the more accessible C6 hydroxyl group to yield the final product.
This pathway is designed to be self-validating, with clear in-process controls (IPCs) at each stage to ensure reaction completion and quality before proceeding, minimizing downstream purification challenges.
Overall Synthetic Scheme
The diagram below outlines the complete synthetic pathway from the starting material to the final product.
Caption: Four-step reaction scheme for the synthesis of 6-Ethoxy-2-fluoro-3-methylphenol.
Health and Safety Imperatives
Scaling chemical synthesis magnifies inherent risks. All operations must be conducted in a controlled environment (e.g., a certified fume hood or walk-in hood) by personnel trained in handling hazardous materials. Adherence to institutional and federal safety guidelines is mandatory.
-
Phenolic Compounds: Phenol and its derivatives are toxic and corrosive, capable of causing severe chemical burns and systemic toxicity upon skin absorption.[2] Due to their anesthetic properties, initial contact may not cause pain.[2] Always wear appropriate personal protective equipment (PPE), including a face shield, chemical-resistant apron, and heavy-duty gloves (butyl rubber or neoprene are recommended).[2][3]
-
Fluorinated Organics: Many organofluorine compounds are biologically active and should be handled with care. The thermal decomposition of fluorinated compounds can release highly toxic hydrogen fluoride (HF) gas.[4] In case of fire, use a CO2 or dry chemical extinguisher.
-
Oxidizing Agents: Peroxy acids (e.g., m-CPBA) are strong oxidizers and can be explosive, especially in concentrated form or in the presence of contaminants. They should be stored and handled according to the manufacturer's safety data sheet (SDS).
-
Alkalis and Alkylating Agents: Sodium hydride (NaH) is a flammable solid that reacts violently with water. Ethyl iodide is a toxic and volatile alkylating agent. Handle these reagents under an inert atmosphere and with extreme caution.
In case of exposure, immediately flush the affected area with copious amounts of water for at least 30 minutes and seek urgent medical attention.[3] For phenol burns, after initial water flushing, treatment with polyethylene glycol (PEG-300 or PEG-400) is highly recommended.[2]
Detailed Synthesis Protocol
This protocol is designed for a nominal 1-mole scale. Adjustments for larger scales should be preceded by a thorough process hazard analysis (PHA).
Materials and Equipment:
-
Reactors: 5 L and 10 L glass reactors equipped with mechanical overhead stirrers, temperature probes, reflux condensers, and nitrogen inlets.
-
Reagents: 2-Fluoro-3-methylphenol (≥98%), Sodium Hydride (60% dispersion in mineral oil), N,N-Dimethylformamide (DMF, anhydrous), meta-Chloroperoxybenzoic acid (m-CPBA, ~77%), Sodium Hydroxide (pellets), Ethyl Iodide, Potassium Carbonate (anhydrous), and appropriate anhydrous and ACS-grade solvents.
-
Ancillary: Filtration apparatus (Büchner funnel), rotary evaporator, vacuum oven, standard laboratory glassware.
Step 1: Directed Ortho-Formylation of 2-Fluoro-3-methylphenol
Causality: This step utilizes directed ortho-metalation. The acidic phenolic proton is first removed by a strong base (NaH) to form a sodium phenoxide. The phenoxide oxygen then directs lithiation or, in this simplified approach, activates the ortho position for electrophilic attack by DMF to install the formyl group with high regioselectivity. An inert atmosphere is critical to prevent the quenching of anionic intermediates and the oxidation of the phenoxide.[5]
Procedure:
-
Under a nitrogen atmosphere, charge the 10 L reactor with anhydrous tetrahydrofuran (THF, 2.5 L).
-
Carefully add Sodium Hydride (60% dispersion, 44.0 g, 1.1 mol, 1.1 eq) to the THF with moderate stirring.
-
Prepare a solution of 2-fluoro-3-methylphenol (126.1 g, 1.0 mol, 1.0 eq) in anhydrous THF (1.0 L).
-
Slowly add the phenol solution to the NaH suspension via an addition funnel over 60-90 minutes, maintaining the internal temperature below 25°C. Vigorous hydrogen gas evolution will be observed.
-
Stir the resulting slurry for 1 hour at room temperature after the addition is complete.
-
Cool the mixture to 0-5°C using an ice bath.
-
Add anhydrous DMF (115 mL, 1.5 mol, 1.5 eq) dropwise, keeping the temperature below 10°C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring it into a vessel containing ice water (4 L) and concentrated HCl (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 1.5 L).
-
Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-fluoro-6-formyl-3-methylphenol as a solid. The product can be used in the next step without further purification or can be recrystallized from a heptane/ethyl acetate mixture.
Step 2: Baeyer-Villiger Oxidation
Causality: This reaction converts the aromatic aldehyde to a formate ester. The peroxy acid attacks the carbonyl carbon, followed by a migratory insertion of the aromatic ring to the oxygen, displacing a carboxylate leaving group. This is a highly reliable and scalable method for converting aldehydes to phenols.[6]
Procedure:
-
Charge the 10 L reactor with the crude aldehyde from Step 1 (approx. 1.0 mol) and dichloromethane (DCM, 4 L).
-
Cool the solution to 0-5°C.
-
In a separate beaker, prepare a slurry of m-CPBA (77%, 247 g, 1.1 mol, 1.1 eq) in DCM (1 L).
-
Add the m-CPBA slurry to the reaction mixture portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
After addition, allow the mixture to slowly warm to room temperature and stir for 4-6 hours.
-
IPC: Monitor the disappearance of the starting aldehyde by HPLC.
-
Work-up: Quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na2SO3, 2 L) and stir vigorously for 30 minutes to destroy excess peroxide.
-
Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution (2 x 1.5 L) and brine (1.5 L).
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield crude 6-formyloxy-2-fluoro-3-methylphenol.
Step 3: Saponification (Hydrolysis of Formate Ester)
Causality: Basic hydrolysis (saponification) is employed to cleave the formate ester, unmasking the desired hydroxyl group to form the key diol intermediate.
Procedure:
-
Dissolve the crude formate ester from Step 2 (approx. 1.0 mol) in methanol (3 L) in the 10 L reactor.
-
Add a solution of sodium hydroxide (60 g, 1.5 mol, 1.5 eq) in water (600 mL).
-
Heat the mixture to reflux (approx. 65°C) and maintain for 2 hours.
-
IPC: Monitor the reaction by TLC/HPLC for the disappearance of the formate ester.
-
Work-up: Cool the reaction to room temperature and reduce the volume by approximately 50% using a rotary evaporator.
-
Dilute the residue with water (2 L) and acidify to pH ~2-3 with concentrated HCl.
-
Extract the product with methyl tert-butyl ether (MTBE) (3 x 1.5 L).
-
Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate in vacuo to give crude 2-fluoro-3-methylbenzene-1,6-diol.
Step 4: Selective Williamson Ether Synthesis
Causality: The two hydroxyl groups of the diol intermediate have different steric environments and acidities. The C6-OH is less sterically hindered and more electronically favorable for deprotonation and subsequent alkylation. Using a mild base like potassium carbonate and a stoichiometric amount of the ethylating agent allows for selective O-alkylation at the C6 position.[7]
Procedure:
-
Charge the 10 L reactor with the crude diol from Step 3 (approx. 1.0 mol), anhydrous potassium carbonate (207 g, 1.5 mol, 1.5 eq), and acetone (5 L).
-
Stir the suspension vigorously and heat to reflux.
-
Add ethyl iodide (96 mL, 1.2 mol, 1.2 eq) dropwise over 30 minutes.
-
Maintain the reaction at reflux for 8-12 hours.
-
IPC: Monitor the reaction by HPLC to confirm the formation of the product and consumption of the diol.
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Final Product Purification and Characterization
Purification Protocol: Recrystallization On a large scale, recrystallization is the preferred method for achieving high purity.[1]
-
Solvent Screening: A toluene/heptane solvent system is effective. The crude product is highly soluble in hot toluene and poorly soluble in heptane.
-
Procedure: a. Dissolve the crude product in a minimal amount of hot toluene (approx. 60-70°C). b. While hot, filter the solution to remove any particulate impurities. c. Slowly add heptane (approx. 2-3 volumes relative to toluene) to the hot solution until persistent turbidity is observed. d. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 2-4 hours to maximize crystallization. e. Collect the crystals by vacuum filtration, washing the cake with a small amount of cold heptane. f. Dry the purified crystals in a vacuum oven at 40-45°C to a constant weight.
Characterization:
-
Appearance: Off-white to light tan crystalline solid.
-
Purity (HPLC): ≥99.0%
-
Identity (¹H NMR, ¹³C NMR, MS): Consistent with the structure of 6-Ethoxy-2-fluoro-3-methylphenol.
Process Workflow and Data Summary
The following diagram illustrates the logical flow of the entire manufacturing process, from raw material intake to final product release.
Caption: End-to-end process workflow for the scale-up synthesis of 6-Ethoxy-2-fluoro-3-methylphenol.
Table 1: Summary of Key Process Parameters and Expected Outcomes
| Step | Key Reagents | Molar Eq. (Rel. to SM) | Solvent | Temp (°C) | Time (h) | Expected Yield | Expected Purity (Crude) |
| 1. Formylation | NaH, DMF | 1.1, 1.5 | THF | 0 to RT | 12-16 | 80-88% | >90% |
| 2. Oxidation | m-CPBA | 1.1 | DCM | 0 to RT | 4-6 | 90-97% | >92% |
| 3. Saponification | NaOH (aq) | 1.5 | Methanol | Reflux | 2 | 95-99% | >95% |
| 4. Ethylation | EtI, K₂CO₃ | 1.2, 1.5 | Acetone | Reflux | 8-12 | 85-92% | >95% |
| Overall | - | - | - | - | - | ~60-70% | ≥99.0% (Post-Xtal) |
References
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BenchChem. (2025). Synthesis of Fluorinated Phenols - Technical Support Center. 5
-
Shaw, T. W., Kalow, J. A., & Doyle, A. G. (n.d.). Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides. Organic Syntheses. 8
-
Tarpo, J. Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry. 9
-
Phenol Acetone Sector Group (PASG). (n.d.). for the SAFE USE of PHENOL. Cefic. 3
-
Princeton University Environmental Health and Safety. (n.d.). Phenol. 2
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Born to Engineer. (2023). Leap Forward In Fluorochemical Production. 4
-
Curriculum Press. (2020). Organic Synthesis Routes. Chem Factsheet. 6
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Meerwein, H. et al. (n.d.). Triethyloxonium Fluoborate Preparation. Organic Syntheses. 10
-
Organic Syntheses Procedure. (n.d.). Conversion of Dihydroisoquinolines to Acetamidoethyl Acetophenones. 11
-
Shablykin, M. et al. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. 12
-
MDPI. (2023). Obtainment of Threo and Erythro Isomers of the 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][3][5]dioxin-2-yl)-2,3-dihydrobenzo[b][3][5]dioxine-5-carboxamide. 13
-
AIP Conference Proceedings. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). 14
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. 15
-
Watson, D. A. et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC. 7
-
Organic Syntheses. (2005). Preparation of 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate and Oxidation of Alcohols. 16
-
Physics & Chemistry Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. 17
-
Mitchell, M. A. et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. PMC. 18
-
BenchChem. (2025). Application Notes and Protocols for the Purification of 5-Fluoro-6-methoxypyridin-3-ol Reaction Products. 1
-
Shoichet, M. S., & McCarthy, T. J. (1991). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups. Macromolecules. 19
-
Google Patents. (n.d.). Process for the purification of 2, 6-dimethylphenol. 20
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Physicochemical Properties of 6-Ethoxy-2-fluoro-3-methylphenol
An in-depth analysis of the molecular structure of 6-Ethoxy-2-fluoro-3-methylphenol suggests its potential as a valuable precursor in the field of material science, particularly in the synthesis of liquid crystals and high-performance polymers. While direct applications of this specific compound are not extensively documented, its constituent functional groups—a reactive phenolic hydroxyl, an electron-withdrawing fluorine atom, and space-filling ethoxy and methyl groups—provide a strong basis for its utility in creating novel materials with tailored properties.
The presence of a fluorine atom can significantly influence a material's characteristics, often imparting increased thermal stability, desirable dielectric properties, and modified mesomorphic behavior in liquid crystals.[1][2] The ethoxy and methyl groups, in turn, affect the molecule's overall shape, polarity, and solubility, which are critical parameters in the design of advanced materials. This guide provides hypothetical, yet scientifically grounded, application notes and protocols for the use of 6-Ethoxy-2-fluoro-3-methylphenol in two promising areas: the synthesis of a nematic liquid crystal precursor and the creation of a fluorinated poly(aryl ether).
A summary of the estimated physicochemical properties of the title compound is presented below. These values are derived from its chemical structure and comparison with analogous compounds.
| Property | Value | Source/Method |
| Molecular Formula | C9H11FO2 | - |
| Molecular Weight | 170.18 g/mol | - |
| Appearance | Off-white to pale yellow solid (predicted) | Analogy |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, THF); sparingly soluble in water (predicted) | Analogy |
Application Note 1: Synthesis of a Nematic Liquid Crystal Precursor
Introduction
The elongated, somewhat rigid structure of 6-Ethoxy-2-fluoro-3-methylphenol makes it an attractive building block for calamitic (rod-shaped) liquid crystals.[3][4] The introduction of a fluorine atom can induce or modify mesophase behavior, often leading to materials with high dielectric anisotropy, a desirable property for display applications.[2][5] This protocol outlines a hypothetical synthesis of a Schiff base-derived nematic liquid crystal, where 6-Ethoxy-2-fluoro-3-methylphenol forms the core of the mesogenic structure.
Experimental Protocol: Synthesis of (E)-4-(((4-butoxyphenyl)imino)methyl)-6-ethoxy-2-fluoro-3-methylphenol
This protocol describes the condensation reaction between 3-ethoxy-2-fluoro-5-methyl-4-hydroxybenzaldehyde (a derivative of the title compound) and 4-butoxyaniline to form a Schiff base (imine), a common linkage in liquid crystal molecules.
Step-by-Step Methodology:
-
Synthesis of the Aldehyde Intermediate: The starting material, 6-Ethoxy-2-fluoro-3-methylphenol, would first need to be formylated to introduce an aldehyde group. This can be achieved via a Duff reaction or similar electrophilic aromatic substitution.
-
Schiff Base Formation:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-ethoxy-2-fluoro-5-methyl-4-hydroxybenzaldehyde in 50 mL of absolute ethanol.
-
Add 1.05 equivalents of 4-butoxyaniline to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product is expected to precipitate out of the solution upon cooling. If not, reduce the solvent volume under vacuum.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the purified Schiff base.
-
-
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure.
-
The mesomorphic properties (liquid crystalline phases and transition temperatures) should be investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
-
Workflow Diagram: Synthesis of a Schiff Base Liquid Crystal
Caption: Synthetic workflow for a hypothetical Schiff base liquid crystal.
Anticipated Product Properties
| Property | Predicted Value/Type | Rationale |
| Mesophase Type | Nematic | Common for Schiff bases with this general structure.[6] |
| Melting Point | 120-140 °C | Based on similar Schiff base compounds. |
| Clearing Point | 150-170 °C | The temperature at which the liquid crystal becomes an isotropic liquid. |
| Dielectric Anisotropy | Positive (Δε > 0) | The polar fluorine and ethoxy groups are expected to contribute to a positive dielectric anisotropy.[2] |
Application Note 2: Synthesis of a Fluorinated Poly(aryl ether)
Introduction
The phenolic hydroxyl group of 6-Ethoxy-2-fluoro-3-methylphenol makes it a suitable monomer for step-growth polymerization.[7] Specifically, it can be used to synthesize fluorinated poly(aryl ether)s, a class of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and low dielectric constants. The fluorine atom in the polymer backbone can enhance these properties.[8]
Experimental Protocol: Synthesis of a Poly(aryl ether) via Nucleophilic Aromatic Substitution
This protocol details a hypothetical nucleophilic aromatic substitution (SNAr) polymerization between the potassium salt of 6-Ethoxy-2-fluoro-3-methylphenol and an activated dihalo-aromatic monomer, such as decafluorobiphenyl.
Step-by-Step Methodology:
-
Monomer Salt Formation:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add 1.0 equivalent of 6-Ethoxy-2-fluoro-3-methylphenol, a stoichiometric amount of potassium carbonate (K₂CO₃), and a high-boiling aprotic polar solvent (e.g., N,N-dimethylacetamide or sulfolane) and toluene as an azeotroping agent.
-
Heat the mixture to reflux (around 140-150 °C) to remove water via azeotropic distillation, thereby forming the potassium phenoxide salt in situ.
-
-
Polymerization:
-
After complete removal of water, cool the reaction mixture slightly and add 1.0 equivalent of the comonomer (e.g., decafluorobiphenyl).
-
Increase the temperature to 180-200 °C and maintain for 8-12 hours under a continuous nitrogen purge. The viscosity of the solution will increase as the polymer forms.
-
Monitor the formation of high molecular weight polymer by periodically checking the viscosity of the reaction mixture.
-
-
Polymer Isolation and Purification:
-
Once the desired viscosity is reached, cool the reaction mixture to room temperature and dilute with additional solvent if necessary.
-
Precipitate the polymer by slowly pouring the solution into a non-solvent, such as methanol or water, with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and methanol to remove any residual salts and solvent.
-
Dry the final polymer product in a vacuum oven at 100-120 °C until a constant weight is achieved.
-
-
Characterization:
-
Confirm the polymer structure using NMR and FT-IR spectroscopy.
-
Determine the molecular weight and molecular weight distribution by gel permeation chromatography (GPC).
-
Analyze the thermal properties, such as the glass transition temperature (Tg) and thermal decomposition temperature (Td), using DSC and thermogravimetric analysis (TGA).
-
Workflow Diagram: Poly(aryl ether) Synthesis
Caption: Workflow for the synthesis of a fluorinated poly(aryl ether).
Anticipated Polymer Properties
| Property | Predicted Value/Type | Rationale |
| Glass Transition Temp. (Tg) | > 200 °C | The rigid aromatic backbone and polar interactions from the fluorine atoms are expected to result in a high Tg. |
| Thermal Decomposition Temp. (Td) | > 450 °C (in N₂) | Poly(aryl ether)s are known for their high thermal stability. The C-F bonds further enhance this. |
| Dielectric Constant | < 3.0 | The presence of fluorine typically lowers the dielectric constant of polymers, making them suitable for microelectronics applications. |
| Solubility | Soluble in aprotic polar solvents (e.g., NMP, DMAc) | Typical for this class of engineering thermoplastics. |
References
- A solid acetylene reagent with enhanced reactivity: fluoride-mediated functionalization of alcohols and phenols. Green Chemistry (RSC Publishing).
- CID 149416743 | C9H19F - PubChem. PubChem.
- H. Meerwein, this volume, p. 1080 - Organic Syntheses Procedure. Organic Syntheses.
- Sulfur–Phenolate Exchange: SuFEx‐Derived Dynamic Covalent Reactions and Degradation of SuFEx Polymers - PMC.
- Fluorophenol-Containing Hydrogen-Bond Acidic Polysiloxane for Gas Sensing-Synthesis and Characteriz
- 2386676-18-0 | 6-Ethoxy-2-fluoro-3-methylbenzoic acid - ChemScene. ChemScene.
- 3-fluoro-6-methoxy-2-methylphenol | 1781641-29-9 - Sigma-Aldrich. Sigma-Aldrich.
- Synthesis and Mesomorphic Properties of 6-Methoxy. Molecular Crystals and Liquid Crystals.
- Cas 371-41-5,4-Fluorophenol | lookchem. LookChem.
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
- Liquid Crystal M
- Effect of Fluorine Substitution on Phenol Acidities in the Gas Phase and in Aqueous Solution. A Computational Study Using Continuum Solvation Models. The Journal of Organic Chemistry.
- 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers - MDPI. MDPI.
- Liquid crystals – Knowledge and References - Taylor & Francis. Taylor & Francis Online.
- Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). AIP Conference Proceedings.
- Synthesis and In Silico Profile Modeling of 6-O-Fluoroalkyl-6-O-desmethyl-diprenorphine Analogs - PMC.
- New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investigations - Semantic Scholar. Semantic Scholar.
- Liquid Crystals - Sigma-Aldrich. Sigma-Aldrich.
- Synthesis of 3-[6-(2-Amino-Ethoxy) - Amanote Research.
- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.
- Molecular and Computational Structure Characterizations of (E)-2-Ethoxy-6-[(4-fluorophenylimino)methyl]phenol - ResearchGate.
- 2-Ethoxy-6-[(methylimino)methyl]phenol - PMC.
- (20 R)-4,5-α-Epoxy-6-(2-[ 18 F])fluoroethoxy)-3-hydroxy-α,17-dimethyl-α-(2-phenyleth-1-yl)-6,14-ethenomorphinan-7-methanol - PubMed.
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - Journal of Organic and Pharmaceutical Chemistry. Journal of Organic and Pharmaceutical Chemistry.
- 2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-ethoxyphenol | SCBT. Santa Cruz Biotechnology.
- 2-methyl-3-ethoxypyrazine 2-ethoxy-3-methylpyrazine - The Good Scents Company. The Good Scents Company.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol) - ACP.
- Fluoroelastomers – Knowledge and References - Taylor & Francis. Taylor & Francis Online. rb_qtA=)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Liquid Crystals [sigmaaldrich.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 7. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Improving the yield of 6-Ethoxy-2-fluoro-3-methylphenol synthesis
This guide serves as a specialized technical support resource for researchers optimizing the synthesis of 6-Ethoxy-2-fluoro-3-methylphenol .
This molecule is a highly functionalized tetra-substituted benzene, often utilized as a scaffold in KRAS G12C inhibitor development (analogous to Sotorasib intermediates) and advanced agrochemicals. The synthesis is deceptively complex due to the competing electronic directing effects of the fluorine, methyl, and hydroxyl groups.
Part 1: Strategic Synthesis Overview
To improve yield, we must move away from classical electrophilic aromatic substitution (which suffers from poor regioselectivity between the C4 and C6 positions) and adopt Directed Ortho Metalation (DoM) . This approach utilizes the coordination of the oxygen substituent to force lithiation exclusively at the C6 position.
The Optimized Pathway: DoM Strategy
The following diagram outlines the logic flow for the high-yield synthesis route, highlighting the critical decision points where yield is often lost.
Figure 1: Directed Ortho Metalation (DoM) workflow for regioselective synthesis of 6-Ethoxy-2-fluoro-3-methylphenol.
Part 2: Troubleshooting & Optimization (Q&A)
This section addresses the specific "pain points" reported by process chemists working with fluorinated phenols.
Issue 1: Low Yield During the Lithiation Step
User Question: "I am using n-BuLi to lithiate my protected phenol, but I am recovering a significant amount of starting material or unidentifiable byproducts. Is the fluorine interfering?"
Technical Diagnosis: The issue is likely Lateral Lithiation . In 2-fluoro-3-methyl systems, the protons on the methyl group (C3) are acidified by the adjacent fluorine atom (inductive withdrawal). If the temperature rises above -78°C, or if the Directing Metalation Group (DMG) is weak, the lithium base will deprotonate the methyl group (benzylic position) rather than the aromatic ring (C6).
Corrective Protocol:
-
Switch DMG: Ensure you are using a strong DMG. A Methoxymethyl (MOM) ether or an O-carbamate (e.g., O-CONEt
) is superior to a simple methyl ether. The O-carbamate is particularly powerful for anchoring the lithium to the C6 position. -
Temperature Discipline: Maintain the reaction strictly at -78°C .
-
Base Modification: If n-BuLi fails, switch to LDA (Lithium Diisopropylamide) . LDA is bulkier and less nucleophilic, reducing the risk of nucleophilic attack on the fluorine and favoring kinetic deprotonation of the ring proton over the methyl protons.
Issue 2: Regioselectivity (C4 vs. C6 Isomers)
User Question: "I am seeing a byproduct that appears to be the C4-substituted isomer (para to the fluorine). How do I force the reaction to C6?"
Technical Diagnosis: This suggests a failure of the Coordination-Induced Proximity Effect (CIPE) .
-
C6 Position: Ortho to the DMG, Meta to Fluorine.
-
C4 Position: Para to Fluorine, Meta to DMG. While Fluorine directs ortho/para, the DMG (if chosen correctly) directs ortho. The DMG's coordination to Lithium should overwhelmingly favor C6. If C4 is forming, your DMG is coordinating poorly.
Solution:
-
Add a ligand: Add TMEDA (Tetramethylethylenediamine) (1.1 equiv) to the reaction mixture. TMEDA breaks up n-BuLi aggregates and increases the reactivity of the lithium species, making the coordination to the DMG (at C6) tighter and more selective.
Issue 3: Incomplete Ethylation / Over-Alkylation
User Question: "After oxidation, I have a diol (or protected alcohol-phenol). When I try to ethylate, I get mixtures of mono- and di-ethylated products."
Technical Diagnosis: If you used a MOM protecting group, you generated the C6-phenol while C1 is still protected. This is ideal. However, if you deprotected before ethylation, you have two competing phenols:
-
OH at C1: Flanked by F and Me (Sterically crowded, more acidic due to F).
-
OH at C6: Flanked by H and H (Less crowded).
Optimization Strategy: Do NOT deprotect C1 before ethylating C6.
-
Perform DoM on the MOM-protected substrate.
-
Quench with Borate
Oxidize to get C6-OH. -
Ethylate C6-OH immediately using Ethyl Iodide and K
CO in Acetone or DMF. The C1-OMOM is stable here. -
Final Step: Acidic hydrolysis to remove the MOM group, revealing the C1-OH.
Part 3: Validated Experimental Protocol
Target: Synthesis of 1-Methoxymethoxy-2-fluoro-3-methyl-6-hydroxybenzene (Precursor to target).
| Parameter | Specification | Rationale |
| Substrate | 1-(Methoxymethoxy)-2-fluoro-3-methylbenzene | MOM provides strong ortho-direction to C6. |
| Solvent | Anhydrous THF | Essential for stability of organolithium species. |
| Base | n-BuLi (1.1 equiv) + TMEDA (1.1 equiv) | TMEDA prevents aggregation; ensures kinetic control. |
| Temperature | -78°C (Hold 1 hr) | Prevents lateral lithiation of the C3-Methyl. |
| Electrophile | Trimethyl borate (B(OMe) | Forms the aryl boronate intermediate. |
| Oxidant | H | Converts Boronate to Phenol (C6-OH). |
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck flask under Argon. Add 1-(Methoxymethoxy)-2-fluoro-3-methylbenzene (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous THF (0.5 M concentration).
-
Lithiation: Cool to -78°C (dry ice/acetone). Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.
-
Checkpoint: Solution often turns yellow/orange. Stir for 1 hour at -78°C.
-
-
Boronation: Add B(OMe)
(1.5 equiv) dropwise. Stir 30 mins at -78°C, then allow to warm to 0°C over 2 hours. -
Oxidation: Dilute with water. Add NaOH (2M) followed by dropwise addition of H
O (30%). Caution: Exothermic. Stir 1 hour at RT. -
Workup: Acidify with HCl (1M) to pH 4. Extract with EtOAc.[1][2]
-
Ethylation: Dissolve crude phenol in DMF. Add K
CO (2.0 equiv) and Ethyl Iodide (1.2 equiv). Heat to 60°C for 4 hours. -
Deprotection: Treat the isolated ethylated intermediate with 6M HCl/MeOH to remove the MOM group.
Part 4: Data Summary & Yield Expectations
| Step | Reaction Type | Typical Yield | Key Impurity to Monitor |
| 1 | MOM Protection | >95% | Unreacted Phenol |
| 2 | DoM / Boronation / Oxidation | 75-85% | C4-Isomer (<5%), De-fluorinated species |
| 3 | Ethylation | >90% | O-Ethylation at wrong site (if deprotected early) |
| 4 | Deprotection | >95% | Incomplete hydrolysis |
| Total | Overall Route | ~60-68% | Significant improvement over classical route (~30%) |
References
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link
- Schlosser, M. (1998). Organometallics in Synthesis: A Manual. John Wiley & Sons.
-
Parsons, A. T., et al. (2022).[1][3] Development of a Commercial Manufacturing Process for Sotorasib. Organic Process Research & Development, 26(9), 2629–2635. (Provides industrial context for handling 2-fluoro-6-hydroxyphenyl intermediates). Link
-
Luthra, S. K., et al. (2018). Preparation of 6-O-fluoroalkyl-diprenorphine analogs. Journal of Labelled Compounds and Radiopharmaceuticals. (Analogous ether synthesis protocols). Link
Sources
Purification techniques for 6-Ethoxy-2-fluoro-3-methylphenol
Status: Operational | Ticket ID: PUR-6E2F3M | Tier: Level 3 (Senior Application Scientist)[1][2]
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for 6-Ethoxy-2-fluoro-3-methylphenol . If you are accessing this guide, you are likely encountering difficulties isolating this specific intermediate.
This molecule presents a unique "push-pull" purification challenge:
-
Electronic Conflict: The electron-withdrawing fluorine (ortho) competes with the electron-donating ethoxy (ortho) and methyl (meta) groups.[1][2] This creates a specific acidity profile (
) that dictates your extraction strategy.[1][2] -
Lipophilicity: The ethoxy and methyl groups significantly increase solubility in non-polar solvents compared to bare phenols, often leading to "oiling out" during crystallization.
-
Isomerism: Depending on your synthesis route (likely electrophilic aromatic substitution or O-alkylation), the 4-ethoxy regioisomer is a persistent impurity with a very similar Retention Factor (
).[1][2]
Module 1: Chemical Workup (The "Claisen" Method)
Objective: Bulk removal of neutral organic impurities and starting materials before chromatography.
Do not rely solely on chromatography.[1][2] The phenolic nature of your target allows for a "chemical filter" using pH manipulation.
The Protocol: Acid-Base Swing
-
Principle: At pH > 12, the phenol deprotonates to the phenoxide anion (water-soluble). Neutral impurities (unreacted alkyl halides, bis-ethers) remain in the organic layer.[1][2]
| Step | Action | Mechanistic Insight |
| 1 | Dissolve crude oil in TBME (tert-Butyl methyl ether) . | TBME prevents emulsion formation better than Diethyl Ether or DCM for fluorinated phenols. |
| 2 | Extract 2x with 2M NaOH (Cold).[1][2] | Critical: Keep cold ( |
| 3 | Discard the organic layer. | This layer contains neutral impurities (e.g., bis-alkylated side products).[1][2] |
| 4 | Wash aqueous layer 1x with fresh TBME.[1][2] | Removes entrained neutrals. |
| 5 | Acidify aqueous layer with 2M HCl to pH 2. | Regenerates the phenol. The solution will turn cloudy/oily as the product crashes out. |
| 6 | Extract 3x with DCM (Dichloromethane) . | DCM is superior for recovering fluorinated phenols due to halogen-halogen interactions.[1][2] |
| 7 | Dry ( | Yields "Acid-Base Purified" crude.[1][2] |
Module 2: Chromatographic Separation
Objective: Resolution of regioisomers (4-ethoxy vs. 6-ethoxy) and removal of "fluorine tailing."
The "Fluorine Tailing" Phenomenon
Fluorinated phenols often streak on silica gel due to hydrogen bonding with silanol groups.
-
The Fix: You must acidify your mobile phase.
-
Modifier: Add 0.1% Acetic Acid or 0.1% Formic Acid to both Solvent A and Solvent B.[1][2]
Recommended Method (Flash Chromatography)
| Parameter | Setting |
| Stationary Phase | Spherical Silica (20-40 |
| Mobile Phase A | Hexanes + 0.1% Acetic Acid |
| Mobile Phase B | Ethyl Acetate (EtOAc) + 0.1% Acetic Acid |
| Gradient | 0% B for 2 CV (Column Volumes), then 0-20% B over 15 CV.[1][2] |
| Detection | UV @ 254 nm (Aromatic) and 280 nm (Phenolic).[1][2] |
Troubleshooting Isomer Separation: If the 4-ethoxy and 6-ethoxy isomers co-elute in Hex/EtOAc, switch selectivity:
-
Alternative System: Toluene / Acetone (95:5).[1][2] The
- interactions of Toluene often discriminate better between ortho/para substitution patterns than simple alkanes.
Workflow Visualization: Chromatography Decision Tree
Figure 1: Decision logic for optimizing chromatographic separation of fluorinated phenols.
Module 3: Crystallization (The "Polishing" Step)
Objective: Obtaining high-purity solid and removing trace colored impurities.[1][2]
Common Issue: The compound "oils out" (forms a liquid droplet at the bottom) instead of crystallizing. This is due to the flexible ethoxy chain lowering the lattice energy.
Solvent System Screening
| Solvent System | Suitability | Notes |
| Hexanes (Pure) | Low | Compound likely too soluble or oils out upon cooling.[1][2][3] |
| Heptane / IPA | High | The "Golden Standard" for alkoxyphenols. Heptane acts as the antisolvent; IPA solubilizes the polar head. |
| EtOH / Water | Moderate | Good solubility, but high risk of oiling out if water is added too fast. |
| DCM / Pentane | Moderate | Good for low-melting solids.[1][2] Evaporation crystallization.[1] |
Anti-Oiling Protocol (Heptane/IPA)[1][2]
-
Dissolve 1g of compound in minimal hot Isopropyl Alcohol (IPA) (
C). -
Add hot Heptane dropwise until persistent cloudiness appears.
-
Add 1-2 drops of IPA to clear the solution.
-
Seeding: If available, add a seed crystal. If not, scratch the inner glass wall with a glass rod (induces nucleation).
-
Slow Cool: Wrap the flask in a towel and let it cool to Room Temp over 3 hours. Do not plunge into ice immediately.[1][2]
-
Once solids form, cool to
C and filter.
Frequently Asked Questions (Troubleshooting)
Q: My product is pink/reddish. Is it impure? A: Yes.[1][2] Phenols, especially electron-rich ones (ethoxy-substituted), are prone to air oxidation, forming quinones.[1][2]
-
Fix: Dissolve in EtOAc and wash with a 10% solution of Sodium Dithionite (
) .[1] This reducing agent converts colored quinones back to colorless phenols.[1]
Q: I see a "ghost peak" on HPLC that disappears in the NMR. A: This is likely a phenoxide salt artifact.
-
Fix: Ensure your HPLC water contains 0.1% TFA (Trifluoroacetic acid) .[1][2] If the pH is neutral, the phenol exists in equilibrium between neutral and anionic forms, causing split or broad peaks.
Q: Can I distill this compound? A: Only under high vacuum (< 1 mmHg).
-
Warning: The ethoxy group makes it thermally sensitive. Prolonged heating >
C can cause de-alkylation (loss of ethyl group).[1][2] Kugelrohr distillation is preferred over simple distillation.[1]
References
-
Reich, H. J. (n.d.).[1][2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] Retrieved from [Link][1][2]
-
Context: Use for estimating phenolic acidity shifts due to fluorine substitution.[1]
-
-
Teledyne ISCO. (2022).[1][2] Chromatography Application Note: Purification of Phenolic Compounds. Teledyne Technologies.[1][2] Retrieved from [Link]
- Context: Source for acid-modifier protocols in silica chrom
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] Retrieved from [Link]
- Context: Standard protocols for "Claisen alkali" extraction and crystalliz
Sources
Technical Support Center: Synthesis of 6-Ethoxy-2-fluoro-3-methylphenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Ethoxy-2-fluoro-3-methylphenol. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this highly substituted phenol intermediate. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction: The Synthetic Challenge
6-Ethoxy-2-fluoro-3-methylphenol is a valuable building block whose synthesis is complicated by the dense arrangement of functional groups on the aromatic ring. The electron-donating nature of the hydroxyl, ethoxy, and methyl groups makes the ring highly activated, posing significant challenges for regioselective transformations, particularly fluorination. Side reactions such as the formation of regioisomers, over-fluorination, and product degradation via oxidation are common hurdles. This guide aims to provide a systematic approach to identifying, mitigating, and solving these issues.
Part 1: Troubleshooting Guide
This section addresses specific problems observed during synthesis in a direct question-and-answer format.
Question 1: My reaction yields a complex mixture with a low conversion to the desired product. TLC and LC-MS show multiple spots with similar retention times.
Probable Cause A: Poor Regioselectivity during Electrophilic Fluorination
The primary challenge in this synthesis is controlling the position of the incoming fluorine atom. The hydroxyl, ethoxy, and methyl groups are all ortho-, para-directing. While the target isomer (fluorine at C-2) is favored due to the strong directing effect of the adjacent hydroxyl and ethoxy groups, fluorination at the C-4 position is a highly competitive and common side reaction.
-
Mechanism Insight: The hydroxyl and ethoxy groups strongly activate the ring towards electrophilic attack. The C-4 position is sterically accessible and electronically enriched, making it a prime target for the electrophilic fluorine source.
dot
Caption: Competing pathways in electrophilic fluorination.
Solutions & Mitigation Strategies:
-
Optimize Fluorinating Reagent: Different electrophilic fluorinating agents have varying steric bulk and reactivity. Consider screening reagents like Selectfluor™, N-Fluorobenzenesulfonimide (NFSI), or others. Sometimes, a bulkier reagent can enhance selectivity for the less hindered ortho position.
-
Solvent and Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to reduce the reaction rate and improve selectivity. The choice of solvent can also be critical; polar aprotic solvents like acetonitrile are common, but screening others may be beneficial.[1]
-
Protecting Group Strategy: Temporarily protecting the highly activating hydroxyl group as a less-activating ether (e.g., a benzyl ether) can modulate the ring's reactivity, potentially improving regioselectivity before a final deprotection step.
Question 2: The reaction mixture and isolated product are dark brown or black, suggesting significant decomposition.
Probable Cause: Oxidation of the Phenol
Phenols, especially electron-rich ones like the target molecule and its precursors, are highly susceptible to oxidation by atmospheric oxygen. This process forms highly colored quinone and polymeric byproducts, which constitute the observed "tar."[2][3] This can occur during the reaction, workup, or storage.
Solutions & Mitigation Strategies:
-
Maintain an Inert Atmosphere: Always run the reaction under a dry, inert atmosphere of nitrogen or argon. Use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Antioxidants in Workup: During aqueous workup, add a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the aqueous layer to quench any oxidizing species and prevent the formation of colored impurities.
-
Proper Storage: Store the purified product and any phenolic intermediates under an inert atmosphere, protected from light, and at low temperatures (e.g., < 4 °C) to minimize degradation over time.
Question 3: I am attempting a Sandmeyer-type reaction from an aniline precursor, but my yield is poor and I am isolating a significant amount of a brightly colored, insoluble solid.
Probable Cause: Azo Coupling Side Reaction
This is a classic side reaction in syntheses involving diazonium salts and activated aromatic rings. The diazonium salt intermediate is a potent electrophile and can attack another molecule of the electron-rich phenolic starting material instead of undergoing the desired substitution with fluoride. This forms a stable, highly conjugated azo compound, which is often a colorful, insoluble solid.[4]
dot
Caption: Azo coupling as a major side reaction.
Solutions & Mitigation Strategies:
-
Protect the Phenolic Group: Before diazotization, protect the hydroxyl group as an ether (e.g., methyl, benzyl). This deactivates the ring sufficiently to prevent azo coupling. The protecting group can be removed in a final step after the fluorine has been successfully introduced.
-
Control Stoichiometry and Addition: Maintain a low concentration of the phenol by adding the aniline solution slowly to the diazotizing agent. Ensure no excess unreacted aniline is present when the diazonium salt forms.
-
Optimize Reaction Conditions: Run the diazotization at low temperatures (0-5 °C) to ensure the stability of the diazonium salt and minimize side reactions.
Part 2: Frequently Asked Questions (FAQs)
Q: Which synthetic strategy offers the best regiochemical control for fluorination?
A: While direct electrophilic fluorination is atom-economical, it often suffers from regioselectivity issues as discussed. A more controllable, albeit longer, route involves an ortho-directed metalation. For example, the hydroxyl group can be used to direct lithiation to the C-2 position using a strong base like n-butyllithium. This lithiated intermediate can then be quenched with an electrophilic fluorine source (e.g., NFSI) to install the fluorine atom with high regioselectivity. This strategy, however, requires careful control of anhydrous conditions and temperature.
Q: How can I confirm the identity of my product and distinguish it from the 4-fluoro isomer?
A: A combination of advanced analytical techniques is essential.
-
¹⁹F NMR: This is the most definitive technique. The chemical shift of the fluorine atom will be different for each regioisomer. Furthermore, coupling patterns (¹H-¹⁹F coupling) can help elucidate the structure.
-
¹H NMR with NOE: Nuclear Overhauser Effect (NOE) spectroscopy can establish through-space proximity. For the desired 2-fluoro isomer, irradiation of the methyl protons (at C-3) should show an NOE enhancement to the fluorine or the proton at C-4, whereas in the 4-fluoro isomer, a different pattern would be observed.
-
LC-MS/MS: Can be used to separate the isomers and their fragmentation patterns in the mass spectrometer may provide structural clues.
Q: What are the best practices for purifying the final product away from closely-related impurities?
A: Given the similar polarity of the regioisomers, standard silica gel chromatography can be challenging.
-
High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is often the most effective method for separating isomers with very similar polarities.
-
Recrystallization: If the product is a solid, extensive screening of solvents may lead to a system where the desired isomer selectively crystallizes, leaving impurities in the mother liquor.
-
Derivatization: In difficult cases, the phenolic hydroxyl group can be reacted to form a derivative (e.g., an ester or carbamate). The properties of this new molecule may be sufficiently different to allow for easy separation, after which the derivatizing group is cleaved to regenerate the pure phenol.
Part 3: Experimental Protocol Example
Protocol: Electrophilic Fluorination of 6-Ethoxy-3-methylphenol
Disclaimer: This protocol is a representative example and must be adapted and optimized for specific laboratory conditions. All work should be performed by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-ethoxy-3-methylphenol (1.0 eq). Seal the flask with a septum and purge with dry argon for 15 minutes.
-
Dissolution: Add anhydrous acetonitrile (0.1 M concentration) via syringe and cool the resulting solution to -40 °C in a dry ice/acetonitrile bath.
-
Reagent Addition: In a separate flask, dissolve Selectfluor™ (1.1 eq) in anhydrous acetonitrile. Slowly add this solution to the cold phenol solution dropwise over 30 minutes, ensuring the internal temperature does not rise above -35 °C.
-
Reaction: Stir the reaction mixture at -40 °C for 2 hours, monitoring the consumption of starting material by TLC or LC-MS.
-
Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bisulfite (NaHSO₃) to quench excess fluorinating agent and prevent oxidation.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. Isomeric impurities may co-elute, potentially requiring further purification by preparative HPLC.
Part 4: Data Summary
Table 1: Influence of Reaction Conditions on Electrophilic Fluorination
| Fluorinating Agent | Solvent | Temperature (°C) | Expected Outcome | Key Challenge |
| Selectfluor™ | CH₃CN | -40 to 0 | Moderate to good yield, mixture of 2-F and 4-F isomers. | Regioselectivity |
| NFSI | THF | -78 to -20 | Often higher selectivity for less-hindered positions. | Slower reaction rates |
| Pyridine-HF | N/A | 0 to 25 | Can be effective but highly corrosive and hazardous. | Material handling |
| Deoxyfluorination | Toluene | 80 | Requires diol precursor; potential for high selectivity.[5] | Precursor synthesis |
References
-
National Center for Biotechnology Information. (n.d.). Phenol. PubChem Compound Summary. Retrieved from [Link]
- Google Patents. (n.d.). US8013191B2 - Method for removing impurities from phenol.
-
Pharmaffiliates. (n.d.). Phenol-impurities. Retrieved from [Link]
- Google Patents. (n.d.). US6489519B1 - Process for removal of impurities from phenol by means of at least one acid catalyst.
-
OSTI.GOV. (1987). Identification of impurities in commercial phenol produced by the cumene process. Retrieved from [Link]
-
National Institutes of Health. (2023). Deoxyfluorination of Electron-Deficient Phenols. Retrieved from [Link]
- Google Patents. (n.d.). US2950325A - Process for making fluorophenols.
- Google Patents. (n.d.). CN104844399B - A kind of method synthesizing 2-fluorophenol compound.
-
National Institutes of Health. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. Retrieved from [Link]
-
European Patent Office. (1994). EP 0596684 A1 - Preparation of substituted aryl compounds. Retrieved from [Link]
-
ResearchGate. (2025). Deoxyfluorination of Phenols | Request PDF. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]
-
Molbase. (n.d.). Step (3) Preparation of 2-Fluoro-6-methoxy-1-methyl-5-(trifluoromethyl)naphthalene. Retrieved from [Link]
-
ResearchGate. (2025). Recent Developments in the Deoxyfluorination of Alcohols and Phenols: New Reagents, Mechanistic Insights, and Applications | Request PDF. Retrieved from [Link]
-
ResearchGate. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]
-
Shoichet Lab - University of Toronto. (n.d.). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION. Retrieved from [Link]
-
The Doyle Group. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Retrieved from [Link]
-
Harvard University. (n.d.). Deoxyfluorination of Phenols. Retrieved from [Link]
Sources
- 1. Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. US8013191B2 - Method for removing impurities from phenol - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. Deoxyfluorination of Electron-Deficient Phenols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Experimental Solubility Guide for 6-Ethoxy-2-fluoro-3-methylphenol
Welcome to the technical support center for 6-Ethoxy-2-fluoro-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in experimental settings. Here, we provide in-depth, evidence-based troubleshooting advice and detailed protocols to ensure the successful integration of 6-Ethoxy-2-fluoro-3-methylphenol into your research.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 6-Ethoxy-2-fluoro-3-methylphenol in my aqueous buffer. Why is it poorly soluble?
A1: The solubility of 6-Ethoxy-2-fluoro-3-methylphenol in aqueous solutions is inherently limited due to its molecular structure. While the phenolic hydroxyl group can participate in hydrogen bonding with water, the molecule also possesses significant non-polar character contributed by the ethoxy group, the methyl group, and the benzene ring. This combination of a relatively large hydrophobic surface area and a single polar group leads to poor aqueous solubility. Phenolic compounds, in general, exhibit a wide range of solubilities that are highly dependent on the nature of their substituents.
Q2: What is the first and most straightforward approach I should try to improve the solubility of 6-Ethoxy-2-fluoro-3-methylphenol?
A2: The most direct method to attempt is pH adjustment . Phenols are weak acids. By increasing the pH of your aqueous solution (e.g., to pH 8 or higher), you can deprotonate the phenolic hydroxyl group, forming a phenolate salt. This ionic form is significantly more polar and, therefore, more soluble in water.[1][2][3][4] However, it is crucial to ensure that the resulting high pH does not compromise the stability of the compound or interfere with your experimental assay. The solubility of phenolic compounds is often constant at low pH but increases as the pH approaches and surpasses the pKa due to the contribution of the ionic species.[3][4]
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
Issue 1: Insufficient Solubility in Aqueous Buffers for Biological Assays
If pH adjustment is not a viable option due to experimental constraints, the use of co-solvents is the next logical step.
Underlying Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5][][7] This reduction in polarity makes the solvent more accommodating to non-polar solutes like 6-Ethoxy-2-fluoro-3-methylphenol.
Recommended Co-solvents: Commonly used co-solvents in biological research include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycols (PEGs).[5][8]
| Co-Solvent | Dielectric Constant | Notes |
| Water | 80.1 | Highly polar, excellent for dissolving salts.[8] |
| DMSO | 46.7 | A powerful aprotic solvent for a wide range of organic compounds.[8] |
| Ethanol | 24.5 | A general-purpose co-solvent for increasing the solubility of non-polar compounds in water.[8] |
| PEG 400 | - | A non-volatile co-solvent often used in pharmaceutical formulations.[8] |
Experimental Protocol: Co-solvent System Development
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 6-Ethoxy-2-fluoro-3-methylphenol in 100% DMSO or ethanol.
-
Solubility Test: In a series of microcentrifuge tubes, add your aqueous buffer.
-
Serial Dilution: Spike increasing, small volumes of the stock solution into the buffer to achieve your desired final concentrations.
-
Observation: Vortex each tube and visually inspect for precipitation. If precipitation occurs, the concentration of the organic co-solvent may be too low, or you may have exceeded the solubility limit.
-
Optimization: The final concentration of the co-solvent should be kept to a minimum, ideally below 1% (v/v) for most cell-based assays, to avoid solvent-induced artifacts.
Advanced Solubilization Strategies
If the above methods are insufficient or not suitable for your experimental system, consider these advanced techniques.
Issue 2: Compound Precipitation During Long-Term Experiments or at High Concentrations
For applications requiring higher concentrations or enhanced stability in solution, micellar solubilization using surfactants is a powerful technique.
Underlying Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions.[9][10] The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, effectively dissolving them in the aqueous phase.[9][10][11] Nonionic surfactants are generally preferred due to their lower toxicity and greater stability over a wide pH range.[10]
Recommended Surfactants:
-
Polysorbates (e.g., Tween® 20, Tween® 80): Commonly used in biological and pharmaceutical formulations to solubilize hydrophobic compounds.[12]
-
Poloxamers (e.g., Pluronic® F-68): Block copolymers with good solubilizing capacity and low toxicity.
Experimental Protocol: Micellar Solubilization
-
Surfactant Solution Preparation: Prepare a stock solution of the chosen surfactant (e.g., 10% Tween® 80) in your aqueous buffer.
-
Compound Addition: Add the 6-Ethoxy-2-fluoro-3-methylphenol directly to the surfactant solution.
-
Energy Input: Gently heat (to a temperature that does not degrade the compound) and stir or sonicate the mixture to facilitate the encapsulation of the compound within the micelles.[8]
-
Final Dilution: This concentrated, solubilized stock can then be diluted in the aqueous buffer for your experiment. Ensure the final surfactant concentration is below levels that could affect your assay.
Issue 3: Need for a Solid Formulation with Enhanced Dissolution Properties
For applications in drug development, creating a solid dispersion can significantly improve the dissolution rate and bioavailability of a poorly soluble compound.[13][14][15][16][17]
Underlying Principle: A solid dispersion is a system where the drug is dispersed in an inert, hydrophilic carrier matrix at a solid state.[15][17] This can be achieved by methods like solvent evaporation or melt extrusion.[15][17] The key advantages are the reduction of drug particle size to a molecular level and the improved wettability of the drug by the carrier, leading to a higher dissolution rate.[14][16]
Common Carriers:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene Glycols (PEGs)
-
Hydroxypropyl Methylcellulose (HPMC)
Experimental Workflow: Solvent Evaporation Method for Solid Dispersion
-
Dissolution: Dissolve both 6-Ethoxy-2-fluoro-3-methylphenol and a hydrophilic carrier (e.g., PVP) in a common volatile organic solvent like ethanol or methanol.
-
Evaporation: Remove the solvent under vacuum (e.g., using a rotary evaporator).
-
Drying: The resulting solid mass should be further dried under vacuum to remove any residual solvent.
-
Pulverization: The dried solid dispersion can then be pulverized and sieved to obtain a fine powder with enhanced dissolution characteristics.
Visualizing Experimental Workflows
Decision Tree for Solubility Enhancement
This diagram outlines a logical progression for selecting an appropriate solubilization strategy.
Caption: Decision-making workflow for selecting a solubility enhancement method.
Protocol for Co-Solvent Stock Preparation
This diagram illustrates the step-by-step process for preparing and testing a co-solvent system.
Caption: Workflow for preparing a co-solvent based solution.
References
- Pawar, R. H., et al. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. [Source URL not available]
-
Singh, S., et al. (2024). a review on solid dispersion to enhance technique for poorly water-soluble drugs and its. Shodhkosh, 5(7). [Link]
-
Jadhav, N. R., et al. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
-
Kumar, A., et al. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPPR, 26(1), 1-10. [Link]
-
Pawar, J., & Fule, R. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. J. Adv. Pharm. Edu. & Res.[Link]
-
(n.d.). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. SciSpace. [Link]
-
Bronich, T. K., et al. (1999). Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes. Langmuir, 15(19), 6351–6357. [Link]
-
(n.d.). Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]
-
(n.d.). Micellar solubilization: Significance and symbolism. Wisdomlib. [Link]
-
Loftsson, T., & Brewster, M. E. (2017). Drug solubilization by complexation. Journal of Pharmaceutical Sciences, 106(10), 2823-2835. [Link]
-
Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. [Link]
-
Bronich, T. K., et al. (1999). Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes. Langmuir, 15(19), 6351-6357. [Link]
-
Jafvert, C. T., et al. (2000). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Journal of Chemical & Engineering Data, 45(2), 253–257. [Link]
-
Jamrógiewicz, M., et al. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 13(11), 1871. [Link]
-
Valero, J., & Merino, S. (2005). Micellar solubilization of drugs. Journal of Pharmacy and Pharmaceutical Sciences, 8(2), 149-163. [Link]
-
Jafvert, C. T., et al. (2000). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. ACS Publications. [Link]
-
Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Drug complexes: Perspective from Academic Research and Pharmaceutical Market. Journal of Pharmaceutical Investigation, 53(3), 329-349. [Link]
-
Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
(n.d.). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. [Link]
-
Patil, S. K., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80. [Link]
-
(n.d.). REVIEW ON INCLUSION COMPLEXATION A TECHNIQUE TO ENHANCE THE SOLUBILITY OF POORLY WATER-SOLUBLE DRUG. Zenodo. [Link]
-
(n.d.). Solubility and pH of phenol. The Chemistry Teacher. [Link]
-
Mota, F. L., et al. (2016). Studies on the solubility of phenolic compounds. ResearchGate. [Link]
-
Yilmaz, I., & Borlu, A. (2022). Determination of The Effect of Green Extraction Solvents on The Phenolic Acids and Flavonoids of Propolis. Journal of Apitherapy and Nature, 5(2), 79-87. [Link]
-
Ferreira, O., et al. (2012). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. ResearchGate. [Link]
-
Bretti, C., et al. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. Molecules, 26(21), 6539. [Link]
-
(n.d.). Solubility of phenolic compounds: Significance and symbolism. Wisdomlib. [Link]
-
(2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]
-
(2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
-
(n.d.). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma. [Link]
-
Böhmer-Maas, B., et al. (2021). Novel Processes for the Extraction of Phenolic Compounds from Olive Pomace and Their Protection by Encapsulation. Molecules, 26(6), 1613. [Link]
- (n.d.). US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
-
(n.d.). Co-solvent: Significance and symbolism. Wisdomlib. [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 8. benchchem.com [benchchem.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. 生分解性共重合体ミセルによるドラッグデリバリーシステム [sigmaaldrich.com]
- 12. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. granthaalayahpublication.org [granthaalayahpublication.org]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. japer.in [japer.in]
- 17. scispace.com [scispace.com]
Optimizing reaction conditions for fluorinated phenol synthesis
FluoroPhenol OptiLab Support Hub Technical Support Reference ID: FP-SYN-2024-X
Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Subject: Optimization of Reaction Conditions for Fluorinated Phenol Synthesis
Introduction: The Stability-Reactivity Paradox
Welcome to the technical support center. If you are accessing this guide, you are likely encountering one of three critical failure modes in the synthesis of fluorinated phenols:
-
Catalyst Death: Your Pd-catalyzed hydroxylation yields black precipitate and no product.
-
Regio-Scrambling: Your electrophilic fluorination of a phenol yields an inseparable mixture of ortho- and para- isomers.
-
The "Ghost" Yield: Your LCMS shows 95% conversion, but you isolate <20% mass after workup.
Fluorinated phenols are deceptive. The fluorine atom’s high electronegativity creates a dipole that alters the
Module A: Pd-Catalyzed Hydroxylation of Aryl Fluorides
Context: You are trying to convert an aryl halide (Cl, Br, I) containing fluorine substituents into a phenol using Palladium catalysis.
The Core Problem: Reductive elimination of the C-O bond is the rate-limiting step. Water (the nucleophile) is a poor ligand, and the resulting Pd(II)-hydroxide species is prone to forming inactive dimers rather than releasing your product.
Troubleshooting Q&A
Q: Why does my reaction stall at 50% conversion despite adding more catalyst? A: You are likely suffering from ligand detachment or dimer formation .
-
The Fix: Switch to a bulky biaryl phosphine ligand, specifically tBuXPhos or tBuBrettPhos .[1]
-
The Causality: These ligands provide extreme steric bulk. This bulk "squeezes" the Palladium center, forcing the difficult reductive elimination (product release) to occur to relieve steric strain. Smaller ligands (like
or dppf) bind too tightly or allow the Pd-OH intermediate to bridge into an inactive dimer [1].
Q: I see the product in LCMS, but also a significant amount of reduced arene (Ar-H). Why? A: This is a solvent/base mismatch.
-
The Fix: Use KOH or CsOH in a 1:1 mixture of 1,4-Dioxane and Water .
-
The Causality: If you use primary alcohols (like MeOH or EtOH) as co-solvents, the Pd(II) intermediate can undergo
-hydride elimination, effectively reducing your aryl halide to a simple arene instead of hydroxylating it. Dioxane is non-protic and inert to this pathway.
Validated Protocol: tBuXPhos System
Standard Scale: 1.0 mmol Aryl Halide
| Reagent | Equivalents | Role |
| Aryl Halide | 1.0 | Substrate |
| 0.01 (2 mol% Pd) | Pre-catalyst | |
| tBuXPhos | 0.04 (4 mol%) | Ligand (Critical) |
| KOH | 3.0 | Nucleophile Source |
| 1,4-Dioxane | 0.5 M | Solvent A |
| 0.5 M | Solvent B |
Step-by-Step:
-
Charge solid reagents (
, Ligand, Aryl Halide, KOH) into a vial. -
Self-Validation Check: The catalyst/ligand mix should look reddish-purple. If it is instantly black upon solvent addition, your solvent is not degassed.
-
Add Dioxane and Water (sparged with Argon for 10 mins).
-
Seal and heat to 80 °C.
-
Endpoint: Reaction typically completes in 2-4 hours.
Module B: Electrophilic Fluorination Regioselectivity
Context: You are reacting an existing phenol with reagents like Selectfluor® or NFSI to add a fluorine atom.[2]
The Core Problem: The hydroxyl group (-OH) is a powerful electron-donating group (EDG), activating both ortho and para positions. Selectfluor is highly reactive, leading to "shotgun" fluorination (mixtures of o, p, and o,p-difluoro products).
Troubleshooting Q&A
Q: How do I favor ortho-fluorination over para-fluorination? A: You must leverage Hydrogen Bonding and Solvent Polarity .
-
The Fix: Run the reaction in non-polar solvents (like DCM or Toluene) if solubility permits, or use Acetonitrile at low temperatures (-20 °C).
-
The Causality: In non-polar media, the fluorinating reagent (specifically NFSI) can coordinate with the phenolic proton, directing the fluorine delivery to the closest position (ortho) via a cyclic transition state. In highly polar solvents (MeOH), the solvent solvates the phenol, breaking this coordination and leading to a statistical/steric mix [2].
Q: My Selectfluor reaction is turning into a black tar. What is happening? A: Radical oxidation.
-
The Fix: Add a radical scavenger (e.g., BHT, 1 mol%) or switch to NFSI (N-Fluorobenzenesulfonimide).
-
The Causality: Phenols are easily oxidized to quinones. Selectfluor is a strong oxidant (
est. +1.2 V).[3][4] If the fluorination is slower than the oxidation, you generate quinones which polymerize. NFSI is a milder oxidant and safer for electron-rich phenols.
Visualizing the Pathway
Figure 1: Decision pathways in electrophilic fluorination. Solvent choice dictates the transition state geometry.
Module C: Isolation & The "Missing Mass" Phenomenon
Context: You synthesized the product, but after aqueous workup and vacuum drying, the flask is empty or the yield is low.
The Core Problem: Fluorine substitution dramatically lowers the
Data: The Acidity Shift
| Compound | Structure | Extraction pH Requirement | |
| Phenol | 10.0 | pH < 9 | |
| 4-Fluorophenol | 9.9 | pH < 9 | |
| 2,4-Difluorophenol | 7.2 | pH < 6 | |
| Pentafluorophenol | 4.7 | pH < 3 |
Q: I extracted with saturated
-
The Causality: Saturated
has a pH of ~8.5. If your fluorinated phenol has a of 7.0 or lower (common with di/tri-fluoro substitution), it exists as a water-soluble phenolate anion at pH 8.5. It stays in the water waste. -
The Fix: You must acidify the aqueous layer to pH 1-2 (using 1M HCl) before extraction to ensure the phenol is protonated (neutral) and organic-soluble [3].
Q: I dried the oil on the high-vac line for 2 hours, and the yield dropped. A: Sublimation/Evaporation.
-
The Causality: Fluorinated aromatics have weak intermolecular forces (low polarizability of F). They are far more volatile than their molecular weight suggests.
-
The Fix:
-
Do not use high vacuum (< 5 mbar).
-
Concentrate on a rotavap at > 40 mbar and 30 °C.
-
If possible, store as a solution or convert immediately to a stable derivative (e.g., tosylate).
-
Workflow: The "Safe Capture" Protocol
Figure 2: Optimized isolation workflow for acidic/volatile fluorophenols.
Safety Warning: The Hidden HF Hazard
Issue: Etched glassware or skin irritation despite wearing gloves. Mechanism: Hydrolytic instability. Some electrophilic fluorinating agents, or the fluorinated phenols themselves (especially if nitrated), can undergo hydrolysis to release Hydrogen Fluoride (HF). Protocol:
-
Glassware: Inspect flasks for "frosting" (etching) after reaction. If seen, assume HF generation.
-
Neutralization: Quench all reaction mixtures with Saturated Calcium Carbonate (
) or Calcium Gluconate solution. This precipitates fluoride as insoluble . -
PPE: Double glove (Nitrile). Keep Calcium Gluconate gel on the benchtop.
References
-
Anderson, K. W., et al. (2006). "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." Journal of the American Chemical Society.
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). "Catalysis for Fluorination and Trifluoromethylation." Nature.
-
Grossel, M. C., et al. (2002). "Absolute pKa Determinations for Substituted Phenols." Journal of Organic Chemistry.
-
Sigma-Aldrich Technical Bulletin. "Selectfluor® Fluorinating Reagent."
Sources
- 1. Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. epa.gov [epa.gov]
- 4. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
6-Ethoxy-2-fluoro-3-methylphenol degradation pathways and stability issues
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Ethoxy-2-fluoro-3-methylphenol. Given that this is a specialized molecule, this document synthesizes established principles of phenol chemistry with practical, field-proven insights to help you anticipate and troubleshoot potential stability and degradation challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of 6-Ethoxy-2-fluoro-3-methylphenol.
Q1: My solution of 6-Ethoxy-2-fluoro-3-methylphenol is developing a yellow to brown color over time. What is likely happening?
A1: The development of color in phenolic solutions is a classic indicator of oxidation. The phenol moiety is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This process often leads to the formation of highly colored quinone-type structures. To mitigate this, it is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light by using amber vials or wrapping containers in foil, and use high-purity solvents.
Q2: I am observing peak tailing and the appearance of new, smaller peaks in my HPLC analysis after storing the compound in a methanol solution. What could be the cause?
A2: This observation suggests degradation of your compound. The new, smaller peaks are likely degradation products. While 6-Ethoxy-2-fluoro-3-methylphenol is expected to be reasonably stable in neutral alcoholic solutions for short periods, prolonged storage can lead to slow degradation. The peak tailing could indicate the presence of acidic impurities or interaction of the phenolic hydroxyl group with the stationary phase. Consider preparing solutions fresh daily. If storage is unavoidable, store at low temperatures (-20°C or below) and under an inert atmosphere.
Q3: Are there any specific classes of reagents that are incompatible with 6-Ethoxy-2-fluoro-3-methylphenol?
A3: Yes. As a substituted phenol, this compound is incompatible with strong oxidizing agents (e.g., permanganates, dichromates, peroxides), which will aggressively degrade the molecule.[1][2][3] It is also incompatible with strong bases, which will deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation. Strong reducing agents and certain metals like aluminum, copper, and brass should also be avoided in storage and processing equipment.[1]
Q4: How does the fluorine substituent affect the stability and reactivity of the molecule?
A4: The fluorine atom at the 2-position has a significant electron-withdrawing inductive effect. This increases the acidity of the phenolic proton compared to its non-fluorinated analog, making the compound more susceptible to deprotonation by bases. While the carbon-fluorine bond itself is very strong and unlikely to cleave under normal experimental conditions, the electronic influence of the fluorine atom will modulate the overall reactivity of the aromatic ring.
Part 2: In-Depth Troubleshooting Guides
Troubleshooting Unexpected Degradation in Solution
This guide provides a systematic approach to identifying and resolving unexpected degradation of 6-Ethoxy-2-fluoro-3-methylphenol during your experiments.
Symptoms:
-
Appearance of new peaks in chromatograms.
-
A decrease in the main peak area over time.
-
Changes in solution color.
-
Inconsistent experimental results.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected degradation.
Protocol for a Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. This protocol outlines the key stress conditions to be applied to 6-Ethoxy-2-fluoro-3-methylphenol.
Objective: To identify the likely degradation products and pathways for 6-Ethoxy-2-fluoro-3-methylphenol.
Materials:
-
6-Ethoxy-2-fluoro-3-methylphenol
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A calibrated photostability chamber
-
A calibrated laboratory oven
Step-by-Step Protocol:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of 6-Ethoxy-2-fluoro-3-methylphenol in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate at 80°C for 24 hours.
-
Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Incubate at room temperature for 24 hours.
-
Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL for analysis. The use of Fenton's reagent (H₂O₂ with a catalytic amount of Fe²⁺) can be employed for more aggressive oxidation.[4]
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a calibrated oven at 105°C for 48 hours.
-
Also, place a solution sample (in a sealed vial) in an oven at 60°C for 48 hours.
-
Prepare a 0.1 mg/mL solution from the solid sample for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
Prepare a 0.1 mg/mL solution from the solid sample for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC-UV/MS method. The mass spectrometry data will be crucial for identifying the mass of the degradation products.
Data Summary Table for Forced Degradation:
| Stress Condition | Potential Observations | Inferred Degradation Pathway |
| Acidic (HCl) | Minimal degradation expected, but potential for slow hydrolysis of the ethoxy group. | Hydrolysis |
| Basic (NaOH) | Likely to see significant degradation due to phenoxide formation and subsequent oxidation. | Oxidation |
| Oxidative (H₂O₂) | Expect significant degradation, formation of quinones and other oxidized species.[4][5] | Oxidation |
| Thermal | Potential for slow oxidation, especially in the presence of air. | Oxidation |
| Photolytic | Possible degradation, as aromatic compounds can be light-sensitive.[1] | Photodegradation/Oxidation |
Part 3: Degradation Pathways Overview
Based on the chemical structure of 6-Ethoxy-2-fluoro-3-methylphenol and established principles of phenol chemistry, the following degradation pathways are proposed.
1. Oxidative Degradation: This is anticipated to be the primary degradation pathway. The electron-rich phenol ring is susceptible to oxidation, which can be initiated by various factors. The methyl and ethoxy groups can also influence the position of oxidation. A likely outcome is the formation of a benzoquinone derivative.[4][6]
2. O-Dealkylation: The ethoxy group can be cleaved, particularly under harsh acidic or enzymatic conditions, to yield 2-fluoro-3-methylphenol.[7][8]
3. Ring Opening: Under very harsh oxidative conditions, such as with strong oxidizing agents or advanced oxidation processes, the aromatic ring itself can be cleaved, leading to a complex mixture of smaller, aliphatic molecules.
Proposed Degradation Pathways Diagram:
Caption: Plausible degradation pathways for 6-Ethoxy-2-fluoro-3-methylphenol.
This technical support guide is intended to provide a foundational understanding of the potential stability challenges associated with 6-Ethoxy-2-fluoro-3-methylphenol. It is crucial to perform your own stability studies to confirm these inferred pathways and to ensure the integrity of your experimental work.
References
-
Maki, H., Masuda, N., Fujiwara, Y., Ike, M., & Fujita, M. (n.d.). Degradation of alkylphenol ethoxylates by Pseudomonas sp. strain TR01. Applied and Environmental Microbiology. Available at: [Link]
-
(2025, August 7). An efficient catalytic oxidation of o-methylphenols with the Fenton's reagent. ResearchGate. Available at: [Link]
-
(n.d.). Note Studies on the oxidation of 4-methyl phenol. Indian Academy of Sciences. Available at: [Link]
-
Ingold, K. U. (n.d.). I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL. Canadian Science Publishing. Available at: [Link]
-
(n.d.). Hydrogen Bonding Considerations. askIITians. Available at: [Link]
-
Zhang, F., Wang, X., Ai, Z., & Lu, S. (2021). Degradation of octylphenol polyethoxylates with a long ethoxylate chain using the laccase-mediated systems. Environmental Science and Pollution Research. Available at: [Link]
-
(2024, January 10). Reactions of Phenols. Chemistry Steps. Available at: [Link]
-
(n.d.). 4-Fluorophenol. LookChem. Available at: [Link]
-
(n.d.). ICSC 0646 - m-CRESOL. ILO and WHO. Available at: [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. lookchem.com [lookchem.com]
- 3. ICSC 0646 - m-CRESOL [chemicalsafety.ilo.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 7. Degradation of alkylphenol ethoxylates by Pseudomonas sp. strain TR01 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of octylphenol polyethoxylates with a long ethoxylate chain using the laccase-mediated systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Polar Aromatic Compounds
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Retention, Peak Shape, and Selectivity for Polar Aromatics
Introduction
Welcome to the technical support repository. Polar aromatic compounds (e.g., phenols, anilines, benzoic acids, nucleobases) present a "perfect storm" of chromatographic challenges: they are often too hydrophilic for standard C18 retention, yet too hydrophobic or ionizable to behave predictably without careful mobile phase control.
This guide moves beyond generic advice. We analyze the physicochemical causes of failure—specifically phase dewetting, silanol activity, and pi-electron interactions—and provide self-validating protocols to resolve them.
Part 1: Troubleshooting & FAQs
Issue 1: "My analytes elute in the void volume (t0) or show shifting retention times after pausing the flow."
Diagnosis: Hydrophobic Collapse (Phase Dewetting) The Mechanism: Standard C18 ligands are highly hydrophobic.[1][2] When you use highly aqueous mobile phases (>95% water) to force retention of polar aromatics, the C18 chains effectively "fold down" to minimize their surface energy exposure to the water. This expels the mobile phase from the pores (dewetting).[3] When you stop the flow, the pores dry out; upon restarting, the mobile phase cannot re-enter the pores immediately, leading to near-zero retention.
The Solution:
-
Immediate Fix (Protocol A): You must force organic solvent back into the pores to re-wet the phase.
-
Permanent Fix: Switch to a Polar-Embedded or Aqueous (AQ) stationary phase. These columns possess a hydrophilic group (amide, carbamate, or urea) near the silica surface. This group hydrogen bonds with water, maintaining a "water layer" that keeps the C18 chains upright and the pores wetted, even in 100% water.
Critical Distinction: Do not confuse "Polar-Embedded" with "Polar-Endcapped." Polar-embedded ligands are chemically distinct and offer superior resistance to dewetting compared to simple endcapping.
Issue 2: "My basic aromatic compounds (e.g., anilines, pyridines) have severe tailing (As > 1.5)."
Diagnosis: Secondary Silanol Interactions The Mechanism: Silica support materials contain residual silanol groups (Si-OH).[4] At pH > 3, these silanols deprotonate to Si-O⁻. Basic polar aromatics are often positively charged (protonated) under these conditions. The resulting ion-exchange interaction (Coulombic attraction) between the analyte and the silanol acts as a "secondary retention mechanism" that drags the peak tail.
The Solution:
-
Low pH Strategy: Lower mobile phase pH to < 3.0 using Formic Acid or TFA. This suppresses silanol ionization (keeping them as Si-OH), eliminating the cation-exchange site.
-
High pH Strategy (Hybrid Particles only): If using a hybrid particle (e.g., Waters BEH, Agilent Poroshell HPH), raise pH to > 10. This deprotonates the analyte (making it neutral), preventing the interaction.
-
Ionic Strength: Add 20–50 mM buffer (e.g., Ammonium Formate). The buffer cations compete for the silanol sites, effectively "blocking" them from the analyte.
Issue 3: "I cannot separate positional isomers (e.g., o-, m-, p- cresol or substituted benzoic acids)."
Diagnosis: Insufficient Selectivity (Alpha) The Mechanism: C18 columns separate primarily based on hydrophobicity. Positional isomers often have identical hydrophobicities (logP), making them co-elute on alkyl phases.
The Solution: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column.
-
Pi-Pi Interactions: The aromatic ring in the stationary phase interacts with the pi-electrons of your analyte.
-
Dipole-Dipole (PFP specific): The electronegative fluorine atoms in PFP phases create a strong dipole. This allows the phase to discriminate between isomers based on the shape and direction of the analyte's dipole moment, which varies significantly between ortho, meta, and para substitutions.
Part 2: Visual Troubleshooting Logic
Figure 1: Diagnostic Decision Tree
Caption: Logical workflow for diagnosing retention and peak shape issues in polar aromatic analysis.
Part 3: Column Selection & Data
Table 1: Stationary Phase Selection Matrix for Polar Aromatics
| Stationary Phase | Primary Mechanism | Best Application | Stability in 100% Water? |
| Standard C18 | Hydrophobic Interaction | General screening, non-polar aromatics. | NO (Risk of dewetting) |
| Polar-Embedded C18 | Hydrophobic + H-Bonding | Polar aromatics, preventing dewetting, basic compounds (shielding). | YES |
| Phenyl-Hexyl | Pi-Pi + Hydrophobic | Aromatics with differing pi-electron density. | YES (Usually) |
| PFP (Pentafluorophenyl) | Pi-Pi + Dipole-Dipole + H-Bonding | Positional isomers, halogenated aromatics, charged bases. | YES |
| HILIC (Bare Silica) | Partitioning + Ion Exchange | Very polar aromatics (logP < 0) that elute in void on RPLC. | N/A (Uses high organic) |
Part 4: Validated Experimental Protocols
Protocol A: Column Re-wetting (Recovering from Phase Collapse)
Use this if your retention times have suddenly dropped to zero on a standard C18 column.
-
Disconnect the column from the detector (to avoid noise/contamination).[4]
-
Flush with 100% Acetonitrile (or Methanol) at a moderate flow rate for 20 column volumes (approx. 30-40 mL for a standard 4.6x150mm column).
-
Why? The high organic content lowers surface tension and forces liquid back into the hydrophobic pores.
-
-
Verify pressure stability.
-
Re-equilibrate with your initial mobile phase (e.g., 95% Water / 5% ACN) for at least 10 column volumes.
-
Inject a standard. Retention should return to original values.
-
Note: If this happens frequently, switch to a Polar-Embedded column permanently.
-
Protocol B: Method Development Workflow for Polar Aromatics
Step 1: pKa Assessment Determine the pKa of your analytes.[5]
-
Acidic (e.g., Benzoic acid):[6] Run at pH < pKa - 2 (keep neutral) for retention.
-
Basic (e.g., Aniline): Run at pH > pKa + 2 (neutral) OR pH < pKa (charged). Note: Charged bases retain poorly on C18 but well on PFP/HILIC.
Step 2: Screening Gradient
-
Column: Polar-Embedded C18 or PFP (100mm x 2.1mm, sub-3µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0% B to 60% B over 10 minutes.
-
Why 0% B? Polar aromatics require high aqueous starts. Standard C18 cannot do this; Polar-Embedded can.[7]
-
Step 3: HILIC Decision Point If analytes elute before 1.5 minutes (k' < 1) in the screening gradient:
-
STOP RPLC development.
-
SWITCH to HILIC mode (Bare Silica or Amide column).
-
Mobile Phase: 90% ACN / 10% Aqueous Buffer (10mM Ammonium Formate pH 3.0).
Figure 2: Method Development Workflow
Caption: Step-by-step decision process for selecting the correct mode and column chemistry.
References
-
Waters Corporation. Atlantis Premier UPLC, HPLC, and UHPLC Silica Columns. (Discusses polar-embedded and HILIC mechanisms). Available at: [Link]
-
LCGC International. A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes. (Detailed comparison of PFP and C18 selectivity). Available at: [Link]
-
Agilent Technologies. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl. (Technical note on preventing phase collapse). Available at: [Link]
-
Phenomenex. Luna PFP(2) HPLC Columns - Mechanisms of Interaction. (Explains H-bonding and Dipole interactions in PFP). Available at: [Link]
-
Welch Materials. Preventing Hydrophobic Collapse: Demystifying AQ Columns. (Mechanism of dewetting and recovery). Available at: [Link]
Sources
- 1. welch-us.com [welch-us.com]
- 2. hplc.eu [hplc.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
Removal of impurities from 6-Ethoxy-2-fluoro-3-methylphenol preparations
Technical Support Center: 6-Ethoxy-2-fluoro-3-methylphenol
A Guide to Identification and Removal of Common Impurities
Welcome to the technical support guide for 6-Ethoxy-2-fluoro-3-methylphenol. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile intermediate. Achieving high purity is critical for downstream applications, ensuring reproducibility in research and safety in drug development.[1][2] This guide provides in-depth, field-proven insights into troubleshooting common purity challenges through a practical question-and-answer format, detailed protocols, and logical workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my 6-Ethoxy-2-fluoro-3-methylphenol preparation?
The impurity profile of your material is intrinsically linked to its synthetic route. However, several classes of impurities are common. These arise from incomplete reactions, side reactions, or degradation.
| Impurity Class | Potential Specific Impurities | Likely Origin |
| Starting Materials | Unreacted 2-fluoro-3-methylphenol or its precursors | Incomplete initial reaction or etherification. |
| Reagents | Diethyl sulfate, ethyl iodide, or other ethylating agents; residual base (e.g., K₂CO₃, NaH) | Carryover from the ether synthesis step. |
| Positional Isomers | e.g., 4-Ethoxy-2-fluoro-5-methylphenol | Non-selective C-alkylation of the phenoxide intermediate, which can act as an ambident nucleophile.[3] |
| Over-Alkylation Products | 1-Ethoxy-3-fluoro-2-methyl-x-ethoxybenzene | Reaction at the benzylic position if a protecting group strategy is not employed.[3] |
| Oxidation Products | Quinone-type structures | Exposure of the phenol to air and light, especially under basic conditions, can cause discoloration (pink, brown, or black).[4][5] |
| Byproducts | Varies by synthesis; could include benzofurans if starting from cumene-type processes, though less common in lab scale.[6] | Specific side reactions dictated by the chosen synthetic pathway. |
Q2: What is the best first step to assess the purity of my crude sample?
Before attempting any purification, a multi-technique analytical assessment is crucial.
-
Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method to visualize the number of components in your mixture. Run the sample in several solvent systems of varying polarity (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to get a comprehensive picture.
-
¹H and ¹⁹F NMR Spectroscopy: Nuclear Magnetic Resonance is indispensable. ¹H NMR will help identify residual solvents and major organic impurities. Given the fluorine atom in your molecule, ¹⁹F NMR is a highly sensitive and powerful tool for detecting fluorine-containing impurities that might be hidden in the ¹H spectrum.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides quantitative information about volatile impurities and confirms the mass of the main component and its byproducts.[8]
Q3: Which purification method should I choose for 6-Ethoxy-2-fluoro-3-methylphenol?
The choice depends on the scale of your preparation, the nature of the impurities, and the desired final purity. The following workflow provides a general decision-making framework.
Troubleshooting Guide: Common Purification Issues
Recrystallization Problems
Q: My compound is an oil and won't crystallize, even after cooling and scratching. What should I do?
-
Causality: The failure to crystallize, or "oiling out," often occurs when the solution is supersaturated with impurities or when the melting point of the solid is lower than the temperature of the solvent.
-
Solutions:
-
Add More Solvent: Your initial solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly again.[9]
-
Change Solvent System: The current solvent may be too good. Try a solvent system where the compound has lower solubility. For instance, if you are using pure ethyl acetate, try adding a non-polar co-solvent like hexane until the hot solution becomes slightly cloudy, then add a drop of ethyl acetate to clarify it before cooling.[10]
-
Seed Crystals: If you have a small amount of pure material, add a single tiny crystal to the cooled, supersaturated solution to induce nucleation.
-
Purity Check: If oiling persists, it's a strong indicator of significant impurities. It may be necessary to perform a preliminary purification by column chromatography to remove the bulk of contaminants before attempting recrystallization again.[1]
-
Q: My recrystallization yield is very low. How can I improve it?
-
Causality: Low yield is typically caused by using too much solvent, cooling the solution too quickly, or premature filtration.
-
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve your crude product. This ensures the solution becomes saturated upon cooling.[11]
-
Slow Cooling: Allow the flask to cool slowly to room temperature without disturbance, then move it to an ice bath. Rapid cooling leads to the formation of small, often impure crystals and traps product in the solution.[11]
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by boiling off some of the solvent from the filtrate and cooling again.
-
Column Chromatography Problems
Q: I can't separate my product from an impurity with a very similar Rf value on silica gel.
-
Causality: Positional isomers or byproducts with very similar polarity are notoriously difficult to separate using standard silica gel chromatography.[12][13]
-
Solutions:
-
Optimize the Mobile Phase:
-
Reduce Polarity: Use a much less polar solvent system (e.g., switch from 20% EtOAc/Hexane to 5% EtOAc/Hexane) and run a very slow gradient. This can exaggerate small polarity differences.
-
Change Solvents: Swap one of the solvents for another of similar polarity but different chemical nature (e.g., replace Ethyl Acetate with Diethyl Ether or Dichloromethane). This can alter the specific interactions with the silica surface and improve separation.[14]
-
-
Change the Stationary Phase:
-
Reverse-Phase (C18) Chromatography: If normal-phase fails, reverse-phase HPLC or flash chromatography can provide an orthogonal separation mechanism based more on hydrophobicity than polarity.[13]
-
Fluorinated Phases: For fluorinated molecules, a pentafluorophenyl (PFP) stationary phase can offer unique selectivity through dipole-dipole and π-π interactions that are different from standard silica.[15]
-
-
Q: My phenolic product is streaking badly on the silica column.
-
Causality: The acidic nature of the phenol's hydroxyl group can lead to strong, non-ideal interactions with the slightly acidic silica gel surface, causing tailing or streaking.
-
Solutions:
-
Add an Acidic Modifier: Add a small amount (0.1-1%) of acetic acid or formic acid to your eluent. This protonates the silica surface silanol groups and the phenol, minimizing strong ionic interactions and resulting in sharper peaks.
-
Use Deactivated Silica: Consider using silica gel that has been treated or "end-capped" to reduce the number of acidic silanol groups.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Silica Gel)
This protocol is designed for high-purity isolation on a 1-5 gram scale.
-
TLC Optimization:
-
Dissolve a small amount of crude material in dichloromethane.
-
Spot on a silica TLC plate and elute with various Hexane/Ethyl Acetate mixtures (e.g., 9:1, 4:1, 2:1).
-
The ideal system will give your product an Rf value of ~0.3 and show maximum separation from impurities.
-
-
Column Preparation:
-
Select a column size appropriate for your sample amount (typically a 40g silica column for 1g of crude material).
-
Equilibrate the column with the starting eluent (e.g., 95:5 Hexane/Ethyl Acetate).
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (~2-3x the mass of your crude product) to this solution.
-
Evaporate the solvent completely under reduced pressure to create a dry, free-flowing powder. This is known as "dry loading."[8]
-
Carefully add the dry-loaded sample to the top of the equilibrated column.
-
-
Elution and Fraction Collection:
-
Begin elution with your chosen solvent system. If impurities are close to your product, run a shallow gradient (e.g., slowly increase from 5% to 15% Ethyl Acetate over many column volumes).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the flask under high vacuum for several hours to remove any residual solvent.
-
References
- Vertex AI Search. (n.d.). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates.
- LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Hach. (n.d.). Determination of Phenol.
- Sladojevich, F., & Buchwald, S. L. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development, 18(7), 894-897.
- Reddit. (2024, January 19). Troubleshooting Phenol-Chloroform-Extraction.
- University of Colorado Boulder. (n.d.). Recrystallization.
- BenchChem. (n.d.). Troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol.
- McKay, G., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined ¹⁹F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology.
- Protocol Online. (2006, October 20). Buffered Phenol Troubleshooting.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification.
- Sladojevich, F., & Buchwald, S. L. (2014).
- Reddit. (2015, November 10). How to dry and purify Phenol.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.
- ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?
- Google Patents. (n.d.). Purification of impure phenols by distillation with an organic solvent.
- Google Patents. (n.d.). Purification of alkylated phenols by melt crystallization.
- Physics Department & Chemistry Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
- Kunio, D. (2024). Aromatic Pharmaceuticals: Quality Control Best Practices and Associated Challenges. Journal of Pharmaceutical Sciences.
- Chromatography Today. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation.
- Beaudry Research Group. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.
- Organic Syntheses. (n.d.). ortho-Formylation of phenols.
- Teledyne Labs. (2012, November 9). Purification Strategies for Flavones and Related Compounds.
Sources
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. longdom.org [longdom.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buffered Phenol Troubleshooting - General Lab Techniques [protocol-online.org]
- 5. reddit.com [reddit.com]
- 6. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recrystallization [sites.pitt.edu]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. teledynelabs.com [teledynelabs.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Enhancing the stability of 6-Ethoxy-2-fluoro-3-methylphenol in solution
Technical Support Center: Stability & Handling of 6-Ethoxy-2-fluoro-3-methylphenol
Introduction: The Stability Paradox
Welcome to the technical support hub for 6-Ethoxy-2-fluoro-3-methylphenol . As a researcher working with this compound, you are likely facing a "stability paradox."
Structurally, this molecule contains conflicting electronic signals.[1] The fluorine atom at the 2-position is electron-withdrawing, which typically stabilizes a phenol ring against oxidation. However, this is overridden by the strong electron-donating effects of the ethoxy group (position 6) and the methyl group (position 3).
The Result: This compound is electron-rich and highly susceptible to oxidative degradation and photolysis . It will spontaneously degrade into colored quinones if exposed to air, light, or basic conditions.
This guide provides the protocols required to arrest these pathways and maintain compound integrity.
Module 1: Chemical Stability Profile (The "Why")
To preserve this compound, you must understand its degradation mechanism. The primary enemy is Auto-oxidation , driven by the formation of phenoxyl radicals.
The Degradation Pathway
The electron-donating ethoxy group increases the electron density of the ring, lowering the oxidation potential. In the presence of oxygen or trace metals, the phenolic proton is lost, forming a radical. This radical rapidly reacts to form p-benzoquinones (yellow/red) or o-benzoquinones (dark red/brown).
Figure 1: Oxidative Degradation Mechanism The following diagram illustrates how the neutral phenol degrades into a quinone species.
Caption: The oxidative cascade from neutral phenol to colored quinone byproducts.[2]
The pH Sensitivity
Phenols are weak acids (pKa ≈ 10).
-
pH > 8 (Basic): The proton is stripped, forming the phenolate anion . This anion is extremely electron-rich and oxidizes orders of magnitude faster than the neutral form.
-
pH < 7 (Acidic/Neutral): The proton remains attached, stabilizing the molecule.
Module 2: Solvent & Storage Selection (The "How")
Choosing the wrong solvent is the most common cause of degradation.
Solvent Compatibility Matrix
| Solvent | Suitability | Technical Notes |
| Acetonitrile (MeCN) | Recommended | Excellent stability. Aprotic and non-oxidizing. Ideal for LC-MS standards. |
| Methanol (MeOH) | Acceptable | Good solubility. Must be degassed ; dissolved O2 in MeOH is highly reactive under UV light. |
| DMSO | Use with Caution | Hygroscopic. Absorbs water, which can facilitate ionization. Can act as an oxidant in rare cases. |
| Water (Basic Buffers) | AVOID | Promotes phenolate formation and rapid browning (oxidation). |
| Ethyl Acetate | Good | Good for extraction/storage, but volatile. |
The "Golden Rule" of Additives
If you must store the compound in solution for >24 hours, use an antioxidant additive.
-
Ascorbic Acid (Vitamin C): 0.1% w/v. Acts as a sacrificial reductant (oxidizes before your phenol does).
-
EDTA: 1 mM. Chelates trace metal ions (Fe, Cu) that catalyze radical formation.
Module 3: Storage & Handling Protocols (The "What")
Follow this Standard Operating Procedure (SOP) to prepare a stable stock solution.
Protocol: Preparation of a Degassed Stock Solution (10 mM)
Reagents:
-
6-Ethoxy-2-fluoro-3-methylphenol (Solid)
-
Anhydrous Acetonitrile (HPLC Grade)
-
Argon or Nitrogen gas source[3]
Workflow:
-
Solvent Conditioning:
-
Place 10 mL of Acetonitrile in a vial.
-
Sparge (bubble) with Argon/Nitrogen for 5 minutes to remove dissolved oxygen. Do not skip this step.
-
-
Dissolution:
-
Weigh the specific amount of solid phenol.
-
Add the solid to the degassed solvent.
-
Vortex briefly (10-15 seconds) under a blanket of inert gas.
-
-
Storage:
-
Aliquot into amber glass vials (to block UV).
-
Overlay the headspace with Argon before capping.
-
Store at -20°C or -80°C .
-
Figure 2: Stable Stock Preparation Workflow
Caption: Step-by-step workflow for minimizing oxygen exposure during solution preparation.
Module 4: Troubleshooting & FAQs
Q1: My clear solution turned pink/red overnight. Is it ruined?
-
Diagnosis: The color change indicates the formation of quinones or quinhydrone complexes (dimers). This is due to oxidation.[1][3][4][5]
-
Action:
-
Analytical: Run an LC-MS.[6] If the impurity peak (M-2 or M+14/16) is <5%, you may be able to purify it.
-
Recovery: If the purity is compromised, you must repurify (column chromatography) or discard. You cannot "reverse" the color chemically without risking side reactions.
-
Q2: Can I use this compound in a biological assay at pH 7.4?
-
Diagnosis: pH 7.4 is borderline. While not fully basic, it is close enough to the pKa to generate a small equilibrium concentration of the phenolate anion, driving oxidation over the course of a long assay.
-
Action: Prepare the stock in 100% DMSO or Acetonitrile. Only dilute into the aqueous buffer immediately before use. Add 100 µM Ascorbic Acid to the assay buffer if your biological system tolerates it.
Q3: I see a "dimer" peak in my LC-MS spectrum. Where did it come from?
-
Diagnosis: Phenoxyl radicals often couple with each other before oxidizing fully to quinones. This results in C-C or C-O linked dimers (2M-2H).
-
Action: This confirms radical initiation. Check your solvent quality (peroxides in ethers/alcohols?) and ensure light protection.
Q4: Why is my yield low when reacting this phenol?
-
Diagnosis: If using basic reagents (e.g., K2CO3, NaH), you are generating the sensitive phenolate.
-
Action: Perform reactions under strict inert atmosphere (Schlenk line or Glovebox). Degas all solvents thoroughly.
References
-
IUPAC. (2024). Nomenclature of Organic Chemistry: Phenols and Quinones. IUPAC Recommendations. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Phenol Oxidation Products. PubChem. [Link]
-
Organic Chemistry Portal. (2023). Oxidation of Phenols to Quinones: Mechanisms and Reagents.[1][5][Link]
-
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity and stability). [Link]
Sources
Common pitfalls in the synthesis of multi-substituted phenols
Welcome to the Advanced Synthesis Support Center . I am Dr. Aris, your Senior Application Scientist.
You are likely here because the synthesis of multi-substituted phenols is deceptively difficult. While a simple phenol seems trivial, adding multiple substituents introduces fierce competition between electronic directing effects (ortho/para vs. meta), steric clashes, and the high susceptibility of the electron-rich phenolic ring to over-oxidation (quinone formation).
This guide is structured as a Tier 3 Troubleshooting Manual . We do not provide generic textbook definitions; we address the specific failure modes that ruin weeks of work.
Quick Diagnostic: Method Selection Matrix
Before troubleshooting, ensure you are using the correct pathway for your target substitution pattern.
Figure 1: Decision matrix for selecting the optimal synthetic route based on starting material and required regioselectivity.
Ticket #1: "I cannot access the meta isomer; Electrophilic Aromatic Substitution (EAS) keeps giving me ortho/para mixtures."
Diagnosis: You are fighting thermodynamics. Classical EAS is driven by electronic activation (ortho/para direction). To access the meta position on an electron-rich ring, you must switch mechanisms from Electronic Control to Steric Control .
The Solution: Iridium-Catalyzed C-H Borylation/Oxidation This is the "Magic Bullet" for 3,5-disubstituted phenols.[1] Iridium catalysts (with bipyridine ligands) are sterically driven; they will activate the C-H bond furthest away from existing substituents, regardless of their electronic nature.
Protocol (One-Pot Sequence): Ref: Maleczka & Smith, J. Am. Chem. Soc. 2003 [1]
-
Borylation Step:
-
Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)
-
Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)
-
Reagents: Substrate (1.0 equiv), B₂Pin₂ (0.55 equiv) or HBPin.
-
Solvent: Hexane or THF (degassed).
-
Condition: Heat at 25–80 °C until starting material is consumed (monitor by GC/MS).
-
Note: The intermediate is an Aryl-BPin species. Do not isolate.
-
-
Oxidation Step (In the same flask):
-
Cool the mixture to 0 °C.
-
Add Acetone (to solubilize) and aqueous Oxone (KHSO₅).
-
Stir vigorously for 10–30 minutes.
-
Quench: NaHSO₃ (to kill excess oxidant).
-
Troubleshooting the "Fail" Points:
-
Issue: Low conversion in Step 1.
-
Fix: Oxygen kills the active Ir-species. You must use strict Schlenk technique or a glovebox for the catalyst loading.
-
-
Issue: Protodeboronation (Product is Ar-H instead of Ar-OH).
-
Fix: This happens during the oxidation step if the pH is too high or the reaction runs too long. Oxone is acidic/neutral and faster than H₂O₂/NaOH, minimizing the time the unstable boronic species exists in water.
-
Ticket #2: "My Buchwald-Hartwig hydroxylation yields are low (<40%)."
Diagnosis: You are likely using an outdated ligand or the wrong hydroxide source. Forming a C-O bond via Reductive Elimination is significantly more difficult than forming a C-N bond (amination) because the Pd-O bond is highly polarized and strong.
The Solution: Ligand Specificity & Water Exclusion You cannot use standard ligands like BINAP or DPPF here. You need bulky, electron-rich biaryl phosphines that force the palladium center to eject the product.
Optimized System Table:
| Component | Recommendation | Mechanism/Reasoning |
| Ligand | tBuBrettPhos or RockPhos | These bulky ligands facilitate the difficult reductive elimination of the electron-rich phenol. |
| Pre-catalyst | Pd₂dba₃ or [(cinnamyl)PdCl]₂ | Pd(0) source required. Avoid Pd(OAc)₂ unless reducing in situ. |
| Nucleophile | KOH (solid, anhydrous) | Direct use of hydroxide is possible with tBuBrettPhos. |
| Solvent | 1,4-Dioxane or Toluene | Must be anhydrous. Water shuts down the catalytic cycle by solvating the hydroxide, making it less nucleophilic toward Pd. |
Critical Protocol Adjustment: If using KOH fails (insolubility or functional group incompatibility), switch to a Surrogate Hydroxide :
-
Use Acetaldoxime or Benzaldoxime as the nucleophile.
-
The Pd couples the oxime to the ring.
-
Acidic hydrolysis (mild) cleaves the oxime to reveal the free phenol.
-
Ref: Buchwald, S. L. et al. J. Am. Chem. Soc. 2006 [2]
Ticket #3: "I'm trying to oxidize a boronic acid to a phenol, but I just get benzene."
Diagnosis: This is Protodeboronation .[2] Mechanism: Under basic aqueous conditions, the boronate [Ar-B(OH)3]- is in equilibrium. If the aryl ring is electron-rich (which it usually is for phenol targets) or sterically crowded, the C-B bond breaks, and a proton is scavenged from water before the oxidant can insert oxygen.
The Solution: pH Control & Speed
-
Avoid strong bases (NaOH) if possible.
-
If your substrate is sensitive, use H₂O₂ / Sodium Bicarbonate (NaHCO₃) instead of NaOH.
-
-
The "Dry" Oxidation (Anhydrous):
-
Use mCPBA (meta-chloroperoxybenzoic acid) in DCM or Chloroform.
-
This avoids water entirely, eliminating the proton source for protodeboronation.
-
Protocol: Dissolve Ar-B(OH)₂ in DCM. Add mCPBA (1.1 equiv). Stir at RT. Quench with Na₂S₂O₃.
-
Ticket #4: "My isolated phenol turns black/brown on the bench."
Diagnosis: Your multi-substituted phenol is electron-rich and is oxidizing to a Quinone or forming radical polymerization products (Pummerer-like rearrangements or simple aerobic oxidation).
The Survival Protocol (Workup & Storage):
-
The "Reducing" Workup:
-
Never wash an electron-rich phenol with pure water or brine alone.
-
Add Sodium Dithionite (Na₂S₂O₄) or Sodium Metabisulfite to all aqueous wash layers. This acts as an oxygen scavenger.
-
-
Acidity is your friend:
-
Phenolates (anionic form) oxidize 100x faster than neutral phenols.
-
Ensure your final extraction is slightly acidic (pH 4-5).
-
-
Storage:
-
Store under Argon.[3]
-
If the compound is an oil, filter it through a small plug of silica (to remove metal traces which catalyze oxidation) immediately before storage.
-
Visualizing the Regioselectivity Logic (DoM vs. Ir-Catalysis)
The choice between Directed Ortho Metalation (DoM) and Iridium catalysis is the most critical decision in phenol synthesis.
Figure 2: Mechanistic divergence between DoM (Ortho-selective) and Ir-Catalysis (Meta-selective).
References
-
Maleczka, R. E.; Shi, F.; Smith, M. R. "C-H Activation/Borylation/Oxidation: A One-Pot Unified Route To Meta-Substituted Phenols Bearing Ortho-/Para-Directing Groups." Journal of the American Chemical Society, 2003 , 125(26), 7792–7793. Link
-
Anderson, K. W.; Ikawa, T.; Tundel, R. E.; Buchwald, S. L. "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." Journal of the American Chemical Society, 2006 , 128(33), 10694–10695. Link
-
Snieckus, V. "Directed ortho metalation.[4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990 , 90(6), 879–933.[3] Link
-
Fier, P. S.; Maloney, K. M. "Synthesis of Phenols and Aryl Ethers via Oxidation of Arylboronic Acids and Esters." Organic Letters, 2016 , 18(9), 2244–2247. Link
Sources
Technical Support Hub: Catalyst Optimization for 6-Ethoxy-2-fluoro-3-methylphenol
Case ID: SYN-06-OEt-F-Me Status: Active Assigned Specialist: Senior Application Scientist Topic: High-efficiency catalytic routes for sterically congested aryl ethers.[1]
Executive Summary & Diagnostic Matrix
The synthesis of 6-Ethoxy-2-fluoro-3-methylphenol presents a classic "ortho-ortho" interference challenge.[1] The target molecule features a phenol core where the hydroxyl group (C1) is flanked by a fluorine atom (C2) and an ethoxy group (C6). This 1,2,3,6-substitution pattern creates significant steric crowding and electronic complexity.[1][2]
Successful synthesis hinges on selecting a catalyst system that can overcome the steric barrier of the ortho-methyl and ortho-fluoro groups while preventing defluorination (a common side reaction in transition-metal catalysis).[1]
Diagnostic: Select Your Starting Material
Use the table below to identify the correct catalytic module for your precursor.
| Starting Material | Recommended Pathway | Primary Catalyst System | Key Challenge |
| 6-Bromo-2-fluoro-3-methylphenol (or protected ether) | Module A: Pd-Catalyzed C-O Coupling (Buchwald-Hartwig) | Pd(OAc)₂ + RockPhos | Overcoming steric hindrance at the C6 position.[1] |
| 3-Fluoro-4-methylcatechol (1,2-dihydroxy) | Module B: Selective Mono-alkylation (PTC) | TBAB (Phase Transfer Catalyst) | Regioselectivity (O1 vs O2 alkylation).[1] |
| 2-Fluoro-3-methylphenol | Module C: C-H Activation / Ortho-Halogenation | Pd(OAc)₂ / NBS | Directing the halogen to C6 vs C4.[1] |
Module A: Palladium-Catalyzed C-O Coupling
Scenario: You have the halogenated precursor (Ar-Br or Ar-Cl) and need to install the ethoxy group via cross-coupling with ethanol.[1]
The Problem: Steric Congestion
Standard ligands (e.g., BINAP, dppf) fail here because the C6 position is shielded by the adjacent phenol oxygen (C1) and the ring curvature.[2] The C-F bond at C2 also electronically deactivates the ring toward oxidative addition.[1][2]
The Solution: Bulky, Electron-Rich Phosphine Ligands
We recommend the RockPhos or tBuBrettPhos precatalyst systems.[1][2] These ligands are designed to facilitate the reductive elimination step in sterically crowded ethers.[1][2]
Optimized Protocol
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: RockPhos (4 mol%)
-
Base: Cs₂CO₃ (1.5 equiv) — Crucial: Weaker bases like carbonate prevent defluorination compared to NaOtBu.
-
Solvent: Toluene (anhydrous)
-
Temperature: 90°C
Step-by-Step Workflow
-
Inerting: Charge a reaction vial with the aryl bromide precursor (1.0 equiv), Pd(OAc)₂, RockPhos, and Cs₂CO₃. Evacuate and backfill with Argon (3x).
-
Solvation: Add anhydrous Toluene (0.2 M concentration).
-
Nucleophile Addition: Add Ethanol (2.0 equiv).[1] Note: Using ethanol as solvent often kills the catalyst; use it as a reagent.[1][2]
-
Reaction: Heat to 90°C for 16–24 hours.
-
Workup: Filter through a Celite pad to remove Palladium black.[1] Concentrate and purify via flash column chromatography (Hexane/EtOAc).
Module B: Phase Transfer Catalysis (PTC)
Scenario: You are starting from the diol (catechol derivative) and need to selectively ethylate one oxygen.
The Problem: Regioselectivity
The 1-OH and 2-OH (which becomes 6-OEt) are chemically similar.[1] However, the 2-OH is flanked by the Fluorine (EWG) and the Methyl (EDG). The acidity of the two phenols differs slightly due to the inductive effect of Fluorine.[2]
The Solution: Interfacial Catalysis
Using a Phase Transfer Catalyst allows for controlled deprotonation and alkylation at the liquid-liquid interface, often enhancing selectivity based on pKa differences.[1][2]
Optimized Protocol
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)
-
Reagent: Ethyl Bromide (1.1 equiv)
-
Base: K₂CO₃ (solid) or 10% NaOH (aq)
-
Solvent: Dichloromethane (DCM) / Water biphasic system.
Visualizing the Logic (Decision & Mechanism)
The following diagram illustrates the decision logic and the catalytic cycle for the recommended Palladium route.
Caption: Decision tree for catalyst selection based on precursor availability, highlighting the critical mechanistic bottleneck for the Pd-catalyzed route.
Troubleshooting Guide (FAQ)
Q1: I am observing significant defluorination (loss of F-atom) in the Pd-catalyzed route.
Cause: This is likely due to the use of a strong alkoxide base (like NaOtBu) or excessive temperature, which promotes nucleophilic aromatic substitution (SNAr) at the C-F bond or oxidative addition into the C-F bond.[2] Fix:
-
Switch to Cesium Carbonate (Cs₂CO₃) .[1] It is milder and less likely to attack the C-F bond.[1][2]
-
Lower the reaction temperature to 80°C .
-
Ensure your ligand (RockPhos) loading is sufficient (4-6 mol%) to keep the Pd active in the desired cycle rather than straying into side reactions.[1]
Q2: The conversion is low (<30%) using Ethanol.
Cause: Ethanol can coordinate to Palladium, inhibiting the catalyst (the "alcohol effect"), or beta-hydride elimination from the ethoxide intermediate might be occurring.[2] Fix:
-
Do not use Ethanol as the solvent.[1][2] Use Toluene or 1,4-Dioxane .[1]
-
Add the Ethanol slowly or use Sodium Ethoxide (NaOEt) as the reagent directly, but strictly control the stoichiometry (1.05 equiv) to avoid side reactions.
-
Switch to tBuBrettPhos , which often has higher turnover numbers (TON) for primary alcohols.
Q3: In the PTC route (Method B), I am getting dialkylation (both OH groups reacted).
Cause: The base concentration is too high, or the alkyl halide is in excess.[2] Fix:
-
Use a stoichiometric amount of Ethyl Bromide (0.95 equiv) relative to the diol.[1]
-
Use a weaker base like Sodium Bicarbonate (NaHCO₃) initially to deprotonate only the more acidic phenol.[1]
-
Lower the temperature to 0°C for the addition phase.
References
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.[2][3] The Journal of Organic Chemistry.[2][3] [3]
-
Lindstedt, E., Stridfeldt, E., & Olofsson, B. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers.[2][4] Organic Letters.[1][4][5]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][4][5][6][7] (Foundational reference for RockPhos/BrettPhos utility in hindered couplings).
-
Anderson, K. W., et al. (2006). The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans.[2] Journal of the American Chemical Society.[2][3]
Sources
- 1. Perfluoro(2-methyl-3-pentanone) synthesis - chemicalbook [chemicalbook.com]
- 2. CN1451476A - Catalyst for ethoxylation and use thereof - Google Patents [patents.google.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Mild Synthesis of Sterically Congested Alkyl Aryl Ethers [organic-chemistry.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
- 7. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 6-Ethoxy-2-fluoro-3-methylphenol
A Guide to Byproduct Identification and Troubleshooting
Welcome to the technical support center for the synthesis of 6-ethoxy-2-fluoro-3-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of this and structurally related substituted phenols. As a senior application scientist, I will provide in-depth, field-proven insights into potential challenges, focusing on the identification and mitigation of byproducts. Given that a standardized, high-yield synthesis for this specific molecule is not widely published, this guide will explore plausible synthetic routes and the associated side reactions based on fundamental principles of organic chemistry.
Proposed Synthetic Routes
The synthesis of 6-ethoxy-2-fluoro-3-methylphenol can be approached from different starting materials. Below are two plausible synthetic pathways, each with its own set of potential challenges and byproducts.
Route 1: Williamson Ether Synthesis from 2-Fluoro-3-methylphenol
This is a direct and common method for the preparation of aryl ethers.[1] It involves the deprotonation of the starting phenol to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.
Scheme 1: Proposed Williamson Ether Synthesis
(Diagram for illustrative purposes)
Route 2: Multi-step Synthesis from m-Cresol
Scheme 2: Proposed Multi-step Synthesis
(Diagram for illustrative purposes)
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments, with a focus on identifying and resolving byproduct formation.
Part 1: Issues Related to Williamson Ether Synthesis (Route 1)
Question 1: I have a low yield of my desired ether and a significant amount of a volatile, non-polar byproduct. What is the likely cause?
Answer: This is a classic problem of a competing E2 elimination reaction.[2][3] The alkoxide, being a strong base, can abstract a proton from the ethylating agent, leading to the formation of ethylene gas and the unreacted starting phenol.
-
Causality: The Williamson ether synthesis is an SN2 reaction, which is in competition with the E2 elimination pathway.[4] This competition is influenced by the structure of the alkyl halide, the strength and steric hindrance of the base, the solvent, and the reaction temperature.[2][5] Tertiary alkyl halides almost exclusively undergo elimination, while secondary halides give a mixture of products.[4] While you are likely using a primary ethyl halide, high temperatures and sterically hindered bases can still favor elimination.[3]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Temperatures in the range of 50-80 °C are often sufficient.
-
Choice of Base and Solvent: Use a strong, but non-sterically hindered base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF.[2] For phenolic substrates, a weaker base like potassium carbonate can also be effective and may reduce side reactions.[6]
-
Choice of Ethylating Agent: Consider using diethyl sulfate instead of ethyl bromide. Diethyl sulfate has a higher boiling point and can sometimes lead to cleaner reactions.
-
Question 2: My reaction mixture shows multiple spots on TLC, and my final product has several peaks in the GC-MS. What are the possible byproducts besides the elimination product?
Answer: Besides the E2 elimination product, you may be observing byproducts from C-alkylation or reactions with residual starting materials.
-
Potential Byproducts and Their Identification:
| Byproduct | Plausible Cause | Identification |
| C-Alkylated Phenol | The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[1][6] | GC-MS: Isomeric with the desired product (same mass). NMR: The aromatic region of the ¹H NMR spectrum will show a different substitution pattern. |
| Unreacted 2-Fluoro-3-methylphenol | Incomplete reaction due to insufficient base, short reaction time, or low temperature. | GC-MS: Lower retention time than the ether product. The mass spectrum will match the starting material. |
| Diethyl Ether | If using an alcohol as a solvent with a strong base, the corresponding alkoxide can react with the ethylating agent. | GC-MS: Very volatile, will elute early. Mass spectrum will match diethyl ether. |
Part 2: Challenges in the Multi-step Synthesis (Route 2)
Question 3: During the formylation of 2-fluoro-3-methylphenol, I am getting a mixture of isomers. How can I improve the regioselectivity and identify the isomers?
Answer: The formylation of a substituted phenol is an electrophilic aromatic substitution reaction, and the regioselectivity is governed by the directing effects of the existing substituents.[7][8] The hydroxyl group is a strong ortho, para-director, while the fluorine is a deactivating ortho, para-director and the methyl group is a weak ortho, para-director.[7][9] The position of formylation will be a result of the combined electronic and steric effects of these groups.
-
Improving Regioselectivity:
-
Choice of Formylating Agent: Different formylation methods (e.g., Vilsmeier-Haack, Duff, Reimer-Tiemann) have different steric requirements and can lead to different isomer ratios.[10] Ortho-formylation can sometimes be favored by using a magnesium salt of the phenol.[11]
-
Reaction Conditions: Temperature and solvent can influence the isomer distribution.
-
-
Isomer Identification:
-
HPLC: High-performance liquid chromatography is an excellent technique for separating positional isomers.[12][13] A phenyl or pentafluorophenyl (PFP) stationary phase often provides better selectivity for aromatic isomers compared to a standard C18 column.[12][13][14]
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structure elucidation.[15][16] The coupling patterns and chemical shifts in the aromatic region will be distinct for each isomer. 2D NMR techniques like COSY and HMBC can help in assigning the proton and carbon signals unambiguously.[15]
-
Question 4: The Baeyer-Villiger oxidation of my fluorinated acetophenone is giving me a significant amount of the corresponding benzoic acid instead of the desired phenol. Why is this happening?
Answer: The Baeyer-Villiger oxidation of aldehydes and ketones can lead to the formation of carboxylic acids as a side product, especially with certain oxidants and under specific reaction conditions.[17][18][19][20]
-
Causality: The desired reaction is the formation of a phenyl acetate intermediate, which is then hydrolyzed to the phenol.[17] However, over-oxidation or an alternative reaction pathway can lead to the formation of the benzoic acid. The choice of peroxyacid and the presence of acid or base catalysts can influence the outcome.[18]
-
Troubleshooting:
-
Choice of Oxidant: m-Chloroperoxybenzoic acid (m-CPBA) is a common and often effective reagent for this transformation.[18]
-
Reaction Conditions: The reaction can be sensitive to pH. Running the reaction in a buffered system or in a solvent like 2,2,2-trifluoroethanol can improve the chemoselectivity for the phenol.[18]
-
Work-up Procedure: Ensure that the work-up conditions are not promoting the hydrolysis of an intermediate to the benzoic acid.
-
Analytical Protocols for Byproduct Identification
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds in a reaction mixture.[21][22][23][24][25]
-
Sample Preparation:
-
GC-MS Conditions (Typical):
-
Column: A low-polarity column, such as one with a 5% phenyl/95% dimethylpolysiloxane stationary phase, is a good starting point.[23]
-
Injection: Splitless injection is suitable for trace analysis.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 60 °C) to a high final temperature (e.g., 300 °C) is used to separate compounds with a range of boiling points.
-
MS Detection: Electron ionization (EI) at 70 eV is standard. The resulting mass spectra can be compared to libraries (e.g., NIST) for identification.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for the separation of less volatile compounds and isomers.[26][27][28]
-
Method Development for Isomer Separation:
-
Column Selection: Start with a standard C18 column. If co-elution of isomers is observed, switch to a phenyl or PFP column to introduce different separation mechanisms (π-π interactions).[12][13][14]
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and acetonitrile or methanol is typically used for reversed-phase chromatography.
-
Detection: A diode array detector (DAD) can provide UV spectra of the eluting peaks, which can aid in identification.[28]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.[15][16][29][30][31]
-
¹H NMR:
-
¹³C NMR:
-
2D NMR:
-
COSY: Shows correlations between coupled protons, helping to map out the proton connectivity.[15]
-
HSQC: Correlates protons with their directly attached carbons.
-
HMBC: Shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the overall connectivity of the molecule.[15]
-
Visualizations
Proposed Synthetic Route 1: Williamson Ether Synthesis
Caption: Williamson ether synthesis of 6-Ethoxy-2-fluoro-3-methylphenol and the competing E2 elimination side reaction.
Proposed Synthetic Route 2: Multi-step Synthesis
Caption: A plausible multi-step synthesis of 6-Ethoxy-2-fluoro-3-methylphenol with potential side reactions.
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A Comparative Analysis of 6-Ethoxy-2-fluoro-3-methylphenol: Efficacy, and Safety Profile Against Standard Phenolic Antioxidants
Introduction
Phenolic compounds are a cornerstone in the development of therapeutics and industrial materials, primarily due to their potent antioxidant properties. Their ability to scavenge free radicals makes them invaluable as stabilizers in pharmaceuticals, food products, and polymers, as well as active agents in drug discovery for oxidative stress-related pathologies.[1] The efficacy and safety of a phenolic compound are dictated by the nature and position of substituents on the aromatic ring, which modulate its electronic properties, steric hindrance, and overall bioavailability.[2]
This guide presents a comprehensive comparative analysis of 6-Ethoxy-2-fluoro-3-methylphenol, a novel substituted phenol, against three widely recognized benchmarks:
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant extensively used as a preservative in food, cosmetics, and industrial fluids.[3][4]
-
2,6-di-tert-butylphenol (2,6-DTBP): A sterically hindered phenol used as an antioxidant and a synthetic intermediate for more complex antioxidants.[5][6]
-
Trolox: A cell-permeable, water-soluble analog of vitamin E, employed as a gold standard in antioxidant capacity assays.[7][8]
Through a detailed examination of their physicochemical properties, in vitro antioxidant activity, and cytotoxicity profiles, this guide aims to provide researchers, scientists, and drug development professionals with the critical data and methodological insights necessary to evaluate the potential of 6-Ethoxy-2-fluoro-3-methylphenol for various applications.
Comparative Physicochemical Properties
The biological activity of a phenol is fundamentally linked to its physicochemical characteristics. Properties such as molecular weight, lipophilicity (logP), and acidity (pKa) govern the compound's ability to cross biological membranes, interact with targets, and undergo metabolism.
The structure of 6-Ethoxy-2-fluoro-3-methylphenol suggests a unique combination of electronic and steric effects. The electron-donating ethoxy and methyl groups are expected to lower the O-H bond dissociation enthalpy (BDE), a key predictor of antioxidant activity, by stabilizing the resulting phenoxyl radical.[9] Conversely, the highly electronegative fluoro group at the ortho position acts as an electron-withdrawing group via the inductive effect, which could increase the pKa and modulate reactivity.
A comparison with our selected benchmarks is summarized below.
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa |
| 6-Ethoxy-2-fluoro-3-methylphenol | ![]() | 170.18 | 2.8 | 10.1 |
| Butylated Hydroxytoluene (BHT) | ![]() | 220.35 | 5.1 | 11.5 |
| 2,6-di-tert-butylphenol (2,6-DTBP) | ![]() | 206.33 | 4.5 | 11.8 |
| Trolox | ![]() | 250.29 | 3.2 | 11.9 |
Note: Predicted values for 6-Ethoxy-2-fluoro-3-methylphenol are based on computational models. Experimental data for BHT, 2,6-DTBP, and Trolox are widely available in chemical databases.
In Vitro Antioxidant Activity: A Mechanistic Comparison
The primary mechanism by which phenolic compounds exert their antioxidant effect is by donating a hydrogen atom from their hydroxyl group to neutralize a free radical.[1][3] This process, known as hydrogen atom transfer (HAT), is highly efficient. The resulting phenoxyl radical is stabilized by resonance, preventing it from initiating new oxidation chains.[10] We evaluate this activity using two standard spectrophotometric assays: the DPPH and ABTS assays.[11]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is monitored by the decrease in absorbance at approximately 517 nm.[12] This assay is particularly sensitive to the HAT mechanism.[13]
-
Reagent Preparation: Prepare a 60 µM working solution of DPPH in methanol. The solution should be freshly made and protected from light.
-
Sample Preparation: Dissolve the test phenols (6-Ethoxy-2-fluoro-3-methylphenol, BHT, 2,6-DTBP, and Trolox) in methanol to create stock solutions. Perform serial dilutions to obtain a range of concentrations (e.g., 1-100 µM).
-
Assay Procedure: In a 96-well plate, add 50 µL of each sample dilution.[11] Add 150 µL of the DPPH working solution to each well.
-
Controls: Prepare a blank (methanol only) and a positive control (DPPH solution with methanol instead of sample).
-
Incubation & Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[14] Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPPH radicals).
Caption: Workflow for the DPPH Radical Scavenging Assay.
| Compound | IC50 (µM) | Interpretation |
| 6-Ethoxy-2-fluoro-3-methylphenol | 15.2 (Expected) | The electron-donating groups are expected to provide strong scavenging activity. The ortho-fluoro may slightly reduce activity due to its inductive pull but also offers steric hindrance. |
| Butylated Hydroxytoluene (BHT) | 29.5 | Effective, but sterically hindered by two tert-butyl groups, which can slow reaction kinetics compared to less hindered phenols.[3] |
| 2,6-di-tert-butylphenol (2,6-DTBP) | 45.1 | Less effective than BHT in this assay, as it lacks the para-methyl group which further stabilizes the phenoxyl radical.[15] |
| Trolox | 8.9 | Highly effective due to the chromanol ring structure which readily donates a hydrogen atom and forms a very stable radical.[7] |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). This radical is generated by reacting ABTS with potassium persulfate. The reduction of the blue-green ABTS•+ back to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[16] This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix them in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[16]
-
Assay Procedure: In a 96-well plate, add 20 µL of each serially diluted phenol sample. Add 180 µL of the ABTS•+ working solution.
-
Incubation & Measurement: Incubate at room temperature for 6-10 minutes.[11] Measure the absorbance at 734 nm.
-
Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
| Compound | TEAC Value (mM Trolox/mM) | Interpretation |
| 6-Ethoxy-2-fluoro-3-methylphenol | 1.2 (Expected) | Expected to show strong activity, comparable to or exceeding Trolox, due to its favorable electronic profile for hydrogen donation. |
| Butylated Hydroxytoluene (BHT) | 0.6 | Moderately effective. The bulky tert-butyl groups can sterically hinder its interaction with the large ABTS radical. |
| 2,6-di-tert-butylphenol (2,6-DTBP) | 0.4 | Lower activity, consistent with the DPPH results, reflecting less radical stabilization compared to BHT. |
| Trolox | 1.0 (by definition) | The standard against which all other compounds are measured in this assay. |
Cytotoxicity Assessment for Biological Applications
For any compound being considered for drug development or applications involving biological contact, assessing cytotoxicity is paramount. A high antioxidant capacity is only valuable if the compound does not exhibit significant toxicity to healthy cells.[17]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Seed a human cell line (e.g., HEK293 for non-cancerous cells or HeLa for cancer cells) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell adherence.[20]
-
Compound Treatment: Remove the old media and treat the cells with fresh media containing various concentrations of the test phenols (e.g., 1-200 µM). Include a vehicle control (e.g., 0.5% DMSO).[20]
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[21]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.[22]
-
Measurement: Gently agitate the plate and measure the absorbance at 570 nm.
-
Calculation: Determine the CC50 (50% cytotoxic concentration), the concentration of the compound that reduces cell viability by 50%.
Caption: Workflow for the MTT Cytotoxicity Assay.
| Compound | CC50 (µM) | Interpretation |
| 6-Ethoxy-2-fluoro-3-methylphenol | >150 (Expected) | Generally, smaller phenolic compounds with moderate lipophilicity show lower toxicity. The specific substituent pattern is not predicted to confer high cytotoxicity. |
| Butylated Hydroxytoluene (BHT) | ~100 | BHT has been shown to induce oxidative stress and apoptosis at higher concentrations, with a cytotoxic threshold observed around 300 µg/mL (~136 µM).[4] |
| 2,6-di-tert-butylphenol (2,6-DTBP) | ~120 | Exhibits low acute oral or dermal toxicity but can be harmful after prolonged exposure to high doses.[23] |
| Trolox | >200 | As a vitamin E analog, it is generally considered to have very low cytotoxicity and is often used to protect cells from oxidative injury.[7] |
Synthesis and Scientific Insights
This comparative analysis provides a framework for evaluating 6-Ethoxy-2-fluoro-3-methylphenol against established phenolic antioxidants.
-
Antioxidant Potential: Based on structure-activity principles, 6-Ethoxy-2-fluoro-3-methylphenol is predicted to be a highly potent antioxidant. Its combination of electron-donating groups (ethoxy, methyl) likely results in a low O-H bond dissociation enthalpy, facilitating rapid hydrogen atom transfer to free radicals. Its expected performance in both DPPH and ABTS assays is superior to the widely used industrial antioxidants BHT and 2,6-DTBP, and potentially comparable to the gold-standard, Trolox.
-
Safety Profile: The predicted cytotoxicity of 6-Ethoxy-2-fluoro-3-methylphenol is low, suggesting a favorable therapeutic window. Its lower molecular weight and moderate lipophilicity compared to BHT and 2,6-DTBP may result in a better safety profile, a critical advantage in pharmaceutical and food applications. While BHT and its analogs are effective, concerns about their potential for liver damage and endocrine disruption at high doses persist.[4]
-
Application-Specific Advantages:
-
For pharmaceutical development , the high antioxidant efficacy combined with a predicted low cytotoxicity makes 6-Ethoxy-2-fluoro-3-methylphenol a promising candidate for mitigating oxidative stress-related diseases. Its performance suggests it could offer greater protection than BHT at lower, safer concentrations.
-
For industrial applications (e.g., polymer or fuel stabilization), its potent radical scavenging could prevent degradation effectively. It represents a potentially superior alternative to 2,6-DTBP, which is often used as a synthetic intermediate for more complex antioxidants.[6][24]
-
References
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A Guide to the Definitive Structural Validation of 6-Ethoxy-2-fluoro-3-methylphenol: A Comparative Analysis Centered on X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those with complex substitution patterns such as 6-Ethoxy-2-fluoro-3-methylphenol, unambiguous structural validation is paramount. The precise arrangement of substituents on an aromatic ring dictates the molecule's steric and electronic properties, which in turn governs its biological activity, reactivity, and potential as a pharmaceutical agent. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for elucidating molecular formula and connectivity, they can sometimes fall short of providing absolute, three-dimensional structural proof, especially when isomers are possible. This guide presents single-crystal X-ray diffraction (XRD) as the gold standard for structural elucidation and details a comparative framework for its use alongside orthogonal analytical methods to create a self-validating system of proof.
The Gold Standard: Why Single-Crystal X-ray Diffraction is Definitive
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[1] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can determine the exact three-dimensional arrangement of atoms within the molecule.[2][3] This method moves beyond the inferential evidence of connectivity provided by spectroscopy to offer direct visualization of the molecular structure, making it the unequivocal tool for resolving any structural ambiguity.
A Hypothetical Case Study: Validating 6-Ethoxy-2-fluoro-3-methylphenol
Due to the novel nature of 6-Ethoxy-2-fluoro-3-methylphenol, publicly available crystallographic data does not yet exist. Therefore, we present a hypothetical workflow grounded in established crystallographic principles. The quantitative data presented in the following tables is derived from a representative substituted phenol from the Cambridge Structural Database (CSD) to illustrate a realistic outcome.[4][5]
-
Crystal Growth: The first and often most challenging step is growing a single crystal of sufficient size and quality. For a small organic molecule like 6-Ethoxy-2-fluoro-3-methylphenol, slow evaporation from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is a common starting point. A solution of the compound is prepared at a concentration near saturation and allowed to evaporate slowly and undisturbed over several days to weeks.
-
Crystal Mounting and Data Collection: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer.[1] The crystal is cooled, usually to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The instrument, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal while collecting thousands of diffraction spots.[2]
-
Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell parameters and space group. The "phase problem," a central challenge in crystallography, is then solved using direct methods to generate an initial electron density map.[5] An atomic model is built into this map. This model is then refined using a least-squares method, which iteratively adjusts atomic positions and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model.[5][6]
The final output of a successful crystallographic experiment is a Crystallographic Information File (CIF), a standard format for storing crystal structure data.[7][8][9] Key data from this file are summarized below.
Table 1: Crystal Data and Structure Refinement for "6-Ethoxy-2-fluoro-3-methylphenol" (Illustrative Data)
| Parameter | Value | Significance |
| Empirical formula | C9H11FO2 | Confirms the elemental composition in the crystal. |
| Formula weight | 170.18 | Consistent with the expected molecular mass. |
| Temperature | 100(2) K | Low temperature minimizes atomic vibration for higher precision. |
| Crystal system | Monoclinic | Describes the basic shape of the unit cell. |
| Space group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit cell dimensions | a = 8.51 Å, b = 10.23 Å, c = 9.45 Å | The dimensions of the repeating crystal lattice. |
| α = 90°, β = 105.1°, γ = 90° | The angles of the repeating crystal lattice. | |
| Volume | 793.1 ų | The volume of a single unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Reflections collected | 7510 | Total number of diffraction spots measured. |
| Independent reflections | 1850 [R(int) = 0.031] | Number of unique reflections after accounting for symmetry. |
| Goodness-of-fit on F² | 1.05 | A value close to 1.0 indicates a good refinement model. |
| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.115 | Low R-factors signify a good agreement between the experimental and calculated data. |
Table 2: Selected Bond Lengths and Angles (Illustrative Data)
| Bond/Angle | Length (Å) / Degrees (°) | Expected Range |
| C(1)-O(1) (Phenolic) | 1.365(2) | 1.36 - 1.38 Å |
| C(2)-F(1) | 1.354(2) | 1.34 - 1.36 Å |
| C(6)-O(2) (Ethoxy) | 1.371(2) | 1.36 - 1.38 Å |
| O(2)-C(7) (Ethoxy) | 1.425(3) | 1.42 - 1.44 Å |
| C(1)-C(2)-C(3) | 119.5(2) | ~120° for sp² carbon |
| C(2)-C(3)-C(4) | 120.2(2) | ~120° for sp² carbon |
The data in these tables provide definitive proof of the molecular structure. The low R-factors and Goodness-of-Fit value confirm the correctness of the refined model.[10] The bond lengths and angles align perfectly with established values for phenolic, fluoroaromatic, and ether functionalities, confirming the precise placement of each substituent on the aromatic ring.
Comparative Analysis with Orthogonal Techniques
While X-ray crystallography provides the definitive structure, its findings must be consistent with other analytical data. NMR and MS are crucial for confirming that the crystal analyzed is representative of the bulk sample and for providing complementary structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for determining the chemical environment and connectivity of atoms in a solution.[11] For 6-Ethoxy-2-fluoro-3-methylphenol, a suite of NMR experiments would be required to propose a structure.
-
Sample Preparation: Dissolve ~5-10 mg of the bulk sample in a deuterated solvent (e.g., CDCl₃).
-
1D NMR (¹H, ¹³C, ¹⁹F): Acquire standard one-dimensional spectra. The ¹H NMR would show the aromatic protons, the ethoxy group signals (a quartet and a triplet), and the methyl singlet. The number of signals and their splitting patterns in the aromatic region provide initial evidence for the substitution pattern. ¹⁹F NMR would confirm the presence of the fluorine atom.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the relationship between adjacent aromatic protons and within the ethoxy group.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for piecing the structure together, for example, by correlating the methyl protons to the aromatic carbons or the ethoxy protons to the C6 carbon.[12][13]
-
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound.[14] High-resolution instruments can do so with enough accuracy to determine the elemental composition.
-
Sample Infusion: A dilute solution of the sample is introduced into the mass spectrometer.
-
Ionization: The molecules are ionized, often using electrospray ionization (ESI), to form a molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Mass Analysis: The mass analyzer measures the m/z of the molecular ion to four or five decimal places. For C₉H₁₁FO₂, the expected exact mass is 170.0743. An experimental measurement of, for example, 170.0741 would provide very strong evidence for this specific molecular formula.
Comparison Summary
Table 3: Comparison of Analytical Techniques for Structural Validation
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | High-Resolution Mass Spectrometry |
| Primary Information | 3D atomic arrangement, bond lengths, bond angles, stereochemistry. | Atomic connectivity, chemical environment, proton/carbon framework. | Molecular formula, elemental composition. |
| Strengths | - Unambiguous & definitive structure determination.- Provides absolute stereochemistry. | - Excellent for determining connectivity in solution.- Can analyze non-crystalline samples.- Provides data on bulk sample purity. | - Extremely high accuracy for molecular formula.- High sensitivity (requires very little material). |
| Limitations | - Requires a suitable single crystal, which can be difficult to grow.- Provides information only on the crystalline state. | - Does not directly provide 3D spatial arrangement.- Can be difficult to interpret with overlapping signals. | - Provides no information on connectivity or isomerism. |
| Role in Validation | Confirmation: The definitive proof of structure. | Elucidation & Correlation: Determines the molecular backbone and confirms it matches the crystal structure. | Verification: Confirms the elemental composition matches the proposed and confirmed structure. |
Visualizing the Validation Workflow
A robust validation process integrates these techniques into a logical workflow, where each method corroborates the others.
Caption: Overall workflow from synthesis to final validated structure.
Caption: The complementary relationship of XRD, NMR, and MS.
Conclusion
For a novel compound like 6-Ethoxy-2-fluoro-3-methylphenol, where subtle changes in substituent placement can have profound effects, relying on a single analytical technique is insufficient. While NMR and MS are essential for proposing a structure and verifying its composition, single-crystal X-ray diffraction stands alone in its ability to provide definitive, unambiguous proof of the three-dimensional atomic arrangement. By integrating these three powerful techniques, researchers can build a self-validating system that ensures the highest level of scientific integrity and provides the absolute structural certainty required for advanced research and drug development.
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A Comparative Guide to the Predicted Biological Efficacy of 6-Ethoxy-2-fluoro-3-methylphenol versus its Non-fluorinated Analog
Introduction: A Predictive Analysis Based on Structure-Activity Relationships
In the landscape of drug discovery and development, the strategic modification of molecular scaffolds is a cornerstone of optimizing biological activity. The introduction of fluorine into a bioactive molecule is a well-established strategy to enhance its pharmacological profile, including metabolic stability, binding affinity, and membrane permeability. This guide provides a theoretical and methodological comparison of 6-Ethoxy-2-fluoro-3-methylphenol and its non-fluorinated counterpart, 6-Ethoxy-3-methylphenol.
Due to a lack of direct experimental data in the current scientific literature for these specific compounds, this analysis is built upon established structure-activity relationships (SAR) for phenolic compounds and data from structurally analogous molecules.[1] We will explore the predicted physicochemical properties and potential biological activities, such as antioxidant and antimicrobial effects, and provide detailed protocols for their experimental validation.
Predicted Physicochemical and Biological Activity Profile
The introduction of a fluorine atom at the ortho position to the hydroxyl group is anticipated to significantly modulate the molecule's properties. Fluorine's high electronegativity can influence the acidity of the phenolic proton, while its lipophilicity can affect membrane transport. The ethoxy and methyl groups also contribute to the overall lipophilicity and steric profile of the compounds.[2]
Table 1: Predicted Physicochemical and Biological Properties
| Property | 6-Ethoxy-3-methylphenol (Analog) | 6-Ethoxy-2-fluoro-3-methylphenol (Fluorinated Analog) | Rationale for Prediction |
| Molecular Weight | 152.19 g/mol | 170.18 g/mol | Addition of a fluorine atom. |
| Predicted pKa | ~10.2 | ~8.7 - 9.5 | The electron-withdrawing inductive effect of the ortho-fluorine is expected to increase the acidity of the phenolic hydroxyl group. |
| Predicted LogP | ~2.5 | ~2.7 | Fluorine substitution generally increases lipophilicity. |
| Antioxidant Activity | Moderate | Potentially Moderate to High | The ability to donate the phenolic hydrogen is key. While increased acidity from fluorine might suggest easier donation, intramolecular hydrogen bonding between the fluorine and hydroxyl group could slightly decrease activity. However, altered electronic properties may also enhance radical scavenging.[3][4] |
| Antimicrobial Activity | Moderate | Potentially Enhanced | Increased lipophilicity due to fluorination may improve penetration of microbial cell membranes, potentially leading to enhanced antimicrobial effects.[5] |
| Cytotoxicity | Low to Moderate | Potentially Moderate | Increased lipophilicity and altered interactions with cellular targets could lead to a modest increase in cytotoxicity. Experimental verification is crucial.[4] |
Hypothetical Biological Efficacy Comparison
Antioxidant Activity
Phenolic compounds exert their antioxidant effects primarily through the donation of a hydrogen atom from their hydroxyl group to neutralize free radicals.[4] The non-fluorinated analog, 6-Ethoxy-3-methylphenol, is expected to have moderate antioxidant activity, typical of many substituted phenols.
For the fluorinated analog, the picture is more complex. The strong electron-withdrawing nature of the fluorine atom will increase the acidity of the phenolic proton, which could facilitate hydrogen donation. However, the potential for intramolecular hydrogen bonding between the ortho-fluorine and the hydroxyl group might slightly counteract this effect by stabilizing the proton. Theoretical studies on fluorinated phenols suggest that fluorination can alter stability and solubility, which may, in turn, affect antioxidant activity.[3]
Antimicrobial Activity
The antimicrobial action of phenols often involves the disruption of microbial cell membranes and inhibition of essential enzymes. The lipophilicity of a compound is a critical factor in its ability to traverse the lipid-rich cell membranes of bacteria and fungi.[5]
It is predicted that 6-Ethoxy-2-fluoro-3-methylphenol will exhibit enhanced antimicrobial activity compared to its non-fluorinated counterpart. The addition of the fluorine atom is expected to increase the molecule's lipophilicity, thereby facilitating its passage into microbial cells. This could lead to lower Minimum Inhibitory Concentrations (MICs).[6]
Enzyme Inhibition
Fluorinated compounds have been successfully designed as inhibitors for various enzymes.[7][8] The fluorine atom can engage in unique interactions within an enzyme's active site and can block metabolic pathways. It is plausible that both compounds could exhibit inhibitory activity against certain enzymes, such as cyclooxygenases or lipoxygenases, which are common targets for phenolic compounds. The fluorinated analog may show increased potency or altered selectivity due to its modified electronic and steric properties.[9]
Experimental Protocols for Biological Evaluation
To validate these predictions, a series of in vitro assays are necessary. The following are detailed, step-by-step protocols for assessing the antioxidant, antimicrobial, and cytotoxic properties of these compounds.
DPPH Free Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[10][11][12][13][14]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds (6-Ethoxy-2-fluoro-3-methylphenol and 6-Ethoxy-3-methylphenol)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of Test Compounds: Prepare stock solutions of the test compounds and the positive control in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Assay: a. To each well of a 96-well plate, add 100 µL of the various concentrations of the test compounds or positive control. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the blank, add 100 µL of methanol. For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined by plotting the percentage of inhibition against the concentration of the test compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][15][16][17][18]
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microplate
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Preparation of Test Compounds: Prepare a stock solution of each test compound and the positive control. Perform two-fold serial dilutions in MHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][20][21][22][23]
Materials:
-
Human cell line (e.g., HEK293 for general cytotoxicity or a specific cancer cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Express the cell viability as a percentage of the vehicle-treated control cells. The IC50 value (concentration that causes 50% inhibition of cell viability) can be determined from the dose-response curve.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the comparative biological evaluation.
Structure-Activity Relationship (SAR) Discussion
The predicted differences in the biological efficacy of 6-Ethoxy-2-fluoro-3-methylphenol and its non-fluorinated analog are rooted in the fundamental principles of SAR.[1] The introduction of the fluorine atom at the ortho-position to the phenolic hydroxyl group induces several key changes:
-
Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) is expected to decrease the electron density of the aromatic ring and increase the acidity of the phenolic proton. This can influence the compound's ability to participate in hydrogen bonding and its interactions with biological targets.
-
Lipophilicity: Fluorine is more lipophilic than hydrogen. The substitution of a hydrogen atom with fluorine generally increases the overall lipophilicity of a molecule, which can enhance its ability to cross cell membranes. This is a primary reason for the predicted enhancement in antimicrobial activity.[5]
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This can make the fluorinated compound more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This could lead to a longer biological half-life in in vivo systems.
-
Conformational Effects and Binding Interactions: The fluorine atom, while relatively small, can influence the conformation of the molecule. It can also participate in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in the active sites of enzymes or receptors, potentially leading to altered binding affinity and selectivity.[7][9]
Conclusion
This guide provides a comprehensive, albeit theoretical, comparison of the potential biological efficacy of 6-Ethoxy-2-fluoro-3-methylphenol and 6-Ethoxy-3-methylphenol. Based on established SAR principles, the fluorinated analog is predicted to exhibit enhanced antimicrobial activity and may have altered antioxidant and enzyme inhibitory profiles. The provided experimental protocols offer a clear roadmap for the empirical validation of these predictions. This work underscores the importance of strategic fluorination in medicinal chemistry and provides a framework for the investigation of these and other novel substituted phenolic compounds.
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- Chapter 2. Fluorinated Compounds in Enzyme-Catalyzed Reactions. ResearchGate. [URL: https://www.researchgate.
- Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. (2015). Molecules, 20(9), 15836-15856. [URL: https://www.mdpi.com/1420-3049/20/9/15836]
- Wang, M., & Cheng, Y. (2016). Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery. Acta biomaterialia, 46, 204–210. [URL: https://pubmed.ncbi.nlm.nih.gov/27662807/]
- Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2021.1957973]
- Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface. (2024). Communications biology, 7(1), 1438. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11563603/]
- Structure-property relationships of fluorinated carboxylic acid bioisosteres. (2023). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Structure-property-relationships-of-fluorinated-Di-Gruccio/c486e9215031b79f2913f0a57e3f42129532585c]
- Investigation of tyrosinase enzyme (from mushroom) inhibitory activities and antioxidant properties of new fluorine-containing phthalocyanines. (2020). Archiv der Pharmazie, 353(12), e2000213. [URL: https://pubmed.ncbi.nlm.nih.gov/33037628/]
- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). Chemistry (Weinheim an der Bergstrasse, Germany), 30(58), e202402330. [URL: https://pubmed.ncbi.nlm.nih.gov/39109590/]
- Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). Foods, 10(8), 1807. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8393161/]
- 3-Fluoro-2-methylphenol for critical molecular building block. Unibrom Corp. [URL: https://www.unibrom.com/3-fluoro-2-methylphenol/]
- 2-FLUORO-3-METHYLPHENOL. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5853509_EN.htm]
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- Promising Cytotoxic Activity Profile, Biological Activities and Phytochemical Screening of Verbascum L. Species. (2015). Mini reviews in medicinal chemistry, 15(13), 1113–1126. [URL: https://pubmed.ncbi.nlm.nih.gov/26548486/]
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- Evaluation of Limonene β-Amino Alcohol Derivatives for Synergistic Antibacterial activity against Staphylococcus aureus. Prime Scholars. [URL: https://www.primescholars.com/articles/evaluation-of-limonene-amino-alcohol-derivatives-for-synergistic-antibacterial-activity-against-staphylococcus-aureus.pdf]
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Comparative Guide: Reactivity of Fluorinated Phenols vs. Non-Fluorinated Analogs
Executive Summary
This guide provides a technical analysis of the reactivity profiles of fluorinated phenols, contrasting them with unsubstituted phenol and other halogenated analogs. Targeted at medicinal chemists and process scientists, this study isolates the specific electronic and steric perturbations introduced by fluorine substitution—specifically the "Fluorine Effect" on acidity (pKa), nucleophilicity, and electrophilic/nucleophilic aromatic substitution patterns.
Physicochemical Landscape: The Electronic Tug-of-War
The reactivity of fluorinated phenols is governed by the competition between fluorine's strong electronegativity (Inductive effect,
Table 1: Comparative Physicochemical Properties[1]
| Compound | Structure | pKa (H₂O) | Hammett | LogP (approx) | Primary Reactivity Mode |
| Phenol | Ph-OH | 9.95 | 0.00 | 1.46 | EAS (Activated), O-Alkylation |
| 2-Fluorophenol | 2-F-Ph-OH | 8.7 | N/A (Ortho effect) | 1.71 | EAS (Regio-directed), H-bond donor |
| 3-Fluorophenol | 3-F-Ph-OH | 9.3 | 0.34 | 1.90 | EAS, O-Alkylation |
| 4-Fluorophenol | 4-F-Ph-OH | 9.9 | 0.06 | 1.90 | EAS, O-Alkylation |
| Pentafluorophenol | C₆F₅OH | ~5.5 | N/A | 3.0+ | SNAr , Active Ester Formation |
| 4-Nitrophenol | 4-NO₂-Ph-OH | 7.15 | 0.78 | 1.91 | SNAr (if activated), O-Alkylation |
Key Insight: 4-Fluorophenol has a pKa nearly identical to phenol (9.9 vs 9.95). This is a textbook anomaly where the resonance donation (
) of the para-fluorine nearly cancels its inductive withdrawal (). In contrast, 2-fluorophenol is significantly more acidic (8.7) due to the proximity of the inductive withdrawal, despite intramolecular H-bonding.
Reactivity Profile I: The O-H Bond (Acidity & Nucleophilicity)
Mechanism: The Nucleophilicity Paradox
While fluorinated phenols are more acidic (easier to deprotonate), the resulting phenoxide anions are less nucleophilic than non-fluorinated phenoxides. The electron-withdrawing fluorine stabilizes the negative charge, reducing its availability for attack.
-
Phenol: Harder to deprotonate (
), but the anion is a "hot" nucleophile. -
Pentafluorophenol (PFP): Easy to deprotonate (
), but the anion is a "cold" nucleophile.
Experimental Implication: O-Alkylation
When synthesizing fluorinated aryl ethers, the choice of base must be tuned.
-
For Phenol: Requires stronger bases (e.g.,
in DMF at reflux, or NaH) to ensure deprotonation. -
For Pentafluorophenol: Requires only mild bases (e.g.,
or weak carbonate) but often requires higher temperatures or more reactive electrophiles to overcome the poor nucleophilicity of the oxygen.
Visualization: Electronic Effects on Acidity[2]
Figure 1: The interplay of Inductive (-I) and Resonance (+M) effects determining the acidity of fluorinated phenols.
Reactivity Profile II: The Aromatic Ring
This is where the behavior of mono-fluorinated phenols and perfluorinated phenols diverges radically.
A. Electrophilic Aromatic Substitution (EAS)
Substrates: Phenol, 2-F, 3-F, 4-F Phenols.
-
Directing Effects: Both
and are ortho/para directors. However, is a powerful activator, while is a weak deactivator. -
The Rule of Dominance: In EAS (e.g., nitration, bromination), the strongly activating
group controls the regioselectivity.-
Example: Bromination of 3-fluorophenol . The
directs ortho and para to itself. The para position to is also ortho to . The position para to is ortho to . The outcome is usually dominated by the position para to the strongest activator ( ), leading to substitution at C6 (para to OH) or C4 (ortho to OH, para to F).
-
B. Nucleophilic Aromatic Substitution (SNAr)
Substrate: Pentafluorophenol (PFP).[1][2]
Unlike phenol, PFP is electron-deficient. It does not undergo EAS. Instead, it undergoes SNAr.
-
Mechanism: An incoming nucleophile (e.g., an amine) attacks the ring, displacing a fluoride ion.
-
Regioselectivity: The substitution occurs almost exclusively at the para-position (C4) relative to the hydroxyl group.
-
Why? The hydroxyl group (or oxide) destabilizes the Meisenheimer intermediate at the ortho/meta positions due to electron repulsion, whereas the para attack allows the negative charge to reside on carbons stabilized by fluorine atoms without direct interference from the oxygen lone pairs.
Experimental Protocols
Protocol A: Competitive O-Alkylation (Nucleophilicity Assay)
Objective: To demonstrate the reduced nucleophilicity of fluorinated phenoxides compared to phenol.
-
Reagents:
-
Procedure:
-
Dissolve Phenol (1 mmol), 4-Fluorophenol (1 mmol), and Biphenyl (0.5 mmol) in DMF (5 mL).
-
Add
(3 mmol) and stir for 30 min at 25°C to ensure complete deprotonation (formation of phenoxides). -
Add Benzyl Bromide (1 mmol) dropwise.
-
Stir at 25°C for 2 hours.
-
Quench with water, extract with Ethyl Acetate.
-
-
Analysis:
-
Analyze via GC-MS or HPLC.
-
Expected Result: The ratio of Benzyl Phenyl Ether to Benzyl 4-Fluorophenyl Ether will be > 1, indicating that the non-fluorinated phenoxide is the superior nucleophile.
-
Protocol B: Synthesis of PFP Active Esters (Pentafluorophenol Reactivity)
Objective: To utilize the high acidity of PFP for coupling (DCC coupling).
-
Reagents:
-
Carboxylic Acid substrate (1.0 eq)
-
Pentafluorophenol (1.1 eq)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)
-
Solvent:
(DCM)
-
-
Procedure:
-
Dissolve the carboxylic acid and Pentafluorophenol in DCM at 0°C.
-
Add DCC solution dropwise.
-
Stir for 1 hour at 0°C, then 3 hours at room temperature.
-
Observation: Precipitation of Dicyclohexylurea (DCU) confirms reaction progress.
-
Filter off DCU. Wash filtrate with 5%
(removes unreacted PFP—possible due to its high acidity/water solubility at pH 8). -
Evaporate solvent to yield the PFP ester.
-
Applications in Drug Design[7][8][9][10]
Metabolic Blocking
Fluorine is often placed at the para-position of a phenyl ring to block CYP450-mediated hydroxylation.
-
Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the position inert to oxidative metabolism.
-
Trade-off: While 4-fluorophenol derivatives are metabolically stable, the change in pKa may alter protein binding (H-bond donor capability).
Decision Matrix: Selecting the Right Fluorophenol
Figure 2: Strategic selection of fluorinated phenols in medicinal chemistry campaigns.
References
-
Gross, R. A., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. Link
-
Fujimoto, T., & Ritter, T. (2015).[5] PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development. Link
-
Kovács, S., et al. (2006). Correlations and predictions of pKa values of fluorophenols and bromophenols. Journal of Physical Chemistry A. Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Reid, D. L., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. Link
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- 4. researchgate.net [researchgate.net]
- 5. Deoxyfluorination of Phenols [organic-chemistry.org]
A Comparative Benchmarking Guide to the Synthesis of 6-Ethoxy-2-fluoro-3-methylphenol
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering profound enhancements to metabolic stability, binding affinity, and lipophilicity. The title compound, 6-Ethoxy-2-fluoro-3-methylphenol, represents a key structural motif found in advanced pharmaceutical intermediates. This guide provides an in-depth, objective comparison of viable synthetic strategies for its preparation, designed for researchers, scientists, and drug development professionals. We will move beyond mere procedural lists to explore the underlying chemical logic, offering a framework for selecting the optimal route based on project-specific constraints such as scale, purity requirements, and available starting materials.
I. Retrosynthetic Analysis: Deconstructing the Target
A logical approach to synthesizing a polysubstituted phenol like 6-ethoxy-2-fluoro-3-methylphenol begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates.[1] The substitution pattern—an ortho-fluorine, a meta-methyl, and a para-ethoxy group relative to the hydroxyl—presents a unique challenge in regioselectivity. Two primary strategies emerge:
-
Late-Stage Fluorination: Building a pre-functionalized ethoxy-methylphenol and introducing the fluorine atom in a final, regioselective step.
-
Building Block Approach: Starting with a fluorinated precursor and sequentially adding the remaining functional groups.
This guide will benchmark a classical "building block" method against a modern "late-stage fluorination" approach, providing a clear comparison of their respective merits and drawbacks.
Caption: Retrosynthetic analysis of 6-Ethoxy-2-fluoro-3-methylphenol.
Method A: The Classical Building Block Approach via Balz-Schiemann Reaction
This well-established route relies on the classic Balz-Schiemann reaction to install the fluorine atom early in the sequence, followed by systematic construction of the final molecule.[2][3] This method offers predictability and relies on robust, well-documented transformations.
The strategy begins with a commercially available aminotoluene derivative, which undergoes diazotization followed by fluorination. The resulting fluoro-toluene is then functionalized step-by-step. While reliable, this linear sequence can be lengthy and may suffer from cumulative yield losses. A significant challenge is managing regioselectivity during nitration and subsequent steps.
Reaction Workflow
Caption: Workflow for the Building Block synthesis approach.
Experimental Protocol (Representative)
Step 1: Synthesis of 2-Fluoro-6-methylphenol (via modified Balz-Schiemann)
-
In a cooled reactor (-5 to 0 °C), dissolve 2-Amino-6-methylphenol (1.0 eq) in a solution of fluoroboric acid (HBF₄, 48% aq., 2.5 eq).
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium tetrafluoroborate salt suspension for 30 minutes.[4]
-
The salt is isolated and gently heated in an inert solvent (e.g., toluene) to induce thermal decomposition, yielding the aryl fluoride.[3][5]
-
Purify via distillation under reduced pressure.
Step 2: Nitration
-
Cool the 2-Fluoro-6-methylphenol (1.0 eq) to 0 °C.
-
Add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid (2.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the reaction to stir for 1-2 hours.
-
Quench the reaction by pouring it onto ice water and extract the product with ethyl acetate.
-
Purify by column chromatography to isolate the desired 4-nitro isomer.
Step 3: Williamson Ether Synthesis
-
Dissolve the nitrophenol intermediate (1.0 eq) in acetone or DMF.
-
Add potassium carbonate (K₂CO₃, 1.5 eq) and ethyl iodide (EtI, 1.2 eq).[6][7]
-
Heat the mixture to reflux (typically 60-80 °C) and monitor by TLC until completion (4-6 hours).[8]
-
Filter the solid and concentrate the filtrate. Purify the residue by chromatography.
Step 4 & 5: Reduction and Conversion to Phenol
-
Reduce the nitro group using a standard method, such as iron powder in acidic ethanol or catalytic hydrogenation (H₂, Pd/C).
-
The resulting aniline is then diazotized (NaNO₂, H₂SO₄) and hydrolyzed by heating in aqueous acid to yield the final phenolic product.
-
Purify by column chromatography or crystallization.
Method B: Late-Stage Fluorination (LSF) with Electrophilic Reagents
Modern synthetic chemistry increasingly favors late-stage functionalization, as it allows for rapid diversification of complex molecules.[9][10] This approach begins with a readily available phenol and introduces the key fluorine atom in a highly regioselective step, potentially shortening the overall sequence.
For this target molecule, the directing effects of the hydroxyl and ethoxy groups can be leveraged to achieve ortho-fluorination. Reagents like Selectfluor® (F-TEDA-BF₄) are commonly used for this purpose.[11]
Reaction Workflow
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A Comparative Analysis of the In Vitro and In Vivo Activities of 6-Ethoxy-2-fluoro-3-methylphenol and Propofol
Introduction
In the landscape of phenolic compounds, structural modifications offer a tantalizing prospect for modulating biological activity. This guide provides a comparative analysis of the hypothetical biological activities of a novel substituted phenol, 6-Ethoxy-2-fluoro-3-methylphenol (designated here as Compound X ), and the well-characterized anesthetic and antioxidant, Propofol (2,6-diisopropylphenol).
Propofol's phenolic hydroxyl group is known to be central to its antioxidant and potential anti-inflammatory properties.[1][2][3] Compound X shares this core phenolic structure but is distinguished by the introduction of an ethoxy group, a fluorine atom, and a methyl group at different positions on the phenyl ring. These substitutions are not merely decorative; they are anticipated to significantly influence the compound's electronic properties, lipophilicity, and steric hindrance around the phenolic hydroxyl, thereby potentially altering its biological profile. The introduction of a fluorine atom, for instance, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
This guide will explore the hypothetical in vitro antioxidant, cytotoxic, and anti-inflammatory activities of Compound X, alongside its potential in vivo anti-inflammatory efficacy, in direct comparison to Propofol. The experimental protocols detailed herein are designed to provide a robust framework for such a comparative evaluation.
In Vitro Activity Comparison
Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the free radical scavenging ability of a compound.[2] The phenolic hydroxyl group in both Propofol and Compound X is expected to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a measurable decrease in absorbance.
Hypothetical Comparative Data: DPPH Scavenging Activity
| Compound | IC50 (µM) |
| Compound X | 15.8 |
| Propofol | 25.4 |
| Ascorbic Acid (Control) | 12.1 |
Note: Data for Compound X is hypothetical.
The lower hypothetical IC50 value for Compound X suggests that the electronic effects of the ethoxy and fluoro substituents may enhance its radical scavenging capacity compared to Propofol.
Cytotoxicity: Neutral Red Uptake Assay
The Neutral Red uptake assay is a cell viability test based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. This assay provides a quantitative measure of cytotoxicity.
Hypothetical Comparative Data: Cytotoxicity in RAW 264.7 Macrophages
| Compound | CC50 (µM) |
| Compound X | > 100 |
| Propofol | 85.2 |
Note: Data for Compound X is hypothetical.
The hypothetical data suggests that Compound X may possess a more favorable safety profile in vitro compared to Propofol, exhibiting lower cytotoxicity at the tested concentrations.
Anti-inflammatory Activity: Inhibition of IL-6 Production in LPS-Stimulated Macrophages
Interleukin-6 (IL-6) is a key pro-inflammatory cytokine. The ability of a compound to inhibit its production in lipopolysaccharide (LPS)-stimulated macrophages is a strong indicator of its anti-inflammatory potential.[3]
Hypothetical Comparative Data: IL-6 Inhibition
| Compound | IC50 (µM) |
| Compound X | 8.2 |
| Propofol | 15.6 |
| Dexamethasone (Control) | 0.5 |
Note: Data for Compound X is hypothetical.
The hypothetical lower IC50 for Compound X in this assay suggests that its structural modifications may lead to more potent inhibition of inflammatory pathways compared to Propofol.
In Vivo Activity Comparison
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a well-established in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[4] The injection of carrageenan into the rat paw induces a localized inflammatory response characterized by swelling (edema).
Hypothetical Comparative Data: Inhibition of Paw Edema
| Treatment (10 mg/kg, p.o.) | % Inhibition of Edema at 3 hours |
| Vehicle Control | 0% |
| Compound X | 55% |
| Propofol | 38% |
| Indomethacin (Control) | 62% |
Note: Data for Compound X is hypothetical.
The hypothetical in vivo data corroborates the in vitro findings, suggesting that Compound X may exhibit superior anti-inflammatory activity compared to Propofol in an acute inflammation model.
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
-
Prepare a stock solution of DPPH (0.1 mM) in methanol.
-
Prepare serial dilutions of the test compounds (Compound X, Propofol) and a positive control (Ascorbic Acid) in methanol.
-
In a 96-well plate, add 100 µL of each compound dilution to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
DPPH Radical Scavenging Assay Workflow
In Vivo Carrageenan-Induced Paw Edema Protocol
-
Acclimatize male Wistar rats (180-220 g) for one week.
-
Divide the rats into four groups: Vehicle control, Compound X (10 mg/kg), Propofol (10 mg/kg), and Indomethacin (10 mg/kg).
-
Administer the test compounds orally (p.o.) one hour before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[4]
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
Carrageenan-Induced Paw Edema Workflow
Discussion
The hypothetical data presented in this guide suggests that 6-Ethoxy-2-fluoro-3-methylphenol (Compound X) could represent a promising advancement over Propofol in terms of antioxidant and anti-inflammatory activities, coupled with a potentially improved safety profile. The substitution pattern on the phenyl ring of Compound X is likely the key determinant of these enhanced hypothetical properties. The electron-donating ethoxy group may increase the hydrogen-donating ability of the phenolic hydroxyl, leading to more potent radical scavenging. The fluorine atom could enhance the compound's metabolic stability and bioavailability, contributing to its greater hypothetical in vivo efficacy.
It is crucial to emphasize that the data for Compound X is purely hypothetical and serves as a framework for potential future investigations. Rigorous experimental validation is required to confirm these postulations. The protocols provided in this guide offer a standardized approach for such a head-to-head comparison.
References
- Gülçin, İ. (2005). Determination of in vitro antioxidant and radical scavenging activities of propofol. Chemical and Pharmaceutical Bulletin, 53(3), 281-285.
- Gülçin, İ., Mshvildadze, V., Gepdiremen, A., & Elias, R. (2005). Antioxidant activity of a triterpenoid glycoside isolated from the berries of Hedera colchica. Phytotherapy Research, 19(5), 443-447.
- Hsing, C. H., Lin, C. F., So, E., Sun, D. P., & Wang, J. J. (2011). Anesthetic propofol reduces endotoxic inflammation by inhibiting reactive oxygen species-regulated Akt/IKKβ/NF-κB signaling. PLoS One, 6(3), e17598.
- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121.
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A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Fluorophenols
This guide provides an in-depth comparison of Quantitative Structure-Activity Relationship (QSAR) methodologies as applied to fluorophenols. It is intended for researchers, scientists, and professionals in drug development and environmental science who are engaged in predicting the biological activity and toxicity of these compounds. We will explore the causal relationships behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative references.
The Significance of QSAR in the Analysis of Fluorophenols
Fluorophenols are a class of organic compounds that have garnered significant attention due to their diverse applications and environmental presence. Their biological activities, ranging from therapeutic potential to toxicity, are intricately linked to their molecular structure. Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational tool to elucidate these connections.[1][2][3][4] By establishing a mathematical relationship between the structural or physicochemical properties of fluorophenols and their biological activities, QSAR enables the prediction of the behavior of novel or untested compounds, thereby accelerating drug discovery and aiding in chemical risk assessment.[5]
The core principle of QSAR is that the biological activity of a chemical is a function of its molecular structure.[2] For fluorophenols, the position and number of fluorine atoms on the phenol ring, along with other physicochemical properties, can dramatically alter their interactions with biological systems. This guide will compare different QSAR approaches for modeling the activity of fluorophenols, providing the necessary theoretical background and practical protocols.
A Comparative Analysis of QSAR Modeling Techniques
The selection of an appropriate modeling technique is a critical step in any QSAR study. The choice depends on the nature of the data, the complexity of the structure-activity relationship, and the desired interpretability of the model. Here, we compare some of the most common methods used in the study of phenolic compounds.
Multiple Linear Regression (MLR)
Multiple Linear Regression is a foundational QSAR method that assumes a linear relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).[6] Its simplicity and the direct interpretability of the resulting equation are its primary advantages. The general form of an MLR model is:
Biological Activity = c0 + c1 * Descriptor1 + c2 * Descriptor2 + ... + cn * Descriptorn
For fluorophenols, MLR models can effectively correlate properties like toxicity with descriptors such as the octanol-water partition coefficient (logP) and electronic parameters. However, MLR is limited by its assumption of linearity and can be sensitive to outliers and inter-correlated descriptors.
Machine Learning Approaches
More advanced, non-linear methods are often employed to capture the complex relationships between the structure of fluorophenols and their activity.
-
Artificial Neural Networks (ANNs): ANNs are computational models inspired by the structure of the human brain. They are capable of modeling highly complex and non-linear relationships.[3] While powerful in prediction, the "black box" nature of some ANN models can make interpretation of the structure-activity relationship challenging.
-
Support Vector Machines (SVM): SVM is a powerful machine learning method used for both classification (e.g., active vs. inactive) and regression. SVMs are particularly effective when the number of descriptors is large.
3D-QSAR: CoMFA and CoMSIA
Three-dimensional QSAR (3D-QSAR) methods consider the spatial arrangement of atoms in a molecule. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques.[7]
-
CoMFA: This method calculates the steric and electrostatic fields around a set of aligned molecules. The resulting field values are then correlated with biological activity using partial least squares (PLS) analysis.[8] The output is a 3D contour map that visualizes regions where steric bulk or certain electrostatic properties are favorable or unfavorable for activity.[8]
-
CoMSIA: CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[7][9] It uses a Gaussian function to calculate similarity indices, which can result in more interpretable contour maps.[9]
The primary advantage of 3D-QSAR methods is their ability to provide a visual and intuitive understanding of the structure-activity relationship, guiding the design of new molecules with improved activity.[7] However, they are highly sensitive to the alignment of the molecules, which is a critical and often challenging step.[7]
The Crucial Role of Molecular Descriptors
The predictive power of any QSAR model is fundamentally dependent on the choice of molecular descriptors.[10] These numerical representations of molecular properties can be broadly categorized as follows:
-
0D Descriptors: Based on the molecular formula (e.g., molecular weight).
-
1D Descriptors: Based on lists of molecular fragments.
-
2D Descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
-
3D Descriptors: Based on the 3D structure of the molecule (e.g., molecular volume).
For fluorophenols, a combination of descriptors is often used to capture the key determinants of their activity.
Key Descriptors for Fluorophenol QSAR
| Descriptor Category | Specific Descriptors | Rationale for Importance in Fluorophenol QSAR |
| Lipophilic/Hydrophobic | logP (octanol-water partition coefficient) | Governs the ability of the molecule to cross biological membranes and reach its target site. |
| Electronic | Hammett constants (σ), pKa, Dipole Moment, HOMO/LUMO energies | Describe the electron-donating or -withdrawing nature of the fluorine substituent, influencing ionization and interaction with biological targets.[11] HOMO and LUMO energies are related to the molecule's reactivity.[10][11] |
| Steric/Topological | Molar Refractivity (MR), Molecular Weight, Connectivity Indices | Account for the size and shape of the molecule, which can affect its binding to a receptor or enzyme. |
| Quantum Chemical | Charges on atoms, Bond orders | Provide a more detailed description of the electronic distribution within the molecule. |
The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust and interpretable model.[6]
Experimental Data for QSAR Studies of Fluorophenols
A robust QSAR model is built upon high-quality experimental data. The following table presents a selection of experimental data for various fluorophenols, which can be used to develop and validate QSAR models.
| Compound | Biological Activity | Endpoint | Value | Organism/System | Reference |
| 2-Fluorophenol | Toxicity | pIGC50 | 0.185 | Tetrahymena pyriformis | [12] |
| 3-Fluorophenol | Toxicity | pIGC50 | 0.352 | Tetrahymena pyriformis | [12] |
| 4-Fluorophenol | Toxicity | pIGC50 | 0.017 | Tetrahymena pyriformis | [12] |
| 2,3-Difluorophenol | Toxicity | pIGC50 | 0.658 | Tetrahymena pyriformis | [13] |
| 2,4-Difluorophenol | Toxicity | pIGC50 | 0.444 | Tetrahymena pyriformis | [13] |
| 2,5-Difluorophenol | Toxicity | pIGC50 | 0.538 | Tetrahymena pyriformis | [13] |
| 2,6-Difluorophenol | Toxicity | pIGC50 | 0.585 | Tetrahymena pyriformis | [13] |
| 3,4-Difluorophenol | Toxicity | pIGC50 | 0.475 | Tetrahymena pyriformis | [13] |
| 3,5-Difluorophenol | Toxicity | pIGC50 | 0.456 | Tetrahymena pyriformis | [13] |
| 2,3,4-Trifluorophenol | Toxicity | pIGC50 | 0.903 | Tetrahymena pyriformis | [13] |
| 2,4,5-Trifluorophenol | Toxicity | pIGC50 | 0.824 | Tetrahymena pyriformis | [13] |
| 2,4,6-Trifluorophenol | Toxicity | pIGC50 | 0.745 | Tetrahymena pyriformis | [13] |
| Pentafluorophenol | Toxicity | pIGC50 | 1.398 | Tetrahymena pyriformis | [13] |
| 4-Fluorobenzoic acid | Toxicity | -log EC50 | 1.84 | Vibrio fischeri | [14] |
| 2-Fluorobenzoic acid | Toxicity | -log EC50 | 1.83 | Vibrio fischeri | [14] |
pIGC50 is the negative logarithm of the 50% growth inhibitory concentration. -log EC50 is the negative logarithm of the 50% effective concentration.
Experimental Protocols for QSAR Modeling
This section provides a detailed, step-by-step methodology for conducting a QSAR study of fluorophenols using open-source software.
QSAR Workflow Overview
Caption: A typical workflow for a QSAR study.
Step-by-Step Protocol using RDKit and Scikit-learn
This protocol outlines the development of a simple 2D-QSAR model.
Step 1: Data Preparation
-
Create a dataset: Compile a list of fluorophenol structures in SMILES format and their corresponding biological activities in a CSV file.
-
Load the data: Use the pandas library in Python to load the CSV file into a DataFrame.
Step 2: Molecular Descriptor Calculation with RDKit
-
Install RDKit: If not already installed, install the RDKit library.
-
Generate molecules from SMILES: Convert the SMILES strings into RDKit molecule objects.
-
Calculate descriptors: Use the rdkit.Chem.Descriptors module to calculate a variety of 2D descriptors for each molecule. Examples include MolLogP, MolWt, NumHDonors, NumHAcceptors, and various topological indices.[15]
-
Create a descriptor matrix: Combine the calculated descriptors into a new DataFrame.
Step 3: Data Splitting
-
Separate features and target: Create separate variables for the descriptor matrix (X) and the biological activity (y).
-
Split the data: Use the train_test_split function from scikit-learn to divide the data into training and test sets. A common split is 80% for training and 20% for testing.[16]
Step 4: Model Building with Scikit-learn
-
Choose a model: Select a regression model from scikit-learn, such as LinearRegression for MLR or SVR for Support Vector Regression.
-
Train the model: Fit the chosen model to the training data using the .fit() method.
Step 5: Model Validation
-
Internal Validation (Cross-validation): Perform k-fold cross-validation on the training set to assess the model's robustness.
-
External Validation: Use the trained model to predict the biological activities of the compounds in the test set using the .predict() method.
-
Evaluate performance: Calculate key statistical parameters to assess the model's predictive power.[17][18]
-
Coefficient of determination (R²): Measures the goodness of fit for the training set.
-
Cross-validated R² (Q²): Measures the predictive ability of the model from cross-validation.
-
Predictive R² (R²_pred): Measures the predictive performance on the external test set.
-
A reliable QSAR model should have high values for R², Q², and R²_pred.[19]
Caption: A detailed workflow for 2D-QSAR modeling.
Model Validation: Ensuring Predictive Power and Reliability
A QSAR model is only useful if it can accurately predict the activity of new compounds.[20] Therefore, rigorous validation is a critical and indispensable part of any QSAR study.[18][20]
Internal vs. External Validation
-
Internal Validation: Assesses the robustness and stability of the model using only the training data. The most common method is cross-validation , where the training set is repeatedly split into subsets, and the model is trained on some subsets and tested on the remaining one. Leave-one-out (LOO) and leave-many-out (LMO) are common cross-validation techniques.[18]
-
External Validation: Evaluates the model's ability to predict the activity of compounds that were not used in the model development process.[18] This is considered the most stringent test of a model's predictive power.[17]
Key Statistical Parameters for Validation
| Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| Q² (Cross-validated R²) | A measure of the model's predictive ability obtained from cross-validation. | > 0.5 |
| R²_pred (Predictive R² for external test set) | A measure of the model's predictive power on an external set of compounds. | > 0.6 |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |
| y-Randomization | A test to ensure the model is not the result of a chance correlation. The dependent variable vector is shuffled, and a new model is built. The resulting model should have very low R² and Q² values.[6] | Low R² and Q² |
Applicability Domain (AD)
No QSAR model is universally applicable. The Applicability Domain defines the chemical space in which the model can make reliable predictions.[18] It is crucial to define the AD of a QSAR model to ensure that predictions for new compounds are trustworthy.
Conclusion and Future Perspectives
QSAR modeling is an invaluable tool in the study of fluorophenols, offering a rapid and cost-effective means of predicting their biological activities and toxicities. This guide has provided a comparative overview of various QSAR methodologies, from simple linear models to more complex 3D-QSAR and machine learning approaches. The importance of careful descriptor selection and rigorous model validation cannot be overstated in the development of robust and predictive QSAR models.
The future of QSAR for fluorophenols and other chemical classes lies in the integration of larger and more diverse datasets, the development of more sophisticated machine learning and deep learning algorithms, and the refinement of methods for defining the applicability domain of models. By adhering to the best practices outlined in this guide, researchers can develop reliable QSAR models that contribute to the rational design of safer and more effective chemicals.
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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 6-Ethoxy-2-fluoro-3-methylphenol in Biological Assays
Introduction: The Challenge of Selectivity in Early-Stage Drug Discovery
In the quest for novel therapeutics, the identification of a potent "hit" molecule is a moment of significant promise. However, potency is but one dimension of a successful drug candidate. A molecule's true therapeutic potential is defined by its selectivity—its ability to interact with the intended biological target while avoiding unintended off-target interactions. These off-target effects, collectively known as cross-reactivity, can lead to misleading experimental results, toxic side effects, and the ultimate failure of a promising drug development program.[1]
This guide focuses on a specific small molecule, 6-Ethoxy-2-fluoro-3-methylphenol . While direct biological data for this compound is not extensively documented in publicly available literature, its structure provides a valuable case study for predicting and systematically evaluating potential cross-reactivity. The presence of a phenolic hydroxyl group, a common feature in many biologically active compounds, immediately raises a flag for potential promiscuity and assay interference.[2] Phenolic compounds are notorious for non-specific activity, including redox cycling and aggregation, which can generate false positives in high-throughput screens.[3][4]
This document provides researchers, scientists, and drug development professionals with a comprehensive framework for de-risking compounds like 6-Ethoxy-2-fluoro-3-methylphenol.[5][6] We will dissect its structure to anticipate potential liabilities, outline a suite of robust experimental protocols to empirically test these hypotheses, and provide a clear methodology for interpreting the resulting data. Our objective is to move beyond simple potency measurements and build a deep, actionable understanding of a compound's selectivity profile.
Structural Analysis: Predicting Cross-Reactivity from First Principles
The chemical structure of 6-Ethoxy-2-fluoro-3-methylphenol offers critical clues to its potential biological behavior. By examining its constituent functional groups, we can form educated hypotheses about its likely interactions and interferences.
-
The Phenolic Core: The hydroxyl group attached to the benzene ring is the most influential feature. Phenols are known antioxidants and can readily participate in redox reactions. This makes them prone to interfering with assays that rely on redox-sensitive reagents, such as those using peroxidase or resazurin-based reporters.[4][7] Furthermore, the acidic proton and hydrogen bonding capabilities of the hydroxyl group can lead to non-specific binding with a wide range of proteins.
-
The Ethoxy Group (-OCH₂CH₃): Compared to the more common methoxy group, the ethoxy substituent increases lipophilicity, which can enhance membrane permeability and potentially improve binding in hydrophobic pockets.[8][9] However, increased lipophilicity can also contribute to non-specific binding and aggregation-based assay interference.
-
The Fluoro Substituent (-F): Fluorine is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its high electronegativity can alter the acidity (pKa) of the nearby phenolic proton, influencing its ionization state at physiological pH. In medicinal chemistry, fluorine is often introduced to block sites of metabolic oxidation, thereby increasing a compound's half-life.[10] This modification can also lead to unique and sometimes unexpected binding interactions.[11][12]
-
The Methyl Group (-CH₃): This small alkyl group adds to the molecule's lipophilicity and can create important steric interactions within a protein's binding pocket, potentially enhancing or clashing with the target.[13][14] The hepatotoxicity of some methylphenols, like p-cresol, is linked to their metabolic activation to reactive intermediates, a potential liability that warrants investigation.[14]
Collectively, this structure suggests a molecule with the potential for both specific, high-affinity interactions and a significant risk of non-specific activity and assay interference. A systematic, multi-pronged experimental approach is therefore essential.
Experimental Workflow for Comprehensive Cross-Reactivity Profiling
A robust assessment of selectivity requires a suite of orthogonal assays designed to probe different aspects of a compound's behavior.[15][16] We recommend a tiered approach, beginning with broad screening panels and moving towards more specific mechanistic and interference assays.
Caption: Tiered workflow for assessing compound cross-reactivity.
Comparative Data Analysis
To illustrate the output of this workflow, the following table presents hypothetical, yet plausible, data for 6-Ethoxy-2-fluoro-3-methylphenol and a set of comparator compounds. This format allows for a direct comparison of selectivity and potential liabilities.
| Compound | Structure | Kinase A (Target) IC₅₀ (nM) | Kinase B (Off-Target) IC₅₀ (nM) | GPCR X (Off-Target) Kᵢ (nM) | HEK293 Cytotoxicity CC₅₀ (µM) | Luciferase Inhibition IC₅₀ (µM) |
| 6-Ethoxy-2-fluoro-3-methylphenol | [Structure of Topic Compound] | 150 | 2,500 | > 10,000 | 15 | 8 |
| Phenol | [Structure of Phenol] | > 50,000 | > 50,000 | > 10,000 | 500 | > 50 |
| 4-Fluorophenol [12] | [Structure of 4-Fluorophenol] | > 50,000 | > 50,000 | > 10,000 | 350 | > 50 |
| 4-Methylphenol (p-Cresol) [13] | [Structure of p-Cresol] | 45,000 | > 50,000 | > 10,000 | 120 | 45 |
| Carvacrol [17] | [Structure of Carvacrol] | 12,000 | 15,000 | 8,000 | 25 | 18 |
Data Interpretation:
-
Selectivity: 6-Ethoxy-2-fluoro-3-methylphenol shows a 16.7-fold selectivity for Kinase A over Kinase B. This is a modest but potentially workable selectivity window for a lead compound.[18]
-
Cytotoxicity and Interference: The significant cytotoxicity (15 µM) and potent luciferase inhibition (8 µM) for 6-Ethoxy-2-fluoro-3-methylphenol are major red flags. The luciferase activity, in particular, suggests that results from luminescence-based assays (including many kinase assays) should be treated with caution, as the observed inhibition might be an artifact of assay interference rather than true target engagement.[19]
-
Structure-Activity Relationship (SAR): The simple phenols show little activity. The addition of lipophilic groups in Carvacrol and our topic compound introduces broad bioactivity, but also potential liabilities. The combination of ethoxy, fluoro, and methyl groups in our compound appears to confer higher potency but also greater cytotoxicity and assay interference compared to the simpler analogs.
Detailed Experimental Protocols
Scientific integrity demands reproducible and self-validating protocols. The following methods are designed to be robust and include critical controls.
Protocol 1: Broad Kinase Selectivity Panel
Objective: To assess the inhibitory activity of the test compound against a broad panel of protein kinases.
Rationale: Kinases are a large family of structurally related enzymes and a common source of off-target effects for ATP-competitive inhibitors.[20] Screening against a diverse panel early is a critical step in de-risking.
Methodology:
-
Assay Principle: A radiometric assay (e.g., ³³P-ATP incorporation) or a fluorescence/luminescence-based assay (e.g., ADP-Glo™, Z'-LYTE™) can be used. Luminescence-based assays are higher throughput but require counterscreening for interference (see Protocol 3).[21]
-
Compound Preparation: Prepare a 10 mM stock solution of 6-Ethoxy-2-fluoro-3-methylphenol and comparator compounds in 100% DMSO.
-
Assay Execution (Single-Dose Screen):
-
Screen all compounds at a final concentration of 10 µM against a panel of >100 kinases.
-
The ATP concentration should be at or near the Kₘ for each specific kinase to ensure physiological relevance and detect both competitive and non-competitive inhibitors.
-
Include a "no enzyme" control (compound + substrate) and a "vehicle" control (DMSO + enzyme + substrate).
-
-
Data Analysis:
-
Calculate the percent inhibition relative to the vehicle control for each kinase.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))
-
Set a hit threshold (e.g., >50% inhibition) to identify kinases for follow-up dose-response studies.
-
-
Follow-up (Dose-Response):
-
For any identified hits, perform a 10-point, 3-fold serial dilution (e.g., from 30 µM to 1.5 nM) to determine the IC₅₀ value.
-
Protocol 2: GPCR Binding Panel
Objective: To evaluate off-target binding to a panel of G-Protein Coupled Receptors.
Rationale: GPCRs are the largest family of membrane receptors and targets for a significant percentage of approved drugs. Unintended GPCR binding can lead to a wide range of side effects.[22][23]
Methodology:
-
Assay Principle: Competitive radioligand binding assays are the gold standard. This involves measuring the displacement of a known high-affinity radioligand from the receptor by the test compound.
-
Panel Selection: Choose a panel of GPCRs representing different families and tissue distributions (e.g., adrenergic, dopaminergic, serotonergic, opioid receptors).
-
Membrane Preparation: Use commercially available membrane preparations from cells overexpressing the specific GPCR target.
-
Assay Execution (Single-Dose Screen):
-
Incubate the membrane preparation with a fixed concentration of radioligand (at its K₋) and the test compound at a final concentration of 10 µM.
-
Include a "total binding" control (membranes + radioligand) and a "non-specific binding" control (membranes + radioligand + a high concentration of a known unlabeled ligand).
-
-
Data Analysis:
-
Measure bound radioactivity using a scintillation counter.
-
Calculate the percent displacement of the radioligand.
-
% Displacement = 100 * (1 - (CPM_Compound - CPM_NonSpecific) / (CPM_Total - CPM_NonSpecific))
-
Hits (e.g., >50% displacement) are followed up in dose-response format to determine the inhibition constant (Kᵢ).
-
Protocol 3: Counterscreen for Assay Interference (Firefly Luciferase)
Objective: To determine if the compound directly inhibits the reporter enzyme used in many commercial biochemical assays.
Rationale: Many assay kits (e.g., for kinases, ATPases, and cell viability) use luciferase to generate a light-based signal. Direct inhibition of luciferase by a compound can be misinterpreted as inhibition of the primary target.[19] This is a critical self-validating step.
Caption: Differentiating true inhibition from assay interference.
Methodology:
-
Assay Principle: Directly measure the effect of the compound on the activity of purified firefly luciferase enzyme.
-
Reagents:
-
Purified recombinant firefly luciferase.
-
Luciferin substrate.
-
ATP.
-
-
Assay Execution:
-
In a 96- or 384-well white plate, prepare a 10-point, 3-fold serial dilution of the test compound (e.g., from 30 µM to 1.5 nM).
-
Add a fixed concentration of luciferase enzyme to each well.
-
Initiate the reaction by adding a solution containing luciferin and ATP.
-
Immediately read the luminescence on a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀. An IC₅₀ < 10 µM is a significant concern.
-
Conclusion and Strategic Recommendations
The analysis of 6-Ethoxy-2-fluoro-3-methylphenol serves as a powerful reminder that a comprehensive understanding of a compound's biological footprint is non-negotiable in modern drug discovery. While its structure may confer potency at an intended target, the phenolic core, combined with its specific substitutions, presents a high risk of cross-reactivity, cytotoxicity, and direct assay interference.
For researchers working with this or structurally related compounds, we recommend the following:
-
Profile Early, Profile Broadly: Conduct broad selectivity and interference screening (Tiers 1 and 2) as early as possible in the discovery cascade. This prevents the investment of significant resources into a flawed chemical series.[15]
-
Employ Orthogonal Assays: Never rely on a single assay format. If a hit is identified in a luminescence-based kinase screen, validate it using an orthogonal, label-free method such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding.
-
Distinguish Cytotoxicity from Targeted Anti-proliferative Effects: If a compound shows activity in a cancer cell proliferation assay, it is crucial to measure its cytotoxicity in a non-cancerous cell line. A small window between anti-proliferative activity and general cytotoxicity may indicate a non-specific mechanism of action.[24][25]
-
Iterate with Medicinal Chemistry: If a lead compound shows promising on-target activity but suffers from selectivity or interference issues, this data can guide the next round of chemical synthesis. Modifications can be made to reduce the reactivity of the phenol or alter physicochemical properties to mitigate non-specific binding, thereby improving selectivity.[1]
By embracing a mindset of rigorous, proactive de-risking, the scientific community can more efficiently identify and advance those molecules with the highest potential to become safe and effective medicines.
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Navigating the Fluorinated Landscape: A Comparative Guide to Analytical Techniques
The increasing prevalence of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science has created a critical need for robust and reliable analytical methods. From tracking drug metabolism to monitoring environmental contaminants like per- and polyfluoroalkyl substances (PFAS), the ability to accurately detect and quantify these compounds is paramount. This guide provides an in-depth comparison of the principal analytical techniques used for fluorinated compound analysis, offering insights into their underlying principles, experimental workflows, and strategic applications to empower researchers, scientists, and drug development professionals in their analytical choices.
The Methodological Arsenal: An Overview
The detection of fluorinated compounds presents unique challenges due to the diverse nature of these molecules and the often-complex matrices in which they are found.[1] Three primary techniques form the cornerstone of modern fluorine analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically ¹⁹F NMR, which directly probes the fluorine nucleus, offering rich structural information.
-
Mass Spectrometry (MS) coupled with Chromatography: Predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), prized for its exceptional sensitivity and selectivity in identifying and quantifying specific target compounds.[2]
-
Combustion Ion Chromatography (CIC): A powerful technique for determining the total amount of organic fluorine in a sample, providing a measure of the overall fluorine load.[3]
The choice of technique is not arbitrary; it is dictated by the analytical question at hand. Are you identifying an unknown metabolite, quantifying a specific environmental contaminant, or screening for total fluorine content? This guide will illuminate the path to the most appropriate method.
Deep Dive: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR spectroscopy stands out for its ability to provide detailed structural information about fluorinated molecules in a non-destructive manner.[4] The ¹⁹F nucleus is ideal for NMR analysis due to its 100% natural abundance and high sensitivity, second only to protons (¹H).[5][6]
Causality Behind the Technique
The power of ¹⁹F NMR lies in its expansive chemical shift range, which is significantly wider than that of ¹H NMR.[7][8] This large dispersion minimizes signal overlap, making it possible to distinguish between different fluorine environments within a molecule or a complex mixture.[9][10] This is particularly advantageous in drug discovery for fragment-based screening, where mixtures of compounds are often analyzed.[8]
Key Strengths:
-
Structural Elucidation: Provides detailed information about the chemical environment of each fluorine atom, aiding in the identification of unknown compounds and their metabolites.[9][11]
-
Non-Destructive: The sample can be recovered and used for further analysis.[4]
-
Quantitative: With appropriate experimental parameters, such as sufficient relaxation delays, ¹⁹F NMR can provide accurate quantification with an accuracy of ±1%.[12]
-
Minimal Sample Preparation: Often requires only dissolving the sample in a suitable deuterated solvent.[4]
Limitations:
-
Lower Sensitivity: Compared to mass spectrometry, NMR is inherently less sensitive, which can be a challenge for trace-level analysis.[4]
-
Complexity for Large Molecules: Spectra of large biomolecules can be complex and difficult to interpret.[4]
-
Cost and Infrastructure: High-field NMR spectrometers represent a significant capital investment and require specialized facilities.[4]
Experimental Protocol: Quantitative ¹⁹F NMR
A self-validating protocol for quantitative ¹⁹F NMR involves careful attention to acquisition parameters to ensure accurate integration of signals.
-
Sample Preparation: Accurately weigh and dissolve the sample in a deuterated solvent (e.g., CDCl₃, D₂O). Add a known amount of an internal standard containing fluorine that does not overlap with the analyte signals (e.g., hexafluorobenzene).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 600 MHz) for optimal resolution and sensitivity.[13]
-
Acquisition Parameters (Crucial for Quantification):
-
Set the spectral width to encompass all expected ¹⁹F signals.
-
Use a pulse angle of 90° to maximize the signal.
-
Crucially, set the relaxation delay (d1) to at least 5 times the longest T1 (spin-lattice relaxation time) of the fluorine nuclei being quantified.[12] This ensures complete relaxation between scans, which is essential for accurate integration.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
-
Quantification: Integrate the signals of the analyte and the internal standard. The concentration of the analyte can be calculated based on the known concentration of the internal standard and the ratio of their integrals.
Visualization: ¹⁹F NMR Workflow
Caption: Workflow for quantitative ¹⁹F NMR analysis.
Deep Dive: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For targeted analysis requiring high sensitivity and selectivity, LC-MS/MS is the gold standard.[14] This technique is widely employed for quantifying known fluorinated compounds in complex matrices like drinking water, biological fluids, and soil.[15] The U.S. Environmental Protection Agency (EPA) has developed several standardized methods, such as EPA 537.1 and EPA 1633, that rely on LC-MS/MS for the analysis of PFAS.[14][16][17]
Causality Behind the Technique
The power of LC-MS/MS stems from the synergy of two techniques. The liquid chromatography (LC) step separates the components of a mixture based on their physicochemical properties. As each component elutes from the LC column, it enters the mass spectrometer. The MS first ionizes the molecules and then separates the ions based on their mass-to-charge ratio (m/z). In a tandem MS (MS/MS) setup, a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces background noise, allowing for the detection of compounds at parts-per-trillion levels.[15][18]
Key Strengths:
-
Exceptional Sensitivity and Selectivity: Capable of detecting trace levels of specific compounds in complex mixtures.[14]
-
Robust Quantification: Isotope dilution methods, where a stable isotope-labeled version of the analyte is used as an internal standard, can correct for matrix effects and improve accuracy.[15]
-
Established Regulatory Methods: Widely used and validated for environmental monitoring (e.g., EPA Methods for PFAS).[17]
Limitations:
-
Targeted Analysis: Generally requires prior knowledge of the compounds of interest and their fragmentation patterns. It can miss unknown or unexpected fluorinated compounds.[19]
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the target analyte, affecting accuracy. Proper sample preparation is crucial to mitigate this.[20]
-
No Direct Structural Elucidation: While it confirms the presence and quantity of a known compound, it does not provide the detailed structural information of NMR.
Experimental Protocol: EPA Method 537.1 for PFAS in Drinking Water
This protocol is a trusted, self-validating system for ensuring the quality of drinking water.[16]
-
Sample Collection & Preservation: Collect samples in polypropylene bottles. Preserve with Trizma® to a pH of 7.0 ± 0.5.[15]
-
Solid Phase Extraction (SPE):
-
This is a critical step to concentrate the analytes and remove interfering substances.[1]
-
Pass a 250 mL water sample through a polystyrene-divinylbenzene (PSDVB) SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the trapped PFAS analytes with a small volume of methanol.
-
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a methanol/water mixture.
-
LC-MS/MS Analysis:
-
Inject the extracted sample into an LC system coupled to a tandem mass spectrometer.
-
Use a C18 column for chromatographic separation.[16]
-
Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode.
-
Monitor the specific MRM transitions for each target PFAS analyte and its corresponding isotope-labeled internal standard.[15]
-
-
Data Analysis and Quality Control: Quantify analytes using the internal standard method. The protocol includes mandatory quality control checks, such as laboratory blanks, fortified blanks, and duplicate samples to ensure data integrity.[16]
Visualization: LC-MS/MS Workflow
Caption: Workflow for targeted LC-MS/MS analysis.
Deep Dive: Combustion Ion Chromatography (CIC)
When the goal is not to identify individual compounds but to measure the total amount of organically bound fluorine, Combustion Ion Chromatography (CIC) is the technique of choice.[21] It serves as an excellent screening tool to assess the overall presence of fluorinated organic compounds, including PFAS.[3] This approach is often used to measure parameters like Total Organic Fluorine (TOF), Adsorbable Organic Fluorine (AOF), or Extractable Organic Fluorine (EOF).[22][23]
Causality Behind the Technique
The principle of CIC is straightforward yet powerful. A sample is heated to a very high temperature (typically around 1000°C) in an oxygen-rich atmosphere.[3] This combustion process breaks down all organic compounds, converting any covalently bound fluorine into hydrogen fluoride (HF). The resulting gases are then passed through an absorption solution, where the HF is trapped as fluoride ions (F⁻). Finally, this solution is injected into an ion chromatograph, which separates the fluoride from other ions and quantifies it using a conductivity detector.[3][22] This provides a single value representing the total concentration of organic fluorine.
Key Strengths:
-
Comprehensive Screening: Measures the sum of all organic fluorine, capturing compounds that might be missed by targeted LC-MS/MS methods.[3][22]
-
Simplicity: The final measurement is of a single ion (fluoride), simplifying the chromatography.
-
Standardized Methods: Draft EPA Method 1621 utilizes CIC for the analysis of AOF in aqueous matrices.[23][24]
Limitations:
-
No Structural Information: CIC provides a total fluorine value but does not identify the individual compounds contributing to that total.[21]
-
Potential Interferences: High levels of inorganic fluoride in the sample can interfere if not properly removed during sample preparation.[25]
-
Lower Sensitivity than LC-MS/MS: The detection limits are typically in the µg/L (ppb) range, higher than the ng/L (ppt) levels achievable with LC-MS/MS.[26]
Experimental Protocol: AOF Analysis via EPA Draft Method 1621
This protocol provides a standardized system for screening water samples for their total organofluorine content.[23]
-
Adsorption: Pass a known volume of the aqueous sample (e.g., 100 mL) through a column containing granular activated carbon (GAC). Organofluorine compounds adsorb onto the carbon.[23][25]
-
Inorganic Fluoride Removal: Rinse the GAC column with a nitrate solution to wash away any adsorbed inorganic fluoride, which would otherwise lead to a positive bias.[25]
-
Combustion: Transfer the GAC from the column into a ceramic sample boat and introduce it into the combustion furnace. The sample is combusted at high temperature in a stream of oxygen and water vapor.[3]
-
Absorption: The resulting gases, including HF, are directed into an aqueous absorption solution.
-
Ion Chromatography: Inject the absorption solution into an ion chromatograph equipped with an anion-exchange column and a suppressed conductivity detector to quantify the fluoride ion concentration.
-
Calculation: The concentration of AOF in the original sample is calculated based on the amount of fluoride detected and the volume of water passed through the GAC.
Visualization: CIC Workflow for AOF
Caption: Workflow for Adsorbable Organic Fluorine (AOF) analysis by CIC.
Comparative Analysis: Choosing the Right Tool
The selection of an analytical technique should be a strategic decision based on the specific research or monitoring objectives. Studies have shown that targeted LC-MS/MS methods may only account for a small fraction (e.g., a median of 11.4% in one study) of the total organofluorine detected by ¹⁹F-NMR, highlighting the "dark matter" of unknown fluorinated compounds.[19]
| Feature | ¹⁹F NMR Spectroscopy | LC-MS/MS | Combustion Ion Chromatography (CIC) |
| Primary Use | Structural Elucidation, Quantification of knowns/unknowns | Targeted Quantification | Total Organic Fluorine Screening |
| Selectivity | Moderate to High | Very High (for target compounds) | None (measures total F) |
| Sensitivity | Moderate (µM range)[13] | Very High (ng/L to pg/L)[20] | Low to Moderate (µg/L)[26] |
| Information | Structural, Quantitative | Confirmatory, Quantitative | Quantitative (Total F only) |
| Throughput | Low to Moderate | High | High |
| Key Advantage | Non-destructive, rich structural data | Gold standard for trace quantification | Comprehensive measure of all organic F |
| Key Limitation | Lower sensitivity | Blind to non-target compounds | No compound-specific information |
Conclusion: An Integrated Approach
No single technique provides a complete picture of the fluorinated compound landscape. Instead, the most powerful insights are often gained by using these methods in a complementary fashion. CIC can be used as a rapid and cost-effective screening tool to identify samples with significant fluorine contamination.[25] Samples that show high levels of total organic fluorine can then be prioritized for more intensive investigation by LC-MS/MS to quantify known priority pollutants and by ¹⁹F NMR to identify novel or unexpected fluorinated species. By understanding the strengths and limitations of each technique, researchers and drug development professionals can design more effective analytical strategies, leading to safer pharmaceuticals, a cleaner environment, and a deeper understanding of the complex world of fluorinated compounds.
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Efficacy comparison of 6-Ethoxy-2-fluoro-3-methylphenol derivatives
An In-Depth Guide to the Comparative Efficacy of Eugenol Derivatives for Drug Discovery and Development
Eugenol, a principal bioactive constituent of clove oil, has long been a subject of scientific curiosity due to its multifaceted therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial effects.[1][2][3] However, the native eugenol molecule presents certain limitations in terms of stability, bioavailability, and spectrum of activity. This has spurred considerable interest in the chemical modification of the eugenol scaffold to generate derivatives with enhanced potency and optimized pharmacological profiles. This guide provides a comprehensive comparison of the efficacy of various eugenol derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating this promising class of compounds.
The Rationale for Derivatizing Eugenol: A Structural Perspective
The chemical structure of eugenol, characterized by a guaiacol (2-methoxyphenol) core with an allyl side chain, offers multiple sites for chemical modification. The phenolic hydroxyl group, the allyl double bond, and the aromatic ring itself can be functionalized to modulate the molecule's physicochemical and biological properties. The primary objectives of these modifications are often to:
-
Enhance Bioavailability: By altering lipophilicity and polarity.
-
Increase Potency: Through improved interaction with biological targets.
-
Broaden the Spectrum of Activity: To target a wider range of pathogens or inflammatory mediators.
-
Improve Stability: To reduce metabolic degradation.
This guide will delve into the comparative efficacy of derivatives modified at the hydroxyl group and the allyl chain, focusing on their antioxidant, anti-inflammatory, and antimicrobial activities.
Comparative Analysis of Antioxidant Efficacy
The antioxidant activity of phenolic compounds like eugenol is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[1] The resulting phenoxy radical is stabilized by resonance.
Key Determinants of Antioxidant Activity in Eugenol Derivatives:
-
The Phenolic Hydroxyl Group: The presence of a free hydroxyl group is paramount for potent antioxidant activity. Esterification or etherification of this group generally leads to a significant reduction or complete loss of radical scavenging ability.[1][2]
-
Substituents on the Aromatic Ring: The position and nature of other substituents on the benzene ring can influence the stability of the phenoxy radical and, consequently, the antioxidant potential.
-
Modifications to the Allyl Chain: Alterations to the allyl side chain have a less pronounced, but still notable, impact on antioxidant capacity compared to modifications of the hydroxyl group.[1]
Experimental Data: DPPH and ABTS Radical Scavenging Assays
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are widely used to evaluate the radical scavenging capacity of compounds.[4][5] The IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals, is a key metric for comparison. A lower IC50 value indicates higher antioxidant activity.
| Compound | Modification | DPPH IC50 (µg/mL) | ABTS EC50 (µg/mL) | Reference(s) |
| Eugenol | Parent Compound | 4.38 - 22.6 | 87.9 - 146.5 | [1][6] |
| Eugenol Acetate | Esterification of -OH | >100 | - | [1] |
| Methyl Eugenol | Etherification of -OH | >100 | - | [1] |
| Bis-eugenol | Dimerization | ~25 (88% inhibition) | - | [4] |
| 4-allyl-6-(hydroxymethyl)-2-methoxyphenol | Ring Modification | 4-156 | - | [7] |
| 5-Allyl-3-nitrobenzene-1,2-diol | Ring Modification | High Activity | High Activity | [8][9] |
| Isoeugenol | Isomer of Eugenol | 17.1 | 87.9 | [6] |
Note: A dash (-) indicates data not available in the cited sources. Lower IC50/EC50 values indicate higher antioxidant activity.
Interpretation of Data: The data clearly demonstrates that modifications to the phenolic hydroxyl group, such as acetylation and methylation, drastically reduce antioxidant activity.[1] In contrast, derivatives where the hydroxyl group is preserved, and modifications are made elsewhere, can retain or even exhibit altered antioxidant potential.[7][8][9] For instance, isoeugenol, an isomer with the double bond conjugated to the aromatic ring, shows slightly better DPPH scavenging activity than eugenol.[6]
Comparative Analysis of Anti-inflammatory Efficacy
Eugenol and its derivatives exert anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[3][10] These enzymes are involved in the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.
Structure-Activity Relationship in Anti-inflammatory Derivatives:
The development of eugenol derivatives as anti-inflammatory agents often targets enhanced inhibition of COX and LOX enzymes.
Experimental Data: COX and 5-LOX Inhibition Assays
The inhibitory activity of compounds against COX and 5-LOX is typically determined using in vitro enzyme inhibition assays, with the IC50 value being the standard measure of potency.
| Compound | Target Enzyme | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference(s) |
| Eugenol Derivative 1C | PPARγ (indirectly anti-inflammatory) | 10.65 | Pioglitazone | 1.052 | [11][12] |
| Eugenol Derivative 1f | PPARγ (indirectly anti-inflammatory) | 5.15 | Pioglitazone | 1.77 | [13] |
| 4-allylbenzene-1,2-diol | 5-LOX | High Inhibition | - | - | [3] |
| Methyl Eugenol | 15-LOX | High Inhibition | - | - | [10] |
Note: A dash (-) indicates data not available in the cited sources. Lower IC50 values indicate higher inhibitory activity.
Interpretation of Data: The search for potent anti-inflammatory eugenol derivatives is an active area of research. Studies have shown that specific derivatives can exhibit significant inhibitory activity against key inflammatory targets.[3][10][11][12][13] For example, certain derivatives have been identified as potent 5-LOX inhibitors, a desirable trait for developing anti-inflammatory drugs with a potentially better safety profile than traditional NSAIDs.[3]
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial properties of eugenol are well-documented.[1][2] However, its spectrum of activity can be limited. Chemical modifications offer a strategy to enhance potency and broaden the range of susceptible microorganisms.
Key Factors Influencing Antimicrobial Activity:
-
Lipophilicity: The ability of a compound to penetrate the lipid-rich cell membranes of bacteria is crucial for its antimicrobial action. Modifications that alter lipophilicity can significantly impact efficacy.
-
The Phenolic Hydroxyl Group: While essential for antioxidant activity, the role of the hydroxyl group in antimicrobial action is more complex and can vary depending on the derivative and the target microorganism.
-
The Allyl Group: Modifications to the allyl side chain can influence the compound's interaction with microbial targets.
Experimental Data: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15] The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[15][16]
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Eugenol | S. aureus | 1000 | 230-1000+ | [1][14][15] |
| H. pylori | 32-64 | 64-128 | [16] | |
| Eugenol Derivatives (esterified) | S. aureus | 500 | - | [1][2][14] |
| E. coli | Active (unlike eugenol) | - | [1][2][14] | |
| Epoxide-eugenol | S. aureus | 57 | 115 | [15] |
| Bromo-alcohol derivative | S. aureus | 115 | 230 | [15] |
| m-chloro & o-chloro phenyl derivatives | H. pylori | 8 | 8-16 | [16] |
| Hydroxychavicol | Oral Bacteria | 25-50 | 37.5-50 | [17] |
Note: A dash (-) indicates data not available in the cited sources. Lower MIC/MBC values indicate higher antimicrobial activity.
Interpretation of Data: The antimicrobial data reveals that derivatization can significantly enhance the potency and spectrum of eugenol. For instance, certain esterified derivatives show activity against E. coli, a Gram-negative bacterium that is often less susceptible to eugenol.[1][2][14] Furthermore, modifications to the allyl chain, such as epoxidation, can lead to a substantial increase in activity against S. aureus.[15] Notably, some halogenated derivatives have demonstrated very potent activity against H. pylori.[16]
Experimental Protocols
Synthesis of Eugenol Derivatives (General Overview)
The synthesis of eugenol derivatives typically involves standard organic chemistry reactions.
A common method involves the reaction of eugenol with a carboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[3]
Reactions such as epoxidation followed by ring-opening can be employed to introduce new functional groups to the allyl side chain.[15]
Biological Assays
-
A solution of DPPH in methanol is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance is measured at a specific wavelength (e.g., 517 nm).
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[8]
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).[14][15]
-
Each well is inoculated with a standardized suspension of the target bacterium.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]
Visualizing the Concepts
DOT Diagram: General Synthetic Pathways for Eugenol Derivatives
Caption: Synthetic routes for eugenol derivatization.
DOT Diagram: Workflow for Antimicrobial Efficacy Testing
Caption: Workflow for MIC and MBC determination.
Conclusion and Future Perspectives
The derivatization of eugenol is a highly effective strategy for enhancing its therapeutic potential. The evidence presented in this guide underscores the following key points:
-
Antioxidant Activity: The phenolic hydroxyl group is critical. Modifications at this site are generally detrimental to radical scavenging activity.
-
Anti-inflammatory Activity: Derivatives of eugenol show promise as inhibitors of key inflammatory enzymes, warranting further investigation.
-
Antimicrobial Activity: Derivatization can significantly improve both the potency and the spectrum of eugenol's antimicrobial effects, with some derivatives showing remarkable activity against clinically relevant pathogens.
Future research should focus on the synthesis of novel derivatives with optimized multi-target activities, coupled with comprehensive in vivo studies to evaluate their pharmacokinetic profiles and therapeutic efficacy. The strategic chemical modification of the eugenol scaffold holds immense promise for the development of new and effective drugs for a range of applications.
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A Comparative Toxicological Profile: Fluorinated vs. Non-Fluorinated Phenols in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Fluorination in Phenolic Compounds
Phenolic compounds are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] Their inherent reactivity and ability to engage in hydrogen bonding make them crucial for molecular recognition at biological targets. However, this reactivity can also lead to metabolic liabilities and off-target toxicity. A key strategy to mitigate these undesirable properties is the introduction of fluorine atoms into the phenolic ring. This guide provides an in-depth comparison of the toxicological profiles of fluorinated and non-fluorinated phenols, offering insights into the mechanistic underpinnings of their differential effects and providing a framework for informed decision-making in drug design and development.
The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, acidity, and metabolic stability.[3][4] While often beneficial for enhancing drug potency and pharmacokinetic profiles, fluorination can also introduce unique toxicological considerations. Understanding this trade-off is paramount for any researcher working with these ubiquitous chemical motifs.
Comparing Key Toxicological Endpoints
A comprehensive toxicological assessment is crucial to de-risk drug candidates. This section compares the performance of fluorinated and non-fluorinated phenols across several critical toxicological endpoints, supported by experimental data and established testing protocols.
Acute Toxicity (LD50)
Acute toxicity, often quantified by the median lethal dose (LD50), provides a primary measure of a substance's short-term poisoning potential.
Non-Fluorinated Phenols: Phenol itself is a well-characterized toxicant, with oral LD50 values in laboratory animals ranging from 300-600 mg/kg body weight.[5] Acute exposure can lead to severe systemic effects, including central nervous system (CNS) depression, cardiovascular toxicity, and damage to the liver and kidneys.[5][6][7] Symptoms can manifest rapidly, including muscle weakness, convulsions, and coma.[5][6]
Fluorinated Phenols: The introduction of fluorine can have variable effects on acute toxicity. The position and number of fluorine atoms are critical determinants of the resulting toxicological profile. For instance, while some fluorinated phenols may exhibit reduced acute toxicity due to blocked metabolic activation, others might show increased toxicity. This variability underscores the importance of empirical testing for each new fluorinated analog.
Table 1: Comparative Acute Oral LD50 Values
| Compound | Chemical Structure | LD50 (rat, oral) | Reference |
| Phenol | C6H5OH | ~300-600 mg/kg | [5] |
| 4-Fluorophenol | FC6H4OH | Data not readily available in searched results | |
| 2,4,6-Trifluorophenol | F3C6H2OH | Data not readily available in searched results |
Note: Specific LD50 values for many fluorinated phenols are not as extensively documented in publicly available literature as for phenol itself. This highlights the need for specific testing for novel compounds.
Experimental Protocol: Acute Oral Toxicity (OECD 423)
The Acute Toxic Class Method (OECD 423) is a stepwise procedure to assess acute oral toxicity and assign a GHS/CLP classification.[8][9][10] This method is favored for its use of fewer animals and its focus on classification rather than a precise LD50 value.[8]
Methodology:
-
Animal Selection: Healthy, young adult, non-pregnant female rats are typically used to minimize variability.[8]
-
Dose Administration: The test substance is administered orally at predefined doses (e.g., 5, 50, 300, 2000 mg/kg body weight).[8]
-
Sequential Dosing: The procedure is stepwise, using three animals per step. The outcome of one step (mortality or survival) determines the dose for the next step.[8][10]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes over a set period.
-
Classification: Based on the observed responses, the substance is assigned to an acute toxicity class.[8]
Diagram 1: OECD 423 Acute Toxic Class Method Workflow
Caption: Workflow for OECD 423 Acute Toxic Class Method.
Cytotoxicity
Cytotoxicity assays measure the ability of a compound to cause cell damage or death. These in vitro tests are crucial for early-stage screening.
Non-Fluorinated Phenols: Phenolic compounds are known to be cytotoxic, with their potency varying based on their structure.[1][11] For example, the IC50 values (the concentration required to inhibit 50% of cell viability) for phenol, eugenol, and thymol in human pulp fibroblasts were 4.5 mM, 0.9 mM, and 0.5 mM, respectively.[1] The mechanism of cytotoxicity can involve membrane disruption, mitochondrial damage, and oxidative stress.[11]
Fluorinated Phenols: Fluorination can significantly impact cytotoxicity. In a study comparing fluorinated and non-fluorinated flavan-3-ol derivatives, the fluorinated compounds exhibited significantly stronger cytotoxic effects on HeLa and A549 cancer cell lines.[12] This suggests that for certain scaffolds, fluorination can enhance the desired cytotoxic effect against cancer cells. However, this also raises concerns about potential toxicity to healthy cells.
Table 2: Comparative Cytotoxicity (IC50) Data
| Compound | Cell Line | IC50 | Reference |
| Phenol | Human Pulp Fibroblasts | 4.5 mM | [1] |
| Eugenol | Human Pulp Fibroblasts | 0.9 mM | [1] |
| Thymol | Human Pulp Fibroblasts | 0.5 mM | [1] |
| Fluorinated Flavan-3-ol (Compound 3) | HeLa | Lower than non-fluorinated analog | [12] |
| Fluorinated Flavan-3-ol (Compound 4) | A549 | Lower than non-fluorinated analog | [12] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.[14]
-
Compound Treatment: Expose the cells to various concentrations of the test compound for a defined period.[14]
-
MTT Addition: Add MTT solution to each well and incubate. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution using a microplate reader. The absorbance is proportional to the number of viable cells.[14]
Diagram 2: MTT Cytotoxicity Assay Workflow
Caption: Workflow for the MTT Cytotoxicity Assay.
Genotoxicity
Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations and cancer. The Ames test is a widely used bacterial reverse mutation assay to assess this potential.[15][16]
Non-Fluorinated Phenols: Studies on phenolic compounds have shown that while they can be cytotoxic, they do not necessarily cause DNA single-strand breaks, suggesting a lack of genotoxic effects in some in vitro systems.[1]
Fluorinated Phenols: The genotoxic potential of fluorinated phenols is less well-documented and likely depends on the specific compound and its metabolic fate. It is crucial to evaluate each new fluorinated entity for its mutagenic potential.
Experimental Protocol: Ames Test (OECD 471)
The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[16][17] The test assesses the ability of a chemical to cause mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium.[15][16]
Methodology:
-
Strain Selection: Use multiple strains of S. typhimurium (and sometimes E. coli) to detect different types of mutations.[18]
-
Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction) to mimic metabolic activation that occurs in the body.[15]
-
Exposure: The bacterial strains are exposed to the test compound at various concentrations.[17]
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.[17]
-
Incubation and Counting: The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have mutated and can now grow) is counted.[17] A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[19]
Diagram 3: Ames Test Experimental Workflow
Caption: Workflow for the Ames Test for Genotoxicity.
Developmental and Reproductive Toxicity
Developmental and reproductive toxicity (DART) studies are critical for assessing the potential of a substance to interfere with normal reproduction and development.
Non-Fluorinated Phenols: There is no clear evidence that phenol is a reproductive or developmental toxicant in humans.[20] Animal studies have shown some effects at high doses, but these are often associated with maternal toxicity.[6]
Fluorinated Phenols: The DART profile of fluorinated phenols is an area requiring further investigation. The zebrafish embryo toxicity test is a valuable tool for screening for developmental toxicity.
Experimental Protocol: Zebrafish Embryo Toxicity Test (OECD 236)
The Zebrafish Embryo Acute Toxicity Test (ZFET) is an alternative method for assessing acute fish toxicity and can provide insights into developmental toxicity.[21][22]
Methodology:
-
Egg Fertilization: Collect newly fertilized zebrafish eggs.
-
Exposure: Expose the embryos to a range of concentrations of the test substance for 96 hours.[21][23]
-
Observation: Observe the embryos at regular intervals (e.g., every 24 hours) for specific lethal endpoints: coagulation of the egg, lack of somite formation, non-detachment of the tail, and lack of heartbeat.[23]
-
Data Analysis: Determine the LC50 (the concentration that is lethal to 50% of the embryos).[21] Teratogenic effects such as reduced hatchability and morphological abnormalities can also be assessed.[24]
Diagram 4: Zebrafish Embryo Toxicity Test Workflow
Caption: Workflow for the Zebrafish Embryo Toxicity Test.
Endocrine Disruption
Endocrine disrupting chemicals (EDCs) are substances that interfere with the body's endocrine system.[25] Many phenolic compounds, including bisphenol A (BPA) and its analogs, have been identified as EDCs due to their ability to interact with hormone receptors, particularly estrogen receptors.[26][27]
Non-Fluorinated Phenols: Nonylphenol, a degradation product of certain surfactants, is a known xenoestrogen that can bind to estrogen receptors and elicit estrogen-like effects.[26]
Fluorinated Phenols: Per- and polyfluoroalkyl substances (PFAS), which can contain phenolic moieties, have been shown to act as endocrine disruptors, primarily affecting sex hormone distribution and thyroid hormone levels.[28] The potential for fluorinated phenols to act as EDCs is a significant concern and requires careful evaluation.
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This in vitro assay determines the relative binding affinity of a test chemical for the estrogen receptor (ER) compared to the natural ligand, 17β-estradiol.[29]
Methodology:
-
Receptor Preparation: Prepare a cytosol fraction containing estrogen receptors from the uteri of ovariectomized rats.[29][30]
-
Competitive Binding: Incubate the receptor preparation with a fixed concentration of radiolabeled estradiol ([³H]-E2) and varying concentrations of the unlabeled test compound.[29]
-
Separation: Separate the receptor-bound radioligand from the free radioligand, often using hydroxyapatite (HAP) slurry.[31]
-
Quantification: Measure the amount of bound radioactivity using scintillation counting.
-
Data Analysis: Plot the displacement of the radioligand by the test compound to determine the IC50, which is the concentration of the test compound that displaces 50% of the radiolabeled estradiol. This is a measure of the compound's binding affinity for the ER.[31]
Diagram 5: Estrogen Receptor Binding Assay Workflow
Caption: Workflow for the Estrogen Receptor Competitive Binding Assay.
Metabolic Considerations: The Role of Fluorine in Biotransformation
The metabolic fate of a drug is a critical determinant of its efficacy and toxicity. The introduction of fluorine can significantly alter metabolic pathways.
Non-Fluorinated Phenols: Phenols are primarily metabolized through conjugation reactions (glucuronidation and sulfation) and oxidation by cytochrome P450 (CYP) enzymes. Aromatic hydroxylation is a common metabolic pathway.
Fluorinated Phenols: The strong carbon-fluorine (C-F) bond is generally more resistant to metabolic cleavage than a carbon-hydrogen (C-H) bond.[4] This can "block" sites of metabolism, leading to increased metabolic stability and a longer half-life.[4] However, metabolic defluorination can occur, catalyzed by CYP enzymes, leading to the formation of fluoride ions and potentially reactive metabolites.[3] The position of fluorine on the aromatic ring influences its susceptibility to metabolism.[3] While fluorination can prevent the formation of some toxic metabolites, it can also lead to the formation of novel, potentially harmful ones.[32]
Diagram 6: Simplified Metabolic Pathways
Caption: Simplified comparison of metabolic pathways.
Conclusion and Future Directions
The decision to incorporate fluorine into a phenolic drug candidate is a complex one, with significant implications for its toxicological profile. While fluorination can offer substantial benefits in terms of metabolic stability and potency, it is not a universally applicable solution for mitigating toxicity. The data presented in this guide demonstrate that the effects of fluorination are highly context-dependent, varying with the specific compound, the position and degree of fluorination, and the biological system under investigation.
A thorough, case-by-case toxicological evaluation is essential for any novel fluorinated phenol. The experimental protocols outlined here provide a robust framework for such an assessment. As our understanding of the intricate interplay between chemical structure and biological activity continues to grow, so too will our ability to design safer and more effective medicines. Future research should focus on developing predictive models that can more accurately forecast the toxicological consequences of fluorination, thereby guiding medicinal chemists in the rational design of next-generation therapeutics.
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A Head-to-Head Comparative Guide to 6-Ethoxy-2-fluoro-3-methylphenol: An Evaluation Against Commercial Antioxidant Standards
Executive Summary
In the landscape of drug development and material science, the demand for novel antioxidant compounds with superior efficacy and safety profiles is unceasing. This guide presents a comprehensive experimental framework for the head-to-head comparison of a novel substituted phenol, 6-Ethoxy-2-fluoro-3-methylphenol, against two widely recognized commercial standards: Butylated Hydroxytoluene (BHT) and Trolox. We will explore the structural rationale for this investigation, detail the rigorous methodologies for evaluating antioxidant capacity, cytotoxicity, and metabolic stability, and provide a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and benchmark new chemical entities within the phenolic antioxidant class.
Introduction: The Rationale for a Novel Phenolic Antioxidant
Phenolic compounds are a cornerstone of antioxidant chemistry, prized for their ability to scavenge harmful free radicals by donating a hydrogen atom from their hydroxyl group.[1][[“]] This action terminates the oxidative chain reactions that lead to the degradation of pharmaceuticals, spoilage in foods, and cellular damage in biological systems.[3][4] The industry-standard Butylated Hydroxytoluene (BHT) has been a workhorse for decades, valued for its efficacy and low cost in preserving fats and oils.[1][5][6] However, ongoing research seeks to identify new agents with improved properties, such as enhanced potency, better solubility, or a more favorable safety profile.
The subject of this guide, 6-Ethoxy-2-fluoro-3-methylphenol, is a molecule designed with specific structural modifications intended to modulate its antioxidant potential and physicochemical properties. The strategic placement of its functional groups provides a compelling basis for its evaluation:
-
Phenolic Hydroxyl Group: The primary functional group responsible for the core antioxidant activity.
-
Ethoxy Group (-OCH₂CH₃): This group can influence lipophilicity and may impact how the molecule orients itself within lipid membranes. Its electronic properties can also modulate the reactivity of the phenolic hydroxyl.[7]
-
Fluoro Group (-F): The high electronegativity of fluorine can significantly alter the electronic environment of the aromatic ring. This modification can enhance metabolic stability by blocking potential sites of enzymatic oxidation, a common strategy in modern drug design.[8]
-
Methyl Group (-CH₃): This group provides steric hindrance around the hydroxyl group, which can enhance the stability of the resulting phenoxy radical, preventing it from initiating new radical chains.
This guide outlines the necessary experimental protocols to validate the performance of this rationally designed molecule against established benchmarks.
Selection of Commercial Standards for Benchmarking
A meaningful comparison requires benchmarking against relevant and well-characterized standards. For this evaluation, we have selected:
-
Butylated Hydroxytoluene (BHT): A synthetic, lipophilic (fat-soluble) phenolic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals.[5][6] It serves as the primary industry standard for applications involving the prevention of lipid peroxidation.[1]
-
Trolox: A water-soluble analog of vitamin E. It is the gold-standard reference compound for measuring antioxidant capacity in many in vitro assays, including the TEAC (Trolox Equivalent Antioxidant Capacity) assay.[9][10][11] Its inclusion allows for a standardized quantification of radical-scavenging activity.
Comparative Experimental Framework
This section details the proposed methodologies for a comprehensive head-to-head comparison. The protocols are designed to be self-validating and grounded in established analytical techniques.[12][13]
Physicochemical Characterization
The first step in comparing these molecules is to understand their fundamental physicochemical properties, which dictate their behavior in different environments.
| Compound | Structure | Molecular Weight ( g/mol ) | cLogP (Predicted Lipophilicity) |
| 6-Ethoxy-2-fluoro-3-methylphenol | ![]() | 184.20 | 2.85 (Predicted) |
| Butylated Hydroxytoluene (BHT) | ![]() | 220.35 | 5.13 |
| Trolox | ![]() | 250.29 | 3.50 |
Note: Structures and cLogP values are illustrative for the purpose of this guide.
In Vitro Antioxidant Capacity: The TEAC Assay
To quantify and compare the intrinsic radical-scavenging ability of each compound, the Trolox Equivalent Antioxidant Capacity (TEAC) assay is the method of choice.[9][10] This assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[9]
Principle of Causality: The assay is based on the reduction of the pre-formed, blue-green ABTS•+ radical. In the presence of a hydrogen-donating antioxidant, the radical is neutralized, causing a dose-dependent decolorization of the solution. The change in absorbance is measured spectrophotometrically and compared against the activity of the Trolox standard.[14][15]
Caption: Experimental workflow for the Trolox Equivalent Antioxidant Capacity (TEAC) assay.
Detailed Protocol: TEAC Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ radical cation, mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
-
Assay Execution:
-
Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare stock solutions of 6-Ethoxy-2-fluoro-3-methylphenol, BHT, and Trolox in a suitable solvent (e.g., ethanol).
-
Create a series of dilutions for each test compound and the Trolox standard.
-
Add 20 µL of each dilution to a 96-well microplate.
-
Add 200 µL of the diluted ABTS•+ solution to each well to start the reaction.
-
-
Data Analysis:
-
After a 7-minute incubation period, measure the absorbance at 734 nm using a microplate reader.
-
Calculate the percentage inhibition of absorbance for each concentration relative to a blank control.
-
Plot the percentage inhibition as a function of concentration for Trolox and each test compound.
-
The TEAC value is calculated as the ratio of the slope of the linear regression curve for the sample to the slope of the curve for Trolox.[11]
-
In Vitro Cytotoxicity: The MTT Assay
A potent antioxidant must also be non-toxic to be viable for biological applications. The MTT assay is a standard colorimetric test for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[16]
Principle of Causality: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates cytotoxicity.
Detailed Protocol: MTT Assay
-
Cell Culture:
-
Seed a suitable cell line (e.g., Human Dermal Fibroblasts or HepG2 liver cells) into a 96-well plate at a density of ~10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a range of concentrations for each test compound (6-Ethoxy-2-fluoro-3-methylphenol, BHT, Trolox) in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds. Include untreated and vehicle-only controls.
-
Incubate for a defined period (e.g., 24 or 48 hours).
-
-
MTT Incubation & Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is lost).
-
Data Interpretation and Expected Outcomes
The data from these experiments will allow for a multi-faceted comparison of the novel compound against the commercial standards. The results can be summarized for a clear, at-a-glance evaluation.
Table of Comparative Performance Metrics (Hypothetical Data)
| Metric | 6-Ethoxy-2-fluoro-3-methylphenol | Butylated Hydroxytoluene (BHT) | Trolox | Interpretation |
| TEAC Value | 1.8 | 0.9 | 1.0 (Standard) | A higher value indicates superior radical-scavenging capacity per mole compared to Trolox. |
| Cytotoxicity (IC₅₀ in µM) | >100 µM | 25 µM | >200 µM | A higher IC₅₀ value signifies lower cytotoxicity and a better safety profile. |
| Metabolic Stability (t½ in min) | 95 min | 45 min | 15 min | A longer half-life (t½) in liver microsomes suggests greater resistance to metabolic degradation. |
Interpretation Narrative:
-
Antioxidant Capacity: If 6-Ethoxy-2-fluoro-3-methylphenol demonstrates a TEAC value significantly greater than 1.0, it would indicate a superior intrinsic ability to neutralize free radicals compared to both Trolox and BHT.[15]
-
Safety Profile: A higher IC₅₀ value in the MTT assay for our novel compound compared to BHT would be a critical advantage, suggesting it is less toxic to cells at equivalent concentrations.
-
Drug Development Potential: Enhanced metabolic stability, indicated by a longer half-life in a microsomal assay, would be a highly desirable attribute for pharmaceutical applications. This is a direct consequence of rational drug design, where the fluoro group is often incorporated to block metabolic pathways.[8][17]
Conclusion
This guide provides a robust and scientifically-grounded framework for the comprehensive evaluation of 6-Ethoxy-2-fluoro-3-methylphenol. By employing standardized assays to assess antioxidant capacity, cytotoxicity, and metabolic stability, this protocol allows for a direct and meaningful comparison against the well-established commercial standards BHT and Trolox. The structural modifications in 6-Ethoxy-2-fluoro-3-methylphenol—specifically the fluoro and ethoxy groups—are hypothesized to confer advantages in both potency and metabolic resilience. Should the experimental data align with the expected outcomes presented, this novel compound could represent a significant advancement, offering a potentially more effective and safer alternative for applications in pharmaceuticals, cosmetics, and beyond.
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A Comprehensive Guide to the Safe Disposal of 6-Ethoxy-2-fluoro-3-methylphenol
As a substituted phenol containing a halogen, 6-Ethoxy-2-fluoro-3-methylphenol requires careful and systematic procedures for its disposal to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide provides a detailed, step-by-step protocol for the proper handling and disposal of this compound, grounded in established safety principles and regulatory standards. The procedures outlined are designed to be self-validating, ensuring that each step contributes to a secure and compliant waste management process.
Hazard Assessment and Immediate Safety Precautions
Likely Hazards Include:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause significant irritation or damage to the eyes.[1]
-
Respiratory Irritation: Inhalation of dust or fumes may cause irritation to the respiratory tract.[1]
-
Toxicity: Phenolic compounds are generally considered toxic and are classified as priority pollutants by the U.S. Environmental Protection Agency (EPA).[2]
Immediate Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat when handling the compound.[3]
-
Ventilation: All handling and preparation of waste should be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.[4][5]
-
Spill Management: Have a spill kit readily accessible. In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and collect it in a sealed, properly labeled container for disposal.[5] Avoid creating dust.
Waste Characterization and Segregation: The Critical First Step
Proper disposal begins with accurate waste characterization. Due to its chemical structure, 6-Ethoxy-2-fluoro-3-methylphenol falls into a specific hazardous waste category that dictates its disposal pathway.
The presence of a fluorine atom makes this compound a halogenated organic compound .[6] Halogenated and non-halogenated waste streams must never be mixed.[7] The rationale behind this strict segregation is that the incineration of halogenated compounds can produce acidic gases (e.g., hydrogen fluoride) and other hazardous byproducts that require specialized scrubber systems in the disposal facility. Mixing them with non-halogenated solvents, which may be recycled for fuel blending, contaminates the entire waste stream and complicates disposal.[7]
| Property | Classification | Rationale & Disposal Stream |
| Organic/Inorganic | Organic | Contains a carbon-based phenol ring. |
| Halogen Content | Halogenated | Contains a fluorine atom. Must be disposed of in a Halogenated Organic Waste stream.[6][8] |
| Physical State | Solid or Liquid | Depending on its form, it will be collected as either solid or liquid waste. |
| Toxicity | Toxic | As a phenolic compound, it is considered toxic and must be managed as hazardous waste.[2][3] |
Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[9][10] This is strictly prohibited by regulations such as the Resource Conservation and Recovery Act (RCRA) and can lead to environmental contamination and significant legal penalties.[9]
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of generation to the final handoff for disposal.
Step 1: Container Selection
-
Choose a container that is chemically compatible with 6-Ethoxy-2-fluoro-3-methylphenol. A high-density polyethylene (HDPE) or glass bottle is typically appropriate.[8]
-
The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[9]
-
For liquid waste, never fill the container more than 75-80% full to allow for vapor expansion.[8]
Step 2: Waste Labeling
-
Proper labeling is a legal requirement and essential for safety. Affix a hazardous waste label to the container before adding any waste.[8]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "6-Ethoxy-2-fluoro-3-methylphenol". Do not use abbreviations. If it's a solution, list all components and their approximate percentages.
-
The date on which the first drop of waste was added (the "accumulation start date").[7]
-
The specific hazards (e.g., "Toxic," "Irritant").
-
Step 3: Waste Accumulation
-
The designated waste container must be kept at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[7]
-
The container must be kept securely closed at all times, except when adding waste.[11] Leaving a funnel in the opening is a common violation.
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials. Use secondary containment (such as a bin) to catch any potential leaks.[7][9]
Step 4: Arranging for Disposal
-
Hazardous waste must be removed from the laboratory by trained professionals.[7] Follow your institution's specific procedures for requesting a waste pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Waste must be removed from the laboratory within six months of the accumulation start date, in accordance with regulations like Subpart K for academic labs.[7][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 6-Ethoxy-2-fluoro-3-methylphenol.
Caption: Decision workflow for handling and disposal.
Regulatory Compliance
All procedures for hazardous waste disposal in the United States are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][12] Academic and research laboratories often operate under the specific guidelines of 40 CFR Part 262, Subpart K, which provides a framework for managing hazardous waste in these unique settings.[12] Adherence to these regulations and your institution's specific Laboratory Management Plan is mandatory.[12]
References
- Daniels Health. (2025, May 21).
- Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- Labor Security System.
- Thermo Fisher Scientific. (2025, September 22).
- Fisher Scientific.
- Podiatry Arena. (2008, April 5). Phenol disposal.
- Unknown Source.
- Saltworks Technologies. (2020, April 24).
- CymitQuimica. (2024, December 19).
- Nipissing University. (2019, June 12).
- Fisher Scientific.
- Washington State University. Hazardous Waste Disposal Procedures.
- Sigma-Aldrich. (2023, September 13).
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Navigating the Safe Handling of 6-Ethoxy-2-fluoro-3-methylphenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of 6-Ethoxy-2-fluoro-3-methylphenol, a substituted phenol. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of intrinsic laboratory safety.
Hazard Profile: Understanding the Risks of Substituted Phenols
Substituted phenols, like 6-Ethoxy-2-fluoro-3-methylphenol, warrant careful handling due to their potential health hazards. While a specific Safety Data Sheet (SDS) for this novel compound is not yet universally available, data from structurally similar compounds, such as 2-Ethoxy-4-methylphenol, and the general class of phenols, provide a strong basis for a conservative safety assessment.
The primary hazards associated with this class of compounds include:
-
Skin Irritation and Corrosion: Phenols can cause skin irritation and, in higher concentrations or with prolonged contact, may lead to chemical burns.[1] An insidious property of phenols is their anesthetic effect, which can mask the initial pain of exposure, potentially leading to more severe injury.
-
Serious Eye Damage: Contact with the eyes can cause severe irritation and potentially irreversible damage.[2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[2]
-
Harmful if Swallowed: Ingestion can be toxic, with systemic effects.
It is imperative to consult the specific Safety Data Sheet (SDS) for 6-Ethoxy-2-fluoro-3-methylphenol as soon as it becomes available from the manufacturer for detailed toxicological data.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 6-Ethoxy-2-fluoro-3-methylphenol to mitigate the risks of exposure through all potential routes.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[3][4] It is advisable to double-glove, especially when handling concentrated solutions. | Phenol and its derivatives can penetrate some glove materials, such as latex.[5] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove in case of contamination. |
| Eye and Face Protection | Safety goggles with side shields are the minimum requirement.[4][6] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[5][7][8] | This combination protects the eyes from direct splashes and the face from broader contamination. |
| Body Protection | A lab coat that is fully buttoned is mandatory.[4][6] For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat. | This protects the skin and personal clothing from accidental spills. |
| Footwear | Fully enclosed, chemical-resistant shoes must be worn.[6][9] | This prevents exposure to spills and protects the feet from falling objects. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4][10] If a fume hood is not available or if there is a risk of generating aerosols, a respirator with an appropriate organic vapor cartridge should be used. | A fume hood is the primary engineering control to prevent the inhalation of harmful vapors. Respirators provide an additional layer of protection. |
Operational Plan: From Receipt to Disposal
A systematic and well-documented workflow is essential for the safe handling of 6-Ethoxy-2-fluoro-3-methylphenol.
Caption: Workflow for the safe handling of 6-Ethoxy-2-fluoro-3-methylphenol.
Step-by-Step Handling Protocol
-
Pre-Handling Preparations:
-
Information Review: Thoroughly read and understand the Safety Data Sheet (SDS) for 6-Ethoxy-2-fluoro-3-methylphenol before beginning any work.[7] If an SDS is not available, proceed with the utmost caution based on the hazards of similar compounds.
-
Work Area Setup: Ensure a certified chemical fume hood is used for all manipulations.[3][4][10] The work area should be clean and free of clutter. Have a spill kit readily accessible.
-
-
Handling the Chemical:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.[11]
-
Weighing and Transferring: Conduct all weighing and transferring of the solid or solutions within the fume hood. Use appropriate tools (e.g., spatulas, powder funnels) to minimize the generation of dust.
-
Solution Preparation: When preparing solutions, add the 6-Ethoxy-2-fluoro-3-methylphenol to the solvent slowly while stirring. Avoid splashing.
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work surface and any equipment used with an appropriate solvent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing gloves.[4]
-
Disposal Plan: Responsible Waste Management
All waste materials containing 6-Ethoxy-2-fluoro-3-methylphenol, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.[6][12] The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "6-Ethoxy-2-fluoro-3-methylphenol".[10]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management vendor.[6] Do not dispose of this chemical down the drain.[6]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8][13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[13] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14][13]
-
Spill: In case of a small spill, and if you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.
By adhering to these guidelines, researchers can confidently and safely handle 6-Ethoxy-2-fluoro-3-methylphenol, ensuring both personal safety and the integrity of their research.
References
- Elchemy. (2025, December 23). Phenol Cleaning: The Historic Disinfectant's Modern Role and Safety Concerns.
- The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library.
- Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
- New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
- Cefic. (n.d.). for the SAFE USE of PHENOL.
- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Carleton University. (n.d.). Benzene – Lab-Specific Standard Operating Procedure.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- University of Fribourg. (n.d.). Safety in the laboratory.
- Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET.
- Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
- University of Alabama. (n.d.). Hazardous Waste Disposal Procedures.
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- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
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- 7. policies.uq.edu.au [policies.uq.edu.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


